molecular formula C26H50O4 B7824969 Diisodecyl adipate CAS No. 142-53-0

Diisodecyl adipate

Cat. No.: B7824969
CAS No.: 142-53-0
M. Wt: 426.7 g/mol
InChI Key: YKGYQYOQRGPFTO-UHFFFAOYSA-N
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Description

Diisodecyl Adipate (DIDA) (CAS 27178-16-1) is a high-molecular-weight diester of adipic acid and isodecyl alcohol, recognized as a superior non-phthalate plasticizer . The global market for DIDA is projected to grow steadily, driven by regulatory shifts and demand for safer, high-performance alternatives in various industries . It is characterized by its excellent low-temperature flexibility, low volatility, and strong resistance to extraction by water and detergents, making it a permanent plasticizer for demanding applications . Its primary application is as a plasticizer in flexible Polyvinyl Chloride (PVC) for products such as flooring, wall coverings, and automotive interiors . DIDA is also widely used in the formulation of wire and cable insulation, where its stability and electrical properties are valued, a demand further amplified by the growth of the electric vehicle (EV) sector . Beyond PVC, it finds use in other polymers like cellulose esters and in specialized applications such as adhesives, sealants, and coatings . In personal care, DIDA functions as a light emollient in products like roll-on deodorants and hair conditioners, where it can act as a plasticizer for styling resins or a glossing agent . From a research perspective, DIDA's role is significant in material science, particularly in studying polymer-plasticizer interactions and phase separation. It has been utilized in developing microporous structures in polymers like cellulose triacetate for advanced optical films, demonstrating its value beyond conventional plasticizing . The compound is synthesized via esterification of adipic acid and decyl alcohol under controlled conditions . Key manufacturers and suppliers in this market include Kao Chemicals, ExxonMobil Chemical, KLJ Group, and Hallstar . This product is intended for laboratory research and further industrial development and is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for personal consumption.

Properties

IUPAC Name

bis(8-methylnonyl) hexanedioate
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InChI

InChI=1S/C26H50O4/c1-23(2)17-11-7-5-9-15-21-29-25(27)19-13-14-20-26(28)30-22-16-10-6-8-12-18-24(3)4/h23-24H,5-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YKGYQYOQRGPFTO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80274202
Record name Bis(8-methylnonyl) hexanedioate
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Molecular Weight

426.7 g/mol
Source PubChem
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Physical Description

Liquid; Pellets or Large Crystals
Record name Hexanedioic acid, 1,6-diisodecyl ester
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CAS No.

27178-16-1, 142-53-0
Record name Diisodecyl adipate
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Record name Hexanedioic acid, 1,6-diisodecyl ester
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Record name Bis(8-methylnonyl) hexanedioate
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Record name Diisodecyl adipate
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Record name DIISODECYL ADIPATE
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Foundational & Exploratory

Diisodecyl adipate chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diisodecyl Adipate (DIDA) for Researchers and Drug Development Professionals

Introduction

This compound (DIDA) is a high molecular weight synthetic ester, primarily recognized for its function as a high-performance plasticizer.[1] It is synthesized from the esterification of adipic acid and isodecyl alcohol.[2] While extensively used in the polymer industry to impart flexibility and durability to materials like polyvinyl chloride (PVC), its unique properties—excellent low-temperature performance, low volatility, and good permanence—make it a compound of significant interest for advanced applications in material science, and by extension, in the development of drug delivery systems and medical devices.[3][4]

This guide provides a comprehensive technical overview of DIDA, moving beyond basic data to explore the causality behind its properties and its practical application in a research setting. We will delve into its chemical structure, synthesis, physicochemical characteristics, mechanism of action, and its emerging roles in specialized fields such as biodegradable polymers.

Chemical Identity and Structure

A precise understanding of a molecule's structure is fundamental to comprehending its function and interactions. DIDA is a diester characterized by a central adipate core with two branched, ten-carbon isodecyl chains.

  • IUPAC Name: bis(8-methylnonyl) hexanedioate[5]

  • CAS Number: 27178-16-1[1][6]

  • Molecular Formula: C₂₆H₅₀O₄[2][6]

  • Molecular Weight: 426.67 g/mol [6]

  • Synonyms: DIDA, Hexanedioic acid, diisodecyl ester[7][8]

The structure consists of a linear six-carbon dicarboxylic acid (adipic acid) esterified with two branched C10 alcohol (isodecyl alcohol) molecules.[6] This branched, long-chain structure is critical to its function, creating significant steric hindrance that prevents the polymer chains from packing closely, thereby enhancing flexibility.

Synthesis of this compound

DIDA is commercially produced through a direct esterification reaction. The process involves the reaction of adipic acid with an excess of isodecyl alcohol.[2][9]

Reaction Principle: The synthesis is an equilibrium reaction where a carboxylic acid reacts with an alcohol to form an ester and water. To drive the reaction toward the product side, heat is applied, and water is continuously removed from the reaction mixture.

Catalysis: The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or more advanced catalysts like titanate esters (e.g., tetraisopropyl titanate) or stannous oxide to improve efficiency and reduce side reactions.[2][9]

Post-Reaction Purification: Following the esterification, the crude DIDA product undergoes several purification steps. These include neutralization to remove the acid catalyst, water washing, and steam stripping or distillation to remove unreacted alcohol and other volatile impurities, resulting in a high-purity final product.[2][9]

G cluster_reactants Reactants cluster_process Process Conditions cluster_products Products adipic_acid Adipic Acid (HOOC(CH₂)₄COOH) esterification Esterification Reactor adipic_acid->esterification isodecyl_alcohol Isodecyl Alcohol (x2) (C₁₀H₂₁OH) isodecyl_alcohol->esterification dida This compound (DIDA) esterification->dida water Water (x2) (H₂O) esterification->water catalyst Acid Catalyst (e.g., Titanate Ester) catalyst->esterification heat Heat (~240-260°C) Water Removal heat->esterification

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

The physical and chemical properties of DIDA dictate its performance and compatibility with various polymer systems. It is characterized as a clear, colorless to pale yellow, viscous liquid with low volatility.[2][10]

PropertyValueReference(s)
Appearance Clear, colorless to pale yellow liquid[2]
Molecular Weight 426.67 g/mol [1][6]
Density ~0.916 - 0.924 g/cm³ at 20-25°C[1]
Boiling Point ~385 - 428°C[1][11]
Freezing/Melting Point < -54°C[1][12]
Flash Point ~219 - 229°C (closed cup)[1][10][12]
Viscosity ~23 - 27 cP at 20°C[1]
Refractive Index ~1.451 - 1.455 at 20-25°C[1][7]
Water Solubility Insoluble (<0.1 g/L)[1][2][12]
Solvent Solubility Soluble in oils, hydrocarbons, and most organic solvents[2][12]

Mechanism of Action as a Plasticizer

Plasticizers function by inserting themselves between the long polymer chains of a material. In a rigid polymer like unplasticized PVC, the chains are held together tightly by intermolecular forces (van der Waals forces), restricting movement and resulting in a hard, brittle material.

When DIDA is introduced, its molecules occupy the space between these polymer chains. The bulky, non-polar isodecyl groups disrupt the close packing of the polymer chains, effectively pushing them apart. This increases the "free volume" within the polymer matrix and reduces the intermolecular forces. As a result, the polymer chains can slide past one another more easily, which manifests macroscopically as increased flexibility, reduced hardness, and a lower glass transition temperature (Tg).

DIDA's higher molecular weight compared to other adipates like dioctyl adipate (DOA) contributes to its lower volatility and greater resistance to extraction by soaps and oils.[1][4] This property is crucial for applications requiring long-term stability and durability.[4]

G cluster_0 Unplasticized Polymer (Rigid) cluster_1 Plasticized Polymer (Flexible) a1 Polymer Chain a2 Polymer Chain a3 Polymer Chain label_a Strong Intermolecular Forces (Low Free Volume) b1 Polymer Chain dida1 DIDA b2 Polymer Chain dida2 DIDA b3 Polymer Chain dida3 DIDA label_b Weakened Intermolecular Forces (Increased Free Volume) lhead_c0 Addition Addition of DIDA ltail_c1

Caption: Mechanism of polymer plasticization by DIDA.

Applications in Research and Development

While DIDA is a staple in the industrial manufacturing of flexible PVC goods, its properties are well-suited for more specialized research applications.[3]

  • Biodegradable Polymer Systems: DIDA has been investigated as a plasticizer for biodegradable films made from thermoplastic starch (TPS) and poly(lactic acid) (PLA).[12] Its ability to improve the flexibility of these inherently brittle biopolymers is critical for developing sustainable materials for packaging or biomedical applications.

  • Drug Formulation and Delivery: In personal care and cosmetics, DIDA is valued as a lightweight, non-greasy emollient and solvent.[2][3] This same functionality can be leveraged in topical and transdermal drug delivery systems, where it can act as a vehicle to improve the solubility and skin permeation of active pharmaceutical ingredients (APIs). Its low irritation profile makes it suitable for skin-contact applications.[2]

  • Polymeric Membranes for Sensors: Blends of DIDA with PVC can be used to create polymeric membranes for ion-selective electrodes (ISEs) and other electrochemical sensors.[12] The plasticizer's role is to ensure the membrane remains flexible and allows for the necessary mobility of ionophores within the matrix.

Experimental Protocol: Evaluating DIDA Efficacy in PLA Films

This protocol provides a methodology for preparing and characterizing polylactic acid (PLA) films plasticized with DIDA, a common task for researchers developing novel biomaterials.

Objective: To determine the effect of DIDA concentration on the thermal and mechanical properties of solvent-cast PLA films.

Materials:

  • Poly(lactic acid) (PLA) pellets

  • This compound (DIDA)

  • Dichloromethane (DCM) or Chloroform (analytical grade)

  • Petri dishes (glass)

Equipment:

  • Analytical balance

  • Magnetic stirrer with hotplate

  • Fume hood

  • Leveling table

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine (UTM) with film grips

Methodology:

  • Solution Preparation (Perform in Fume Hood): a. Prepare a 10% (w/v) stock solution of PLA in DCM. For example, dissolve 10 g of PLA in 100 mL of DCM. Stir at a low temperature (e.g., 40°C) until fully dissolved. b. Prepare plasticized solutions by adding DIDA at different weight percentages relative to the PLA (e.g., 0%, 5%, 10%, 15%, 20% w/w). c. Example for a 10% DIDA film: To a solution containing 1 g of PLA, add 0.1 g of DIDA. Ensure the mixture is stirred until homogenous.

  • Film Casting: a. Place a clean, dry glass petri dish on a leveling table to ensure uniform film thickness. b. Pour a fixed volume of the polymer solution into the petri dish. c. Cover the dish loosely to allow for slow solvent evaporation over 24-48 hours at room temperature. This prevents the formation of bubbles or surface defects.

  • Film Drying and Conditioning: a. Once the film appears dry, carefully peel it from the petri dish. b. Place the film in a vacuum oven at a temperature below the PLA's glass transition temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent. c. Store the films in a desiccator with a controlled humidity environment for at least 48 hours before testing.

  • Characterization - Thermal Analysis (DSC): a. Cut a small sample (5-10 mg) from the center of the film and seal it in an aluminum DSC pan. b. Perform a heat-cool-heat cycle. A typical cycle for PLA would be:

    • Heat from 25°C to 200°C at 10°C/min (to erase thermal history).
    • Cool from 200°C to 0°C at 10°C/min.
    • Heat from 0°C to 200°C at 10°C/min (this is the analytical scan). c. Determine the glass transition temperature (Tg) from the second heating scan. A decrease in Tg with increasing DIDA concentration indicates effective plasticization.
  • Characterization - Mechanical Testing (UTM): a. Cut dumbbell-shaped specimens from the films according to a standard like ASTM D638. b. Measure the thickness of each specimen at multiple points and use the average. c. Mount the specimen in the grips of the UTM. d. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the film breaks. e. Record the tensile strength (stress at break) and elongation at break (%). Effective plasticization should result in a decrease in tensile strength and an increase in elongation at break.

Safety and Handling

This compound is generally considered to have a low toxicity profile. The oral LD50 in rats is reported to be very high, at 20,500 mg/kg, indicating low acute toxicity. Safety Data Sheets (SDS) often classify it as a non-hazardous substance.[13][14] However, as with any chemical, good laboratory practices should be followed.

  • Handling: Avoid contact with skin, eyes, and clothing.[13] Use in a well-ventilated area or under a local exhaust system.[13]

  • Personal Protective Equipment (PPE): Safety glasses and gloves are recommended during handling.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Incompatibilities: Avoid strong oxidizing agents.

Conclusion

This compound is a versatile and effective plasticizer whose utility extends far beyond conventional industrial applications. Its robust physicochemical properties, particularly its excellent low-temperature flexibility and permanence, make it a valuable tool for researchers and developers. For professionals in drug development and material science, DIDA offers a unique combination of performance, compatibility with sensitive polymers like PLA, and a favorable safety profile, opening avenues for innovation in everything from biodegradable medical devices to advanced topical formulations.

References

  • Traquisa. (n.d.). This compound Plasticizer DIDA. [Link]

  • The Good Scents Company. (n.d.). This compound, 27178-16-1. [Link]

  • Weifang Demeter Chemical Co.,Ltd. (n.d.). This compound, 27178-16-1, DIDA. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • The HallStar Company. (2015). SAFETY DATA SHEET - Rezilube™ DIDA. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (DIDA) vs. Other Plasticizers: Making the Right Choice. [Link]

  • UL Prospector. (n.d.). This compound (DIDA) by Chemceed. [Link]

  • Google Patents. (2012).

Sources

Spectroscopic data for Diisodecyl adipate (FTIR, NMR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Diisodecyl Adipate (DIDA)

Authored by: A Senior Application Scientist

Abstract

This compound (DIDA), a high-molecular-weight plasticizer, is integral to numerous industrial applications, from providing low-temperature flexibility in PVC to acting as a high-performance emollient in personal care products.[1][2][3] Its performance is intrinsically linked to its molecular structure and purity. Consequently, robust analytical methodologies are paramount for its characterization. This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and quality control of DIDA: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical underpinnings of these techniques, present detailed experimental protocols, and offer expert interpretation of the spectral data, providing researchers and drug development professionals with a definitive resource for DIDA analysis.

Introduction: The Molecular Profile of this compound

This compound (CAS No: 27178-16-1) is the diester formed from the esterification of adipic acid with isodecyl alcohol.[1][4] The resulting molecule, with the chemical formula C₂₆H₅₀O₄ and a molecular weight of approximately 426.7 g/mol , is a complex mixture of isomers due to the branched nature of isodecyl alcohol.[1][5][6][7][8] The predominant isomer is bis(8-methylnonyl) hexanedioate.[3][5] This structure imparts desirable properties such as low volatility, excellent flexibility at low temperatures, and a smooth feel in cosmetic formulations.[1][2][4]

Spectroscopic analysis is non-negotiable for verifying the identity, purity, and structural integrity of DIDA. FTIR spectroscopy serves as a rapid, reliable tool for confirming the presence of key functional groups, while ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous structural confirmation and quantitative analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a cornerstone technique for the rapid identification of organic compounds by probing their molecular vibrations. For an ester like DIDA, the spectrum is dominated by characteristic absorptions from the carbonyl (C=O) and carbon-oxygen (C-O) bonds.[9]

Causality in Experimental Design: Why ATR-FTIR?

While DIDA can be analyzed neat as a thin film between salt plates (KBr or NaCl), the Attenuated Total Reflectance (ATR) technique is often superior for this type of sample. DIDA is a viscous liquid, and ATR requires minimal sample preparation—a single drop is sufficient.[5] It eliminates the need for costly and fragile salt plates and provides high-quality, reproducible spectra by ensuring a consistent path length.

Self-Validating Experimental Protocol: FTIR Analysis of DIDA
  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a fresh background spectrum is collected using the clean ATR crystal (typically diamond or zinc selenide). This step is critical as it subtracts the spectral contributions of atmospheric water and carbon dioxide, ensuring their peaks are not mistakenly attributed to the sample.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. The volume should be sufficient to completely cover the crystal surface.

  • Spectrum Acquisition: Secure the ATR press arm over the sample to ensure optimal contact between the liquid and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding scans is a self-validating measure that improves the signal-to-noise ratio, making weak peaks more discernible.

  • Data Processing and Cleaning: After acquisition, perform a baseline correction if necessary to ensure all peaks originate from a flat zero-absorbance line. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Experimental Workflow: FTIR Spectroscopy

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_post Post-Analysis start Start background Collect Background Spectrum (Clean ATR Crystal) start->background sample Apply DIDA Sample to ATR Crystal background->sample acquire Acquire Spectrum (16-32 scans, 4 cm⁻¹ resolution) sample->acquire process Baseline Correction & Data Analysis acquire->process interpret Interpret Spectrum (Identify Functional Groups) process->interpret clean Clean ATR Crystal interpret->clean end End clean->end

Caption: Workflow for ATR-FTIR analysis of this compound.

Spectral Interpretation and Data

The FTIR spectrum of DIDA is characterized by several strong, indicative peaks. The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the complete esterification of the parent adipic acid and isodecyl alcohol.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2950-2850C-H Asymmetric & Symmetric StretchAlkyl (CH₃, CH₂)Strong
1735-1750 C=O Carbonyl Stretch Ester Very Strong, Sharp
1460 & 1380C-H BendAlkyl (CH₃, CH₂)Medium
1300-1100 C-O Stretch Ester Strong, Broad

Table 1: Characteristic FTIR Absorption Bands for this compound.

The most prominent feature is the intense, sharp carbonyl (C=O) stretching vibration, which is characteristic of aliphatic esters and typically appears around 1735-1750 cm⁻¹.[10][11] This peak serves as a primary identifier for the ester functionality. Additionally, a strong, often broad, band in the 1300-1000 cm⁻¹ region arises from the C-O stretching vibrations of the ester linkage.[10] The strong absorptions just below 3000 cm⁻¹ are definitive proof of the long aliphatic chains (C-H stretching) that comprise the bulk of the molecule.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most definitive structural information for DIDA, offering precise details on the connectivity of atoms. By analyzing both ¹H (proton) and ¹³C spectra, one can confirm the entire molecular architecture.

Causality in Experimental Design: Solvent and Standard Selection

Deuterated chloroform (CDCl₃) is the solvent of choice for DIDA analysis. It is an excellent solvent for nonpolar to moderately polar organic molecules and has a simple, single-peak solvent signal in both ¹H (δ ~7.26 ppm) and ¹³C (δ ~77.16 ppm) spectra that rarely interferes with sample signals.[13] Tetramethylsilane (TMS) is added as an internal standard because its protons and carbons are highly shielded, resonating at 0 ppm, a region typically free of signals from organic molecules, thus providing a reliable reference point.[14]

Self-Validating Experimental Protocol: NMR Analysis of DIDA
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument must be locked onto the deuterium signal of the CDCl₃, which corrects for magnetic field drift during the experiment. Shimming is then performed to optimize the homogeneity of the magnetic field, a crucial step for achieving sharp, well-resolved peaks. Poor shimming is a common source of error and can be identified by broad or distorted peak shapes.

  • ¹H NMR Acquisition: Acquire the proton spectrum. A standard acquisition involves a 90° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 8 to 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope and its longer relaxation times, many more scans (hundreds to thousands) are required. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).

  • Data Processing: Process the raw data (Free Induction Decay, or FID) by applying a Fourier transform. The resulting spectra are then phase-corrected and baseline-corrected. The ¹H spectrum is referenced to the TMS peak at 0 ppm.

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis start Start dissolve Dissolve ~15 mg DIDA in ~0.6 mL CDCl₃ with TMS start->dissolve instrument Insert Tube, Lock & Shim dissolve->instrument proton_nmr Acquire ¹H Spectrum (16 scans) instrument->proton_nmr carbon_nmr Acquire ¹³C Spectrum (>512 scans, proton decoupled) proton_nmr->carbon_nmr process Fourier Transform, Phase & Baseline Correction carbon_nmr->process reference Reference to TMS (0 ppm) process->reference interpret Correlate Peaks to Structure reference->interpret end End interpret->end

Caption: Workflow for ¹H and ¹³C NMR analysis of this compound.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a quantitative map of the different proton environments in the DIDA molecule. The integration of each peak corresponds to the relative number of protons it represents.

Chemical Shift (δ, ppm)MultiplicityProton AssignmentDescription
~4.05Triplet-O-CH ₂-Protons on the methylene group directly attached to the ester oxygen, deshielded by the electronegative oxygen.[15]
~2.25Multiplet-C(=O)-CH ₂-Protons on the methylene groups alpha to the carbonyl group in the adipate backbone.
~1.60Multiplet-C(=O)-CH₂-CH ₂-Protons on the methylene groups beta to the carbonyl group in the adipate backbone.
~1.50Multiplet-CH -(CH₃)₂Methine proton in the isodecyl chain.
~1.2-1.4Broad Multiplet-(CH ₂)n-Overlapping signals from the numerous internal methylene groups in the long isodecyl chains.
~0.88Doublet-CH-(CH ₃)₂Protons of the two terminal methyl groups in the isodecyl chain, split by the neighboring methine proton.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃).

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. This provides a direct count of the different carbon environments and confirms the overall carbon skeleton.

Chemical Shift (δ, ppm)Carbon AssignmentDescription
~173.5C =OEster carbonyl carbons, highly deshielded.
~65.0-O-C H₂-Carbon of the methylene group attached to the ester oxygen.
~38.0-C H-(CH₃)₂Methine carbon in the isodecyl chain.
~34.2-C(=O)-C H₂-Alpha-carbons in the adipate backbone.
~29.0-(C H₂)n-Overlapping signals from internal methylene carbons in the isodecyl chains.
~24.7-C(=O)-CH₂-C H₂-Beta-carbons in the adipate backbone.
~22.5-CH-(C H₃)₂Terminal methyl carbons of the isodecyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃).

Conclusion

The synergistic application of FTIR and NMR spectroscopy provides a robust and comprehensive framework for the analytical characterization of this compound. FTIR offers a rapid and effective method for confirming the primary ester functional group and overall aliphatic nature, making it ideal for routine quality control and screening. NMR spectroscopy, through both ¹H and ¹³C analysis, delivers an unparalleled level of structural detail, enabling unambiguous identification and verification of the molecule's complex carbon-hydrogen framework. The protocols and data presented in this guide serve as an authoritative resource for scientists and researchers, ensuring the reliable and accurate analysis of this industrially significant compound.

References

  • Traquisa. (n.d.). This compound Plasticizer DIDA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

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  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • All In Sciencing. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. YouTube. Retrieved from [Link]

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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

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  • ResearchGate. (n.d.). FT-IR spectra where (a) shows DOA, and (b) shows the asphalt modified.... Retrieved from [Link]

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An In-Depth Technical Guide to the Thermal Stability and Degradation of Diisodecyl Adipate (DIDA)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Diisodecyl adipate (DIDA), a high-molecular-weight ester, is a cornerstone in numerous industrial and consumer applications, prized for its efficacy as a plasticizer and emollient. Its role in enhancing the flexibility, durability, and tactile properties of materials ranging from PVC plastics to personal care products is well-documented. However, the performance and longevity of DIDA-containing formulations are intrinsically linked to its thermal stability. This guide provides a comprehensive technical overview of the thermal behavior of DIDA, delving into its stability profile, degradation mechanisms, and the analytical methodologies employed for its characterization. This document is intended for researchers, scientists, and formulation experts engaged in the development and quality control of products incorporating DIDA.

Introduction to this compound (DIDA)

This compound (CAS No: 27178-16-1) is a diester synthesized from adipic acid and isodecyl alcohol. It presents as a clear, colorless to pale yellow, oily liquid characterized by low volatility and excellent low-temperature flexibility. These properties make it a preferred choice as a primary plasticizer in various polymers, including PVC, nitrocellulose, and synthetic rubbers, where it imparts cold resistance and permanence. In the realm of personal care, DIDA is valued as a non-greasy emollient that provides a smooth, silky feel to skin and hair care formulations.

Key Physicochemical Properties

A fundamental understanding of DIDA's physical properties is crucial for predicting its behavior during processing and application.

PropertyValueReference
Molecular Formula C26H50O4
Molecular Weight 426.67 g/mol
Appearance Clear, oily liquid
Boiling Point ≈ 385 °C
Flash Point 221 °C
Specific Gravity (@ 25°C) 0.914 - 0.921
Volatility Low

Thermal Stability Profile of DIDA

The thermal stability of DIDA is a critical parameter, particularly in applications involving high-temperature processing, such as in the manufacturing of PVC products. While generally considered to possess good heat stability, a detailed understanding requires the application of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as a function of temperature. For DIDA, DSC analysis is instrumental in determining its glass transition temperature (Tg), which is crucial for understanding its performance as a plasticizer at low temperatures. Additionally, DSC can reveal endothermic or exothermic events associated with degradation, providing complementary information to TGA.

Thermal Degradation Mechanisms of DIDA

The thermal degradation of adipate esters like DIDA is a complex process that can proceed through several pathways, largely dependent on the presence or absence of oxygen.

Non-Oxidative Thermal Degradation

In an inert atmosphere (e.g., nitrogen or argon), the primary degradation mechanism for esters containing β-hydrogens on the alcohol moiety is believed to be a non-radical, intramolecular elimination reaction (pyrolysis). This process involves a six-membered cyclic transition state, leading to the formation of an alkene and a carboxylic acid.

For DIDA, this would involve the homolytic cleavage of the ester bond to yield an isodecene molecule and a carboxylic acid-terminated fragment. Subsequent reactions could lead to further fragmentation and the formation of a complex mixture of smaller hydrocarbons.

G DIDA This compound (DIDA) TransitionState Six-membered Cyclic Transition State DIDA->TransitionState Heat (Inert Atm.) Products Isodecene + Carboxylic Acid Fragment TransitionState->Products Ester Pyrolysis FurtherDegradation Further Degradation (Decarboxylation, etc.) Products->FurtherDegradation FinalProducts Smaller Alkenes, CO2, etc. FurtherDegradation->FinalProducts

Caption: Proposed non-oxidative thermal degradation pathway of DIDA.

Oxidative Thermal Degradation

In the presence of oxygen, the degradation of DIDA is significantly accelerated and proceeds via a free-radical chain reaction. This process is initiated by the formation of alkyl radicals, which then react with oxygen to form peroxy radicals. These reactive species can then abstract hydrogen atoms from other DIDA molecules, propagating the chain reaction and leading to the formation of hydroperoxides. The decomposition of these hydroperoxides generates a variety of oxygenated products, including aldehydes, ketones, and smaller carboxylic acids, ultimately leading to discoloration, changes in viscosity, and loss of performance.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination DIDA_init DIDA + Initiator (Heat, Light) AlkylRadical Alkyl Radical (R•) DIDA_init->AlkylRadical PeroxyRadical Peroxy Radical (ROO•) AlkylRadical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + RH Hydroperoxide->AlkylRadical Decomposition StableProducts Stable Products AlkylRadical_term R• AlkylRadical_term->StableProducts PeroxyRadical_term ROO• PeroxyRadical_term->StableProducts

Caption: Simplified free-radical mechanism for the oxidative thermal degradation of DIDA.

Analytical Techniques for Characterizing DIDA Degradation

A multi-faceted analytical approach is necessary to fully characterize the thermal degradation of DIDA and its resulting products.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of DIDA.

Methodology:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's protocol.

  • Accurately weigh 5-10 mg of DIDA into a clean, tared TGA pan (e.g., alumina or platinum).

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.

  • Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Record the mass loss and temperature data continuously throughout the experiment.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition and the temperature of maximum mass loss rate.

Experimental Protocol: Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the volatile degradation products of DIDA.

Methodology:

  • Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) via a heated transfer line.

  • Perform a TGA experiment as described in section 4.1.

  • Simultaneously acquire mass spectra or infrared spectra of the evolved gases as a function of temperature.

  • Correlate the evolution of specific gaseous species with the mass loss events observed in the TGA thermogram.

  • Identify the degradation products by comparing their mass spectra or IR spectra to spectral libraries.

Experimental Protocol: Analysis of Non-Volatile Degradation Products by Chromatography

Objective: To identify and quantify the non-volatile degradation products of DIDA.

Methodology:

  • Heat a known amount of DIDA in a sealed container under controlled temperature and atmospheric conditions for a specified duration.

  • Dissolve the resulting residue in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

  • Analyze the solution using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Separate the degradation products on an appropriate chromatographic column.

  • Identify the separated components based on their retention times and mass spectra.

  • Quantify the degradation products using appropriate calibration standards.

G cluster_thermal_stress Thermal Stress cluster_analysis Analysis DIDA_sample DIDA Sample Heating Controlled Heating (Oven/Reactor) DIDA_sample->Heating Degraded_DIDA Degraded DIDA Residue Heating->Degraded_DIDA Dissolution Dissolution in Solvent Degraded_DIDA->Dissolution GCMS_LCMS GC-MS / LC-MS Analysis Dissolution->GCMS_LCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS_LCMS->Data_Analysis

Caption: Experimental workflow for the analysis of non-volatile degradation products of DIDA.

Factors Influencing the Thermal Stability of DIDA

Several factors can influence the thermal stability of DIDA in a given formulation:

  • Presence of Oxygen: As discussed, oxygen significantly lowers the degradation temperature of DIDA.

  • Presence of Impurities: Residual catalysts from the synthesis process or other impurities can act as pro-degradants.

  • Interaction with Other Formulation Components: The presence of stabilizers (e.g., antioxidants) can enhance thermal stability, while other components may have a detrimental effect.

  • Processing Conditions: High shear and prolonged exposure to elevated temperatures during processing can accelerate degradation.

Conclusion

This compound is a versatile and widely used compound with a generally favorable thermal stability profile. However, a thorough understanding of its degradation behavior under various conditions is paramount for ensuring product quality, performance, and longevity. The application of advanced analytical techniques such as TGA, DSC, and chromatography coupled with mass spectrometry provides the necessary tools to elucidate degradation mechanisms and identify degradation products. This knowledge enables formulators to optimize processing conditions, select appropriate stabilization packages, and ultimately design more robust and reliable products.

References

  • Traquisa. (n.d.). This compound Plasticizer DIDA. Retrieved from [Link]

  • UL Prospector. (n.d.). This compound (DIDA) by Chemceed. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal degradation of polymers. Retrieved from [Link]

Solubility of Diisodecyl adipate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Diisodecyl Adipate in Organic Solvents

Authored by Gemini, Senior Application Scientist

Abstract

This compound (DIDA) is a high-molecular-weight plasticizer and emollient extensively utilized across the polymer, cosmetic, and pharmaceutical industries. Its performance in these applications is critically dependent on its interaction with various organic media. This technical guide provides a comprehensive overview of the solubility of DIDA in organic solvents. We delve into the molecular characteristics of DIDA that govern its solubility, present a consolidated view of its miscibility in different solvent classes, and offer a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, scientists, and formulation professionals who require a deep, practical understanding of DIDA's solvent compatibility to optimize product development and performance.

Introduction: Understanding this compound (DIDA)

This compound (DIDA), with the chemical formula C₂₆H₅₀O₄, is the diester of adipic acid and isodecyl alcohol.[1][2] It is a colorless, viscous, and oily liquid characterized by low volatility and excellent low-temperature flexibility.[1][3] These properties make it a preferred choice as a primary monomeric plasticizer in applications demanding high permanence and resistance to extraction, such as in PVC films, coatings, and synthetic rubber processing.[1][4] In the pharmaceutical and personal care sectors, DIDA functions as a non-greasy emollient, enhancing the texture and spreadability of topical formulations like creams, lotions, and sunscreens.[2][5]

The efficacy of DIDA in any formulation is fundamentally linked to its solubility and miscibility with other components. For a drug development professional, understanding DIDA's role as a potential solvent or part of a delivery system is crucial. For a polymer scientist, its compatibility with the polymer matrix and other additives dictates the final mechanical properties of the material.[6] Therefore, a thorough knowledge of its solubility profile is not merely academic but a prerequisite for successful formulation.

Physicochemical Properties of DIDA

A substance's solubility is governed by its physicochemical properties. The large, branched, and predominantly non-polar alkyl chains of DIDA are the primary determinants of its solvent preferences.

PropertyValueSource(s)
Molecular Formula C₂₆H₅₀O₄[1]
Molecular Weight ~426.7 g/mol [7]
Appearance Clear, colorless viscous liquid[2][8]
Density (20-25°C) 0.916 - 0.924 g/cm³[1][6][9]
Boiling Point ~250 - 385 °C[1][10]
Flash Point ~219 - 221 °C[1][6][10]
Water Solubility Insoluble (<0.01% at 25°C)[4][8][9]
Refractive Index (20-25°C) 1.450 - 1.453[1][6]

Principles of DIDA Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility. DIDA's molecular structure features two long, branched C10 alkyl chains, which impart a significant non-polar (lipophilic) character. These are connected to a central adipate group containing two ester functionalities (-COO-), which introduce a degree of polarity.

  • Van der Waals Forces: The dominant intermolecular interactions for DIDA are London dispersion forces, arising from the extensive surface area of its alkyl chains. Solvents that also primarily exhibit these forces, such as aliphatic and aromatic hydrocarbons, are excellent candidates for dissolving DIDA.

  • Dipole-Dipole Interactions: The ester groups create permanent dipoles. Solvents with moderate polarity, such as ketones, esters, and ethers, can interact favorably with this part of the DIDA molecule, contributing to good solubility.

  • Hydrogen Bonding: DIDA can act as a hydrogen bond acceptor at its ester oxygen atoms. Alcohols can therefore serve as effective solvents, engaging in hydrogen bonding while their alkyl chains interact with DIDA's lipophilic portions.[8] However, highly polar solvents that form strong, extensive hydrogen bond networks with themselves, like water, glycerol, and propylene glycol, are poor solvents for DIDA.[8][9] The energy required to break the solvent-solvent hydrogen bonds is not sufficiently compensated by the formation of new bonds with the large, non-polar DIDA molecule.

Below is a conceptual diagram illustrating the key molecular features of DIDA that influence its solubility.

G Figure 1: Molecular Determinants of DIDA Solubility cluster_features Key Structural Features cluster_interactions Resulting Intermolecular Forces DIDA This compound (DIDA) Molecule Alkyl Two Long (C10) Branched Alkyl Chains Ester Central Adipate Core with Two Ester Groups VdW Strong London Dispersion Forces Alkyl->VdW Dominant force, drives lipophilicity Dipole Moderate Dipole-Dipole Interactions Ester->Dipole Contributes polarity HBA Hydrogen Bond Acceptor Capability Ester->HBA Allows interaction with protic solvents

Caption: Figure 1: Molecular Determinants of DIDA Solubility.

Solubility Profile Across Organic Solvent Classes

Based on its molecular structure and the principles outlined above, DIDA exhibits broad compatibility with most organic solvents but is poorly soluble in highly polar, protic systems. The following table summarizes its known qualitative solubility. Quantitative data in the public domain is scarce, underscoring the need for direct experimental determination for specific applications.

Solvent ClassRepresentative SolventsSolubility of DIDARationale
Aliphatic Hydrocarbons Hexane, HeptaneSolubleStrong van der Waals interactions between the alkyl chains of DIDA and the solvent.[6][9]
Aromatic Hydrocarbons Toluene, XyleneSolubleStrong van der Waals and pi-stacking interactions.[6][9]
Ketones Acetone, Methyl Ethyl KetoneSolubleFavorable dipole-dipole interactions with DIDA's ester groups, complemented by van der Waals forces.[8][9]
Esters Ethyl Acetate, Butyl AcetateSoluble"Like dissolves like" principle applies strongly; similar ester functionalities lead to high miscibility.[8]
Ethers Diethyl Ether, TetrahydrofuranSolubleThe ether oxygen can interact with the partial positive carbons of the ester group, and the alkyl portions are compatible.[8]
Alcohols Ethanol, IsopropanolSolubleHydrogen bonding between the alcohol's -OH group and DIDA's ester oxygens, plus hydrophobic interactions.[8][9]
Chlorinated Hydrocarbons Dichloromethane, ChloroformSolubleStrong dipole-dipole and dispersion forces.[8]
Glycols & Polyols Propylene Glycol, GlycerolInsoluble / Slightly SolubleThe extensive hydrogen-bonding network of the solvent prevents the large, non-polar DIDA molecule from penetrating.[8][9][11]
Water WaterInsolubleDIDA is highly hydrophobic and cannot disrupt the strong hydrogen-bonding network of water.[1][4][8]

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

For researchers requiring precise solubility data (e.g., mg/mL or %w/w) in a novel solvent system, the isothermal equilibrium shake-flask method is the gold standard.[12] It is a robust and reliable technique for determining the saturation solubility of a compound at a specific temperature.

Rationale for Method Selection

The shake-flask method is chosen for its directness and accuracy. It ensures that a true thermodynamic equilibrium is reached between the undissolved solute and the saturated solution. This is critical for applications like pharmaceutical formulations, where supersaturation could lead to stability issues. Alternative methods like thermal analysis (DSC) are powerful for studying miscibility in polymer blends but can be more complex for liquid solvent systems.[13][14]

Materials and Equipment
  • This compound (DIDA), analytical grade

  • Selected organic solvent(s), HPLC grade or equivalent

  • Scintillation vials or flasks with PTFE-lined screw caps

  • Orbital shaker with temperature control (or a water bath shaker)

  • Analytical balance (readable to 0.1 mg)

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index), Gas Chromatography (GC), or another appropriate analytical instrument for quantification.

Step-by-Step Methodology
  • Preparation of Supersaturated Slurry:

    • Accurately weigh a known amount of the chosen solvent (e.g., 10.0 g) into a series of vials (minimum of 3 for statistical validity).

    • Add an excess amount of DIDA to each vial. "Excess" is critical; a good starting point is to add enough DIDA so that a significant amount of undissolved liquid phase is clearly visible. For a new system, adding 2-3 g of DIDA to 10 g of solvent is a reasonable start.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in the temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25°C).

    • Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a predetermined period. Causality: The agitation ensures continuous mixing, maximizing the surface area for dissolution and accelerating the approach to equilibrium. A 48- to 72-hour period is typically sufficient to ensure equilibrium is reached.[12] For highly viscous systems, longer times may be necessary.

  • Phase Separation and Sampling:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours. Causality: This allows the undissolved DIDA to separate completely from the saturated solvent phase via gravity, preventing contamination of the sample.

    • Carefully draw a sample from the clear, supernatant (top) layer using a syringe. Avoid disturbing the bottom layer of undissolved DIDA.

    • Immediately attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. Causality: Filtration is a mandatory step to remove any microscopic, undissolved droplets that could artificially inflate the measured solubility.

  • Sample Preparation for Analysis:

    • Accurately weigh the filtered, saturated solution collected in the vial.

    • Quantitatively dilute the saturated solution to a concentration that falls within the linear range of your analytical method. This often involves a large dilution factor (e.g., 100-fold or 1000-fold) using fresh solvent in a volumetric flask.

  • Quantification:

    • Prepare a set of calibration standards of DIDA in the same solvent, covering a range of concentrations.

    • Analyze the calibration standards and the diluted samples using the chosen analytical method (e.g., HPLC-RI, GC-FID).

    • Construct a calibration curve (Concentration vs. Response) and determine the concentration of DIDA in the diluted sample using the regression equation.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express solubility in the desired units, for example, as mg/mL or g/100g of solvent.

    Example Calculation ( g/100g ):

    • Concentration from analysis (after dilution) = C_analysis (g/mL)

    • Dilution factor = DF

    • Weight of saturated solution taken = W_sample (g)

    • Weight of DIDA in sample = C_analysis * (Volume of diluted sample) * DF

    • Weight of solvent in sample = W_sample - (Weight of DIDA in sample)

    • Solubility = (Weight of DIDA in sample / Weight of solvent in sample) * 100

Experimental Workflow Diagram

G Figure 2: Workflow for Shake-Flask Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis cluster_calc 5. Calculation A Add excess DIDA to known mass of solvent in vials B Agitate at constant temperature (48-72 hours) A->B C Cease agitation, allow phases to separate B->C D Withdraw supernatant with syringe C->D E Filter sample (0.22 µm) into tared vial D->E F Prepare dilutions and calibration standards E->F G Analyze via HPLC/GC F->G H Calculate concentration using calibration curve G->H I Report solubility (e.g., g/100g solvent) H->I

Caption: Figure 2: Workflow for Shake-Flask Solubility Determination.

Conclusion

This compound is a versatile excipient whose functionality is underpinned by its solubility characteristics. Its large, non-polar structure renders it highly soluble in a wide array of common organic solvents, including hydrocarbons, ketones, esters, and alcohols, while remaining insoluble in highly polar media like water and glycerol. For applications requiring precise formulation, such as in drug delivery systems or high-performance polymers, the qualitative guidelines presented here must be supplemented with quantitative data. The detailed shake-flask protocol provided in this guide offers a self-validating and reliable framework for researchers to generate this critical data, enabling evidence-based solvent selection and optimization of their DIDA-containing formulations.

References

  • This compound, 27178-16-1, DIDA | Demeter Chemical-Weifang Demeter Chemical Co.,Ltd. Demeter Chemical.
  • This compound | C26H50O4 | CID 33733 - PubChem.
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  • This compound | 27178-16-1 - ChemicalBook. ChemicalBook.
  • This compound technical grade 27178-16-1 - Sigma-Aldrich. Sigma-Aldrich.
  • DIISODECYL ADIP
  • This compound, 27178-16-1 - The Good Scents Company. The Good Scents Company.
  • This compound technical grade 27178-16-1 - Sigma-Aldrich (2). Sigma-Aldrich.
  • Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem.
  • This compound (DIDA) - Chemical Supplier Distributor ChemCeed. ChemCeed.
  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC - NIH.
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Synthesis of Diisodecyl adipate from adipic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Diisodecyl Adipate from Adipic Acid

Abstract

This compound (DIDA) is a high-molecular-weight plasticizer and emollient prized for its excellent low-temperature flexibility, low volatility, and permanence.[1][2][3] Its applications span from industrial PVC plasticization for films and coatings to its use as a lightweight, non-greasy emollient in cosmetics and personal care products.[3][4][5][6] This guide provides a comprehensive technical overview of the synthesis of DIDA via the direct esterification of adipic acid and isodecyl alcohol. We will explore the core chemical principles, delve into the rationale behind catalyst selection and process parameters, and present a detailed, field-proven industrial synthesis protocol. This document is intended for researchers, chemists, and process development professionals seeking a thorough understanding of DIDA production, from reaction kinetics to final product purification and analysis.

The Core Chemistry: Fischer-Speier Esterification of Adipic Acid

The synthesis of this compound is a classic example of the Fischer-Speier esterification, a cornerstone of organic synthesis. The reaction involves the conversion of a carboxylic acid (adipic acid) and an alcohol (isodecyl alcohol) into an ester (DIDA) and water, typically facilitated by an acid catalyst.[7]

Reaction: HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 CH₃(CH₂)₈CH₂OH (Isodecyl Alcohol) ⇌ C₂₆H₅₀O₄ (this compound) + 2 H₂O (Water)

Thermodynamic and Kinetic Considerations

Understanding the equilibrium nature of esterification is fundamental to optimizing the synthesis of DIDA.

  • Reversibility and Le Chatelier's Principle: The reaction is reversible, meaning it can proceed in both the forward (esterification) and reverse (hydrolysis) directions.[7][8] To achieve a high yield of DIDA, the equilibrium must be shifted to the right. This is accomplished by continuously removing one of the products as it forms. In industrial practice, water is the most practical product to remove, typically by distillation under controlled temperature and pressure.[4][9] Using an excess of one reactant, usually the more cost-effective or easily recoverable isodecyl alcohol, also drives the reaction forward.[9]

  • Kinetics and Reaction Rate: The uncatalyzed reaction is exceedingly slow. The rate is significantly influenced by temperature, reactant concentrations, and the catalyst employed.[10][11] The reaction is generally modeled as a second-order kinetic process.[12] Industrial processes operate at elevated temperatures, often between 240-260°C, to achieve a practical reaction rate and facilitate the efficient removal of water.[9]

The Mechanism of Catalysis

The catalyst's role is to accelerate the reaction by providing a lower-energy pathway. In acid catalysis, the process begins with the protonation of the carbonyl oxygen on the adipic acid. This step dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the isodecyl alcohol, leading to the formation of a tetrahedral intermediate.[7] Subsequent proton transfer and elimination of a water molecule yield the final ester.

Esterification_Mechanism cluster_0 Catalytic Cycle Protonation Protonation Nucleophilic_Attack Nucleophilic_Attack Protonation->Nucleophilic_Attack Isodecyl Alcohol attacks Proton_Transfer Proton_Transfer Nucleophilic_Attack->Proton_Transfer forms Tetrahedral Intermediate Elimination Elimination Proton_Transfer->Elimination prepares for leaving group Deprotonation Deprotonation Elimination->Deprotonation H2O leaves Deprotonation->Protonation regenerates catalyst (H+) DIDA_Water DIDA + H2O Deprotonation->DIDA_Water Adipic_Acid Adipic_Acid Adipic_Acid->Protonation Isodecyl_Alcohol Isodecyl_Alcohol Isodecyl_Alcohol->Nucleophilic_Attack Catalyst H+ Catalyst->Protonation

Simplified Fischer-Speier esterification mechanism.

Catalyst Selection: The Rationale

The choice of catalyst is a critical process decision, impacting reaction efficiency, product quality, and downstream purification requirements.

  • Traditional Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective and inexpensive.[4] However, their high corrosivity necessitates specialized equipment, and they can promote side reactions at elevated temperatures, leading to product discoloration.

  • Organometallic Catalysts: Titanate esters, such as tetraisopropyl titanate or tetra-n-butyl titanate, and tin compounds like stannous oxide are the catalysts of choice for modern industrial production.[9][13] They exhibit high catalytic activity at the required high temperatures (240-260°C) with minimal side product formation, resulting in a higher quality, lighter-colored crude product.[9] While more expensive, their benefits in terms of yield, purity, and reduced corrosion often outweigh the initial cost.

  • Enzymatic Catalysis: Lipases offer a "green" alternative, operating under mild conditions.[8][14] However, for the bulk production of a commodity chemical like DIDA, factors such as enzyme cost, stability, and lower reaction rates currently limit their widespread industrial adoption compared to organometallic catalysts.

Industrial Synthesis and Purification Protocol

This section outlines a robust, multi-step protocol for the synthesis and purification of DIDA, grounded in established industrial practices.[9][15] The process is designed as a self-validating system, with critical in-process controls ensuring the reaction proceeds to completion and final quality control checks verifying product specifications.

Table 1: Typical Raw Material Specifications
Material Key Specification
Adipic AcidAssay: ≥ 99.8%
Isodecyl AlcoholAssay: ≥ 99.5%, Moisture: ≤ 0.1%
Step-by-Step Experimental Workflow
Industrial workflow for DIDA synthesis.

Protocol:

  • Reactor Charging and Inerting:

    • Charge the reaction kettle with measured quantities of adipic acid and isodecyl alcohol. A molar excess of isodecyl alcohol (e.g., 20% excess) is used to drive the reaction equilibrium.[9]

    • Begin stirring and purge the reactor headspace with nitrogen. This inert blanket is maintained throughout the reaction to prevent oxidative degradation and color formation at high temperatures.[9]

  • Esterification:

    • Heat the reactor contents to 130-150°C.

    • Add the organometallic catalyst (e.g., tetraisopropyl titanate, typically 0.1-0.2% by weight of adipic acid) via a catalyst addition port.[9]

    • Steadily increase the temperature to the target range of 240-260°C. Apply a partial vacuum (e.g., 60-120 KPa) to the system.[9]

    • The water of reaction will begin to distill off and should be collected in a receiver. The rate of water collection is a good indicator of the reaction rate.

    • In-Process Control (IPC): Hold the reaction at temperature for 3-4 hours. Periodically take samples and analyze the acid value. The reaction is deemed complete when the acid value drops below 0.2 mg KOH/g.[1][9] This is a critical checkpoint to ensure high conversion.

  • Dealcoholization (Purification):

    • Once the target acid value is reached, cool the reactor slightly.

    • Apply a higher vacuum to distill off the excess unreacted isodecyl alcohol. The recovered alcohol can be recycled for subsequent batches, improving process economics.

  • Adsorption and Decolorization (Purification):

    • Cool the crude DIDA product further.

    • Add activated carbon (typically 0.2% of the ester mass) to the crude product under nitrogen blanketing and agitation.[9] This step adsorbs colored impurities and trace catalyst residues.

  • Filtration (Purification):

    • Pump the DIDA and activated carbon slurry through a series of filters (e.g., a coarse filter followed by a fine filter press) to remove all solid materials.[9]

    • The resulting clear, bright liquid is the final DIDA product.

  • Quality Control and Packaging:

    • The final product is tested against key specifications (see Table 3) to ensure it meets quality standards.

    • Once approved, the DIDA is cooled and transferred to a storage tank or packaged into drums or totes.[3]

Table 2: Typical Industrial Reaction Parameters
Parameter Value / Condition
Reactant Molar Ratio (Alcohol:Acid)~1.2 : 1.0 (molar basis)[9]
CatalystTetraisopropyl Titanate or Stannous Oxide[9]
Catalyst Loading0.1 - 0.2% (w/w of adipic acid)[9]
Reaction Temperature240 - 260 °C[9]
System Pressure60 - 120 KPa (partial vacuum)[9]
Reaction Time3 - 4 hours at constant temperature[9]
Completion Check (IPC)Acid Value < 0.2 mg KOH/g[1][9]

Final Product Analysis and Specifications

Rigorous quality control is essential to ensure the DIDA produced is suitable for its intended applications, whether in high-performance polymers or sensitive cosmetic formulations.

Table 3: this compound - Final Product Specifications
Property Typical Value
Appearance Clear, Colorless to Pale Yellow Liquid[4]
Assay (Ester Content) ≥ 99.5 wt.%[5][9]
Acid Value ≤ 0.2 mg KOH/g[1][2]
Color, APHA ≤ 25[2]
Specific Gravity @ 20°C 0.919 - 0.924 g/cm³[1][16]
Moisture Content ≤ 0.1 %[1][2]
Refractive Index @ 25°C 1.450 - 1.453[1]

Conclusion

The synthesis of this compound from adipic acid is a well-established and optimized industrial process. Success hinges on a firm grasp of the underlying principles of Fischer esterification, particularly the management of its reversible equilibrium. By employing high temperatures, efficient water removal, and robust organometallic catalysts, high conversion and purity can be achieved. The multi-stage purification process, including dealcoholization, adsorbent treatment, and filtration, is critical for producing a final product that meets the stringent quality demands of the polymer and personal care industries. This guide provides the fundamental knowledge and practical framework for the successful laboratory-scale synthesis or industrial-scale manufacturing of this compound.

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An In-depth Technical Guide to the Physical Properties of Diisodecyl Adipate (DIDA) Plasticizer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physical properties of Diisodecyl adipate (DIDA), a high-molecular-weight monomeric adipate ester. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of DIDA's characteristics and performance as a plasticizer. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and their implications for various applications.

Introduction to this compound (DIDA)

This compound (DIDA), with the CAS number 27178-16-1, is the esterification product of adipic acid and isodecyl alcohol.[1] Its chemical formula is C₂₆H₅₀O₄, and it has a molecular weight of approximately 426.67 g/mol .[2][3][4][5] DIDA is a colorless, viscous, and oily liquid with a slight, characteristic odor.[6][7][8] It is a versatile plasticizer known for its excellent low-temperature flexibility, low volatility, and good resistance to extraction by soaps and detergents.[1][9] These properties make it a valuable component in a wide range of polymeric materials, particularly in applications demanding durability and performance in varying environmental conditions.[6][9]

The selection of a plasticizer is a critical decision in polymer formulation, directly impacting the final product's performance. DIDA's higher molecular weight compared to other adipates like dioctyl adipate (DOA) contributes to its reduced volatility and enhanced permanence, albeit with a slight trade-off in plasticizing efficiency and compatibility.[1][9] This guide will delve into the specific physical properties that underpin these performance characteristics, providing a robust foundation for its informed application.

Core Physical Properties of this compound

The functional efficacy of DIDA as a plasticizer is a direct consequence of its fundamental physical properties. Understanding these properties is paramount for predicting its behavior in a polymer matrix and for optimizing formulation processes.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various authoritative sources.

PropertyValueUnitsTest Method (Example)
Molecular Formula C₂₆H₅₀O₄--
Molecular Weight 426.67 g/mol -
CAS Number 27178-16-1--
Appearance Colorless to light yellow, clear, oily liquid-Visual Inspection
Odor Slight, characteristic-Olfactory Assessment
Density 0.916 - 0.924g/cm³ at 20-25 °CASTM D792[4][10]
Boiling Point ~385 (at 1013 hPa)°COECD Test Guideline 103[10]
Melting/Freezing Point < -54°C-
Flash Point 221°C (closed cup)ASTM D56[11]
Viscosity 23 - 27cP at 20 °CASTM D2196[12]
Refractive Index 1.450 - 1.455at 20-25 °CISO 489[13][14]
Water Solubility <0.01 (practically insoluble)% at 25 °C-
Solubility in Organic Solvents Soluble in alcohols, ketones, ethers, esters, aliphatic and aromatic hydrocarbons, and chlorinated hydrocarbons.--
Causality and Significance of Physical Properties
  • Density: The density of DIDA is crucial for calculating the volume-to-weight ratios in formulations. Its specific gravity, slightly less than water, is a key parameter in quality control, often determined using methods outlined in ASTM D792.[4]

  • Boiling Point and Volatility: DIDA's high boiling point is indicative of its low volatility.[6][9] This is a significant advantage in applications where plasticizer loss due to evaporation at elevated processing or service temperatures is a concern, leading to improved aging characteristics and dimensional stability of the final product.

  • Melting/Freezing Point: The very low freezing point of DIDA is a primary reason for its use in applications requiring excellent low-temperature flexibility.[9] It effectively lowers the glass transition temperature (Tg) of polymers, maintaining their flexibility even in cold environments.

  • Viscosity: The viscosity of DIDA influences its processing characteristics. A lower viscosity can facilitate easier mixing and dispersion within the polymer matrix. Standard test methods like ASTM D2196 are employed to measure the rheological properties of such non-Newtonian materials.[12]

  • Refractive Index: The refractive index is a fundamental physical property used for identification and quality control of liquid plasticizers.[3] ISO 489 provides a standardized method for its determination.[13][14]

  • Solubility: DIDA's insolubility in water and solubility in a wide range of organic solvents dictates its resistance to extraction by aqueous media and its compatibility with various polymer systems.[6][7][8]

Mechanism of Plasticization and Interaction with Polymers

The primary function of a plasticizer is to increase the flexibility, workability, and distensibility of a polymer.[9] This is achieved by inserting the plasticizer molecules between the long polymer chains, thereby reducing the intermolecular forces and increasing the free volume.

The Lubricity Theory in Action

The plasticization mechanism of DIDA in a polymer like Polyvinyl Chloride (PVC) can be explained by the "lubricity theory." The DIDA molecules, with their long, flexible aliphatic chains, position themselves between the rigid PVC chains. This disrupts the strong dipole-dipole interactions between the chlorine atom on one PVC chain and the hydrogen atom on an adjacent chain. The polar ester groups of the DIDA molecule can form weaker interactions with the PVC chains, anchoring them in place while the long non-polar tails provide a "lubricating" effect, allowing the polymer chains to slide past one another more easily. This increased chain mobility results in a lower glass transition temperature (Tg) and a more flexible material.

The interaction between the carbonyl group of the adipate plasticizer and the CHCl group in PVC is a key factor in their miscibility.[9]

PlasticizationMechanism Mechanism of PVC Plasticization by DIDA cluster_0 Rigid PVC Matrix (Before Plasticization) cluster_1 Plasticized PVC Matrix PVC1 PVC Chain PVC2 PVC Chain PVC1->PVC2 Strong Intermolecular Forces (Dipole-Dipole) PVC3 PVC Chain DIDA DIDA Molecule PVC3->DIDA Weak Interaction (Ester Group - CHCl) PVC4 PVC Chain DIDA->PVC4 Weak Interaction (Ester Group - CHCl)

Caption: DIDA molecules interposing between PVC chains, reducing intermolecular forces.

Polymer Compatibility

DIDA exhibits good compatibility with a range of polymers, making it a versatile choice for various applications.[15]

PolymerCompatibility
Polyvinyl Chloride (PVC)Excellent
Cellulose Acetate ButyrateGood
Ethyl CelluloseGood
NitrocelluloseGood
PolychloropreneGood
Polyvinyl ButyralGood

The compatibility of a plasticizer with a polymer is crucial. Poor compatibility can lead to exudation or "blooming," where the plasticizer migrates to the surface of the material, resulting in a greasy feel and a loss of physical properties.

Experimental Protocols for Physical Property Determination

To ensure the reliability and reproducibility of data, standardized test methods are employed for the characterization of plasticizers. The following are key experimental protocols relevant to the physical properties of DIDA.

Determination of Density (ASTM D792)

This test method covers the determination of the specific gravity and density of solid plastics by displacement.[4]

Methodology:

  • Apparatus: An analytical balance, a beaker for the immersion liquid (typically water or another liquid of known density), and a wire for suspending the specimen.

  • Procedure: a. Weigh the DIDA sample in a container of known volume in the air. b. The density is calculated as the mass of the DIDA divided by its volume. c. For specific gravity, the weight of the DIDA is compared to the weight of an equal volume of a reference substance (usually water).

  • Significance: This method provides a straightforward and accurate means of determining the density of liquid plasticizers, which is essential for quality control and formulation calculations.

DensityMeasurement start Start weigh_air Weigh DIDA in a container of known volume in air start->weigh_air calculate Calculate Density (Mass / Volume) weigh_air->calculate end End calculate->end

Caption: Workflow for Density Determination of DIDA.

Determination of Viscosity (ASTM D2196)

This standard provides test methods for the rheological properties of non-Newtonian materials by rotational viscometer.[12]

Methodology:

  • Apparatus: A rotational viscometer with a suitable spindle.

  • Procedure: a. The DIDA sample is placed in a container, and the viscometer's spindle is immersed in the liquid. b. The spindle is rotated at a constant speed, and the torque required to overcome the viscous resistance of the fluid is measured. c. The viscosity is calculated from the torque, the rotational speed, and the geometry of the spindle.

  • Significance: Viscosity is a critical parameter for processability. This method allows for the characterization of DIDA's flow behavior under different shear conditions.

Determination of Plasticizer Loss (ISO 176)

This standard specifies the activated carbon method for determining the loss of plasticizers from a plastic material.[7][16][17]

Methodology:

  • Apparatus: An oven, containers, and activated carbon.

  • Procedure: a. A plasticized PVC sample containing a known amount of DIDA is weighed. b. The sample is placed in a container with activated carbon and heated in an oven at a specified temperature for a defined period. c. After heating, the sample is removed, cooled, and reweighed. d. The loss of plasticizer is calculated as the percentage weight loss of the sample.

  • Significance: This method provides a means to assess the permanence of DIDA in a polymer matrix, which is crucial for predicting the long-term performance and durability of the plasticized material.

PlasticizerLossTest start Start weigh_initial Weigh initial plasticized PVC sample (m₀) start->weigh_initial heat_treatment Heat sample with activated carbon in an oven weigh_initial->heat_treatment weigh_final Cool and reweigh the sample (m₁) heat_treatment->weigh_final calculate_loss Calculate % Weight Loss: ((m₀ - m₁) / m₀) * 100 weigh_final->calculate_loss end End calculate_loss->end

Caption: Workflow for Plasticizer Loss Determination (ISO 176).

Performance in Polymer Systems

The ultimate measure of a plasticizer's utility is its performance in a formulated polymer system. DIDA's physical properties translate directly into tangible benefits in various applications.

Effect on Mechanical Properties

The addition of DIDA to a polymer like PVC significantly alters its mechanical properties. Generally, as the concentration of DIDA increases, the following trends are observed:

  • Tensile Strength: Decreases, as the intermolecular forces between polymer chains are reduced.

  • Elongation at Break: Increases, as the polymer chains can more easily slide past one another.

  • Hardness (Shore A): Decreases, indicating a softer, more flexible material.

The following table provides illustrative data on the effect of DIDA on the mechanical properties of PVC.

DIDA Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
0505100
202520085
401835075
601245065

*phr: parts per hundred resin

Low-Temperature Performance

DIDA is particularly valued for its ability to impart excellent low-temperature flexibility to polymers.[9] This is a critical requirement for products used in cold climates, such as wire and cable insulation, automotive interiors, and outdoor vinyl products. The low freezing point of DIDA ensures that the plasticized material remains flexible and resistant to cracking at sub-zero temperatures.

Permanence and Durability

The low volatility and good resistance to extraction of DIDA contribute to its permanence in the polymer matrix.[1][9] This leads to a longer service life for the end product, with a reduced tendency for the material to become brittle over time. Accelerated weathering tests, such as ASTM G154, are used to evaluate the long-term durability of plasticized materials under simulated environmental conditions of UV radiation, temperature, and humidity.[2][8][18][19][20]

Conclusion

This compound is a high-performance plasticizer whose physical properties make it a valuable tool for polymer formulators. Its high molecular weight, low volatility, and excellent low-temperature performance provide a unique combination of permanence and flexibility. A thorough understanding of its core physical properties, the mechanisms by which it plasticizes polymers, and the standardized methods for its evaluation is essential for leveraging its full potential in the development of durable and high-quality polymeric materials. This guide has provided a comprehensive overview of these aspects, offering a solid foundation for researchers and scientists working with this important additive.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Traquisa. (n.d.). This compound Plasticizer DIDA. Retrieved from [Link]

  • LookChem. (n.d.). This compound 27178-16-1 wiki. Retrieved from [Link]

  • iTeh Standards. (2022). ISO 489:2022 Plastics — Determination of refractive index. Retrieved from [Link]

  • ResearchGate. (2025, August 9). EFfect of this compound concentration in hybrid films applied to tinplate. Retrieved from [Link]

  • ChemQuest. (n.d.). ASTM Standards for Measuring Viscosity. Retrieved from [Link]

  • ASTM International. (n.d.). Standard Test Methods for Density and Specific Gravity (Relative Density) of Plastics by Displacement. Retrieved from [Link]

  • ResearchGate. (n.d.). Plasticization mechanism of PVC compounds. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • UL Prospector. (n.d.). This compound (DIDA) by Chemceed. Retrieved from [Link]

  • KLJ Group. (n.d.). KANATOL - 10A - DI ISO DECYL ADIPATE (DIDA). Retrieved from [Link]

  • PETROM. (n.d.). DIDA (this compound). Retrieved from [Link]

  • DiVA portal. (n.d.). Environmentally Friendly Plasticizers for PVC. Retrieved from [Link]

  • iTeh Standards. (2005, February 1). ISO 176:2005(E) Plastics — Determination of loss of plasticizers — Activated carbon method. Retrieved from [Link]

  • Infinita Lab. (n.d.). Accelerated UV Exposure Testing – ASTM G154 Standard. Retrieved from [Link]

  • Intertek. (n.d.). Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. Retrieved from [Link]

  • ACS Publications. (2023, May 11). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. Retrieved from [Link]

  • SciSpace. (2021, August 15). Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride). Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Retrieved from [Link]

  • ResearchGate. (n.d.). Density measurements of plastics - A simple standard test method. Retrieved from [Link]

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  • iTeh Standards. (1999, April 15). ISO 489:1999 Plastics — Determination of refractive index. Retrieved from [Link]

  • Testronix. (2025, June 13). What is UV Test ASTM G154? A Guide to UV Weathering Test Standard. Retrieved from [Link]

  • Sciteq. (n.d.). ASTM D 1895 plastic material apparent density test methods. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D1045-95(2001) - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Retrieved from [Link]

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Diisodecyl adipate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diisodecyl Adipate: Molecular Characteristics, Analysis, and Applications

Introduction

This compound (DIDA) is a high-molecular-weight diester synthesized from the esterification of adipic acid and isodecyl alcohol.[1][2][3][4] It is a compound of significant industrial and research interest, primarily valued for its function as a primary monomeric plasticizer.[3] Its excellent low-temperature flexibility, low volatility, and resistance to extraction by soaps and detergents distinguish it from other adipate esters.[1][5] This guide provides a comprehensive technical overview of DIDA, focusing on its core molecular properties, a validated analytical workflow for its characterization, and its diverse applications, tailored for professionals in research and development.

Core Molecular and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular formula and weight. These core attributes are foundational to its behavior and application.

  • Molecular Formula: C₂₆H₅₀O₄[1][2][3][4][5][6][7][8]

  • Molecular Weight: Approximately 426.67 g/mol [2][7][8]

  • CAS Number: 27178-16-1[1][2][5][6][7][8]

  • IUPAC Name: bis(8-methylnonyl) hexanedioate[5][6]

DIDA is a viscous, oily liquid that is typically clear and colorless to pale yellow with a mild odor.[1][4] Its high molecular weight compared to other adipates like DOA (dioctyl adipate) contributes to its lower volatility and greater permanence in formulated products.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₂₆H₅₀O₄ [2][4][6][8]
Molecular Weight 426.67 g/mol [2][7][9]
Appearance Colorless to light yellow clear liquid [1][4][7]
Density 0.916 g/mL at 25 °C [9]
Boiling Point ≈ 385 °C [3]
Melting/Freezing Point < -54 °C [3]
Flash Point 221 °C (closed cup) [3][9]
Refractive Index n20/D 1.452 [9]

| Water Solubility | <0.01% at 25 °C |[10] |

Synthesis Pathway

The industrial synthesis of this compound is achieved through a direct esterification reaction. The process involves reacting adipic acid with an excess of isodecyl alcohol.[4][11] This reaction is typically conducted under controlled temperature (e.g., 240-260 °C) and pressure conditions in the presence of an acid catalyst, such as titanic acid esters or stannous oxide, to drive the reaction towards completion by removing water as a byproduct.[4][11] The crude DIDA product is then purified through neutralization, washing, and filtration steps to remove unreacted starting materials and the catalyst.[11]

Key Applications in Scientific and Industrial Contexts

The unique properties of DIDA make it a versatile component in numerous fields, from industrial manufacturing to personal care products.

  • Polymer Plasticization: DIDA's primary application is as a plasticizer for polymers like PVC and synthetic rubbers.[1][3][12] It imparts excellent flexibility at low temperatures, making it ideal for products used outdoors or in cold environments.[3] Its low volatility ensures the long-term stability and durability of the final product.[1]

  • Cosmetics and Personal Care: In cosmetic formulations, DIDA functions as a non-greasy emollient.[4] It forms a protective barrier on the skin, reducing moisture loss and providing a smooth, silky texture to creams, lotions, and sunscreens without a heavy feel.[4]

  • Advanced Materials Research: DIDA is utilized in the development of novel materials. It has been investigated as a plasticizer for creating biodegradable flexible films from thermoplastic starch and poly(lactic acid) (PLA).[10] Furthermore, it serves as a component in the preparation of cellulose triacetate-based films for optical devices and in polymeric membranes for electrochemical sensors.[10]

Analytical Characterization Workflow

Ensuring the identity, purity, and quality of this compound is critical for its application in research and regulated industries. A multi-step analytical workflow is essential for comprehensive characterization.

DIDA_Characterization_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Physicochemical Testing cluster_2 Phase 3: Structural & Purity Analysis cluster_3 Phase 4: Final Reporting A Sample Receipt & Documentation Review B Visual & Olfactory Inspection (Color, Clarity, Odor) A->B C Density Measurement (e.g., ASTM D4052) B->C D Refractive Index Measurement (e.g., ASTM D1218) E FTIR Spectroscopy (Functional Group Confirmation) D->E F Gas Chromatography-Mass Spectrometry (GC-MS) (Identification & Purity Assay) E->F G Data Integration & Analysis F->G H Certificate of Analysis (CoA) Generation G->H

Caption: Workflow for the quality control and characterization of this compound.

Experimental Protocol: Purity and Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying this compound and quantifying its purity by separating it from residual reactants or byproducts.

Objective: To confirm the identity of this compound and determine its purity.

Materials & Equipment:

  • This compound sample

  • High-purity solvent (e.g., Hexane or Dichloromethane)

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Non-polar capillary column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound sample in the chosen solvent.

    • Perform a serial dilution to a final concentration of approximately 100 µg/mL.

    • Transfer the final solution to an autosampler vial for analysis.

  • GC-MS Instrument Setup (Example Parameters):

    • Inlet: Split mode (e.g., 50:1 split ratio), Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: Increase to 300 °C at a rate of 15 °C/min.

      • Final hold: Hold at 300 °C for 5 minutes.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Acquisition:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identification: The primary peak in the chromatogram should correspond to this compound. Its identity is confirmed by comparing the acquired mass spectrum with a reference library spectrum (e.g., NIST).[8] Key fragment ions for DIDA can be observed.[6]

    • Purity Calculation: The purity is determined by the area percent method. Calculate the percentage of the DIDA peak area relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of DIDA Peak / Total Area of All Peaks) x 100

Trustworthiness and Self-Validation: This protocol is self-validating through the combination of retention time and mass spectral data. The retention time provides a preliminary identifier under specific chromatographic conditions, while the mass spectrum provides a unique molecular fingerprint, confirming structural identity and allowing for differentiation from potential impurities like unreacted isodecyl alcohol or adipic acid.

Conclusion

This compound is a high-value chemical with well-defined molecular and physical properties that make it exceptionally useful as a plasticizer and emollient. Its molecular formula of C₂₆H₅₀O₄ and molecular weight of approximately 426.67 g/mol are central to its low volatility and high permanence. The robust analytical workflows, particularly GC-MS, available for its characterization ensure high-quality, reliable material for applications ranging from consumer products to advanced scientific research, underscoring its continued importance in various fields.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Traquisa. (n.d.). This compound Plasticizer DIDA. Retrieved from [Link]

  • Google Patents. (n.d.). CN102766046A - Method for preparing environment-friendly plasticizer this compound (DIDA).
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An In-depth Technical Guide to Diisodecyl Adipate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Diisodecyl adipate (DIDA), a versatile ester with significant applications in the pharmaceutical and material sciences. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical identity, physicochemical properties, mechanisms of action, and practical applications of DIDA, with a focus on its role as a functional excipient.

Chemical Identity and Nomenclature

This compound is a high molecular weight organic ester, primarily recognized for its function as a plasticizer. A thorough understanding of its various identifiers is crucial for accurate literature review and regulatory compliance.

Synonyms and Identifiers:

Identifier TypeValueSource(s)
IUPAC Name bis(8-methylnonyl) hexanedioate[1]
CAS Number 27178-16-1[1]
EC Number 248-299-9[2]
UNII 3V0Q382O0P[1]
Molecular Formula C₂₆H₅₀O₄[1]
Molecular Weight 426.67 g/mol [1]
Common Synonyms DIDA, Adipic acid diisodecyl ester, Diisodecyl hexanedioate, Bis(8-methylnonyl) adipate[1]
Trade Names HallStar DIDA, Plasthall DIDA, Kodaflex DIDA, Monoplex DDA[1][3]

Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its distinct physicochemical properties. It is a viscous, oily liquid that is clear and colorless to light yellow with a slight odor.[4] Its high boiling point and low volatility make it a durable and permanent addition to polymer matrices.[5]

Key Physicochemical Data:

PropertyValueSource(s)
Appearance Colorless to light yellow, clear liquid[4]
Boiling Point ~385 °C[6]
Melting Point -75 °C[7]
Density ~0.916 - 0.924 g/cm³ at 20-25 °C[6]
Refractive Index ~1.450 - 1.453 at 25 °C[6]
Flash Point 221 °C (closed cup)[6]
Water Solubility <0.01% at 25 °C
Solubility Soluble in most organic solvents like alcohols, ketones, and hydrocarbons.

Synthesis of this compound

This compound is synthesized via a direct esterification reaction. The process involves the reaction of adipic acid with an excess of isodecyl alcohol in the presence of a catalyst.[8] This reaction is typically carried out under a nitrogen atmosphere and at elevated temperatures (240-260 °C) to drive the removal of water, a byproduct of the reaction, thereby pushing the equilibrium towards the formation of the ester.[8]

Commonly used catalysts for this process include organotitanates such as tetraisopropyl titanate or tetra-isobutyl titanate.[8] The reaction progress is monitored by measuring the acid value of the mixture, with the reaction considered complete when the acid value drops below a specified threshold, typically <0.2 mgKOH/g.[8] Post-reaction, the crude product is purified through a series of steps including neutralization, washing, and vacuum distillation to remove unreacted starting materials, the catalyst, and any side products.

Synthesis_Workflow cluster_reactants Reactants Adipic_Acid Adipic Acid Reactor Esterification Reactor (240-260 °C, N₂ atmosphere) Adipic_Acid->Reactor Isodecyl_Alcohol Isodecyl Alcohol Isodecyl_Alcohol->Reactor Purification Purification Steps (Neutralization, Washing, Distillation) Reactor->Purification Crude DIDA Catalyst Catalyst (e.g., Tetraisopropyl titanate) Catalyst->Reactor Final_Product This compound (DIDA) Purification->Final_Product Purified DIDA

Caption: A simplified workflow for the synthesis of this compound.

Mechanism of Action as a Plasticizer in Pharmaceutical Polymers

In the context of drug delivery and medical devices, this compound functions as an external plasticizer. Its mechanism of action can be explained by several interconnected theories:

  • Lubrication Theory: DIDA molecules intersperse themselves between the polymer chains, acting as molecular lubricants.[6][7] This reduces the frictional forces between the chains, allowing them to slide past one another more easily, which imparts flexibility to the material.[7]

  • Gel Theory: The polymer is envisioned as a three-dimensional network of chains held together by intermolecular forces. DIDA molecules penetrate this network, breaking the polymer-polymer interactions and preventing the reformation of a rigid structure.[9]

  • Free Volume Theory: The addition of DIDA increases the "free volume" within the polymer matrix.[10] This increased space between the polymer chains enhances their mobility, leading to a decrease in the glass transition temperature (Tg) of the polymer. A lower Tg signifies a more flexible material at a given temperature.[10][11]

The incorporation of DIDA into a polymer matrix, such as those used in pharmaceutical films or coatings, leads to a replacement of strong polymer-polymer interactions with weaker polymer-plasticizer interactions.[11] This results in a more flexible and processable material.

Plasticization_Mechanism cluster_before Rigid Polymer Matrix (Strong Polymer-Polymer Interactions) cluster_after Flexible Polymer Matrix (Weaker Polymer-Plasticizer Interactions) p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p4 Polymer Chain p5 Polymer Chain d1 DIDA p6 Polymer Chain d2 DIDA p7 Polymer Chain d3 DIDA p8 Polymer Chain cluster_before cluster_before cluster_after cluster_after cluster_before->cluster_after Addition of DIDA

Caption: Mechanism of plasticization by this compound.

Applications in Pharmaceutical Research and Development

While this compound is not currently listed in the US FDA's Inactive Ingredient Database for approved drug products, its properties make it a subject of research for various pharmaceutical applications.[12][13][14][15][16]

Plasticizer for Polymeric Films and Coatings

DIDA is investigated as a plasticizer for biodegradable polymers like polylactic acid (PLA) and thermoplastic starch (TPS), which are of great interest for drug delivery systems.[11] Its incorporation can improve the flexibility and processability of these materials, making them suitable for applications such as:

  • Biodegradable Films: For wound dressings or implantable devices where flexibility is key.

  • Coatings for Solid Dosage Forms: To modify the release profile of a drug or to improve the mechanical integrity of the coating.

Potential Use in Transdermal Drug Delivery Systems

Transdermal patches require a flexible and conformable matrix to ensure good skin contact.[17][18][19][20][21] Plasticizers are essential components in the formulation of the adhesive and matrix layers of these patches. DIDA's low volatility and resistance to extraction make it a candidate for ensuring the long-term stability and performance of a transdermal system.

Considerations for Use as a Pharmaceutical Excipient

An excipient is any component of a drug product other than the active pharmaceutical ingredient (API).[22] Excipients are crucial for the manufacture of dosage forms, influencing properties like stability, bioavailability, and patient acceptability.[22][23][24] While DIDA has potential as a plasticizer in oral solid dosage forms, its lack of inclusion in major pharmacopoeias and the FDA's Inactive Ingredient database means that its use in a new drug product would require extensive safety and toxicological evaluation.[25]

Experimental Protocols

Preparation of a this compound-Plasticized Ethyl Cellulose Film

This protocol describes a general method for preparing a plasticized polymer film for research purposes, such as for in vitro drug release studies.

Materials:

  • Ethyl cellulose (EC)

  • This compound (DIDA)

  • Ethanol (or another suitable solvent for EC)

  • Active Pharmaceutical Ingredient (API) of interest (optional)

  • Petri dish

  • Magnetic stirrer and stir bar

  • Desiccator

Procedure:

  • Prepare a 10% (w/v) solution of ethyl cellulose in ethanol by slowly adding the EC powder to the solvent while stirring continuously until a clear solution is obtained.

  • In a separate container, dissolve the desired amount of DIDA (e.g., 20% w/w of the polymer) and the API (if applicable) in a small amount of ethanol.

  • Add the DIDA/API solution to the ethyl cellulose solution and stir until a homogeneous mixture is achieved.

  • Carefully pour the resulting solution into a level petri dish.

  • Allow the solvent to evaporate slowly in a well-ventilated fume hood at room temperature for 24-48 hours. To control the rate of evaporation, the petri dish can be partially covered.

  • Once the film is formed and appears dry, carefully peel it from the petri dish.

  • Dry the film further in a desiccator under vacuum for at least 24 hours to remove any residual solvent.

  • The resulting film can be cut into desired sizes for further characterization and testing.

A similar solvent casting technique can be employed for other polymers, ensuring the selection of an appropriate solvent system.[26][27][28][29]

Analytical and Characterization Methods

A suite of analytical techniques is essential for the quality control of DIDA and the characterization of DIDA-plasticized formulations.

  • Chromatographic Methods (GC-MS, HPLC): These techniques are the gold standard for the identification and quantification of DIDA.[30][31][32] They are crucial for assessing the purity of the raw material and for quantifying the amount of DIDA that may leach from a finished product.[30]

  • Thermal Analysis (DSC, TGA):

    • Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymer. A decrease in Tg upon the addition of DIDA is a direct measure of its plasticizing efficiency.[33][34][35][36][37][38][39]

    • Thermogravimetric Analysis (TGA) provides information on the thermal stability of the plasticized polymer and can be used to determine the composition of the material by measuring weight loss as a function of temperature.[33][36][37][38]

  • Spectroscopy (FTIR): Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to confirm the identity of DIDA and to study its interactions with the polymer matrix.[30]

Safety and Biocompatibility

For any material being considered for pharmaceutical applications, a thorough evaluation of its safety and biocompatibility is paramount.

  • General Toxicity: this compound is generally considered to be of low toxicity and is reported to be non-irritating.[4]

  • Leaching and Migration: A significant concern with any plasticizer is its potential to leach out of the polymer matrix and into the drug product or the patient's body.[30][40][41][42][43] The extent of leaching depends on several factors, including the nature of the polymer, the concentration of the plasticizer, the contacting medium, and environmental conditions. Given DIDA's high molecular weight and low volatility, it is expected to have lower migration potential compared to smaller plasticizers. However, this must be empirically determined for each specific application.

  • Regulatory Status: As previously mentioned, this compound is not listed in the FDA's Inactive Ingredient Database.[12][13][14][15][16] This indicates that it has not been used in an approved drug product in the United States and would be considered a "novel excipient." The use of a novel excipient requires the submission of a comprehensive data package to regulatory authorities to establish its safety.

Conclusion

This compound is a well-characterized diester with established utility as a plasticizer in various industries. Its favorable physicochemical properties, particularly its low volatility and high permanence, make it an interesting candidate for research in the field of drug delivery, especially for plasticizing biodegradable polymers and in the formulation of transdermal systems. However, its current status as a novel pharmaceutical excipient necessitates a rigorous and thorough evaluation of its safety and biocompatibility before it can be incorporated into an approved drug product. This guide has provided a foundational understanding of the technical aspects of this compound to aid researchers and drug development professionals in their exploration of this versatile molecule.

References

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  • Study of Extractables in High-Density Polyethylene Packaging: Evaluation of the Impact of Excipients Propylene Glycol, Mint Flavor, and Benzalkonium Chloride on the Leaching Process of Semi-volatile Additives. (n.d.). MDPI. Retrieved from [Link]

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  • Advances in Transdermal Drug Delivery Systems: A Bibliometric and Patent Analysis. (n.d.). PubMed Central. Retrieved from [Link]

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  • Phase Transition and Melt-Recrystallization Behavior of Poly(Butylene Adipate) Investigated by Simultaneous Measurements of Wide-Angle X-Ray Diffraction (WAXD) and Differential Scanning Calorimetry (DSC). (2020-01-02). MDPI. Retrieved from [Link]

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Introduction: A Scientific Overview of Diisodecyl Adipate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety Profile of Diisodecyl Adipate (DIDA)

This compound (DIDA), CAS Registry Number 27178-16-1, is a high-molecular-weight adipate ester synthesized from adipic acid and isodecyl alcohol.[1] It functions primarily as a monomeric plasticizer, valued for its ability to impart flexibility, particularly at low temperatures, and for its low volatility and resistance to extraction.[1][2] These properties have led to its use in a variety of polymer applications, including in the processing of PVC and synthetic rubber.[1][3] Beyond its industrial applications, DIDA is also utilized in personal care and cosmetic products as an emollient and skin-conditioning agent.[3][4]

This guide provides a comprehensive analysis of the health and safety data for DIDA, synthesized for researchers, scientists, and drug development professionals. By examining its physicochemical properties, toxicological profile, environmental fate, and regulatory standing, this document aims to deliver an authoritative and practical resource for informed risk assessment and safe handling.

Chemical Identity and Physicochemical Properties

Understanding the fundamental physicochemical nature of a compound is the cornerstone of any robust safety assessment. These properties govern its behavior in biological and environmental systems, influencing absorption, distribution, and potential for exposure. DIDA is a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials), specifically an organic substance of variable composition.[1]

The key physicochemical properties of this compound are summarized in the table below. Its high molecular weight, low vapor pressure, and very low water solubility are critical determinants of its toxicokinetic profile.[5] The high octanol-water partition coefficient (log Kow) indicates strong lipophilicity, suggesting a preference for fatty or organic matrices over aqueous ones.[5][6]

PropertyValueSource(s)
Chemical Formula C26H50O4[1][4][7]
Molecular Weight 426.67 g/mol [7]
CAS Number 27178-16-1[2][3]
EC Number 248-299-9[4]
Appearance Colorless to light yellow, clear liquid
Boiling Point ≈ 385 - 426 °C[1][5]
Melting Point -54 to -60 °C[1][8]
Density 0.916 - 0.924 g/cm³ at 20-25 °C[1]
Vapor Pressure 1.15 × 10-7 to 1.53 x 10-5 mm Hg (low volatility)[1][5]
Water Solubility 4.4 × 10-5 mg/L (very low)[5]
Log Kow (Octanol-Water Partition Coefficient) ~9.1 to 11.06 (estimated)[5][8]
Flash Point 221 °C (closed cup)[1]

Human Health Hazard Assessment

The assessment of potential harm to human health is derived from a comprehensive review of toxicological data. For DIDA, the consensus from regulatory bodies and safety data suppliers indicates a low overall hazard profile. The substance is generally not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][9]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Direct literature on the ADME of DIDA is limited.[5] However, its physicochemical properties provide a strong basis for expert inference.

  • Absorption: Due to its very low water solubility and high lipophilicity, dermal uptake is expected to be minimal.[5] Similarly, its low volatility and high boiling point make significant absorption via inhalation unlikely under normal conditions of use.[5] Oral absorption may also be limited by its poor water solubility.

  • Distribution, Metabolism, and Excretion: If absorbed, DIDA, like other adipate esters, would likely be metabolized via hydrolysis of the ester bonds to form adipic acid and isodecanol, which would then enter standard metabolic pathways.

Acute Toxicity

DIDA exhibits a very low level of acute toxicity. The primary endpoint for acute oral toxicity, the LD50 (Lethal Dose, 50%), has been established in rats.

  • Oral: LD50 (rat) = 20,500 mg/kg.[2][9] This value is exceptionally high, indicating a very low order of acute toxicity if ingested.

  • Dermal: While specific studies are not widely cited, the dermal LD50 is presumed to be greater than 5000 mg/kg in rats, suggesting low toxicity via skin contact.[9]

  • Inhalation: No data are available, but given the low vapor pressure, inhalation is not a significant route of exposure.[2]

Skin and Eye Irritation & Sensitization

Available data consistently show that DIDA is not a skin or eye irritant, nor is it a skin sensitizer.[8][9] This low reactivity profile is a key reason for its use as an emollient in cosmetic formulations.[1]

Repeated Dose Toxicity

There is a lack of specific long-term, repeated-dose toxicity studies for DIDA itself. In such cases, a "read-across" approach using data from structurally similar analogues is a scientifically valid and regulatory-accepted method to fill data gaps.[5] For adipate esters, the primary toxicological concern, if any, often relates to potential liver effects at high doses, though this is more pronounced with other classes of plasticizers like some phthalates.[10][11] However, for DIDA and its analogues, significant systemic toxicity from repeated exposure has not been identified.[5][8]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Across multiple safety data sheets and regulatory assessments, there is no evidence to suggest that DIDA is genotoxic, carcinogenic, or poses a reproductive hazard.[9]

  • Genotoxicity: No information available to suggest mutagenic effects.[9]

  • Carcinogenicity: Not identified as a carcinogen by IARC, NTP, or OSHA.

  • Reproductive Toxicity: No data available to indicate reproductive or developmental effects.[9]

The following workflow diagram illustrates the logical process of a chemical hazard assessment, which has been applied to DIDA, leading to its general classification as a substance of low concern.

G cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization & Management A Physicochemical Properties (Solubility, Volatility, Log Kow) B Toxicological Data Review (Acute, Chronic, Geno, Repro) A->B G Integrate Hazard and Exposure Data B->G C Read-Across from Analogues C->B D Identify Use Scenarios (Industrial, Consumer) E Determine Routes of Exposure (Dermal, Oral, Inhalation) D->E F Quantify Exposure Levels E->F F->G H Determine Risk Level (e.g., Low Concern for DIDA) G->H I Regulatory Classification (GHS) H->I J Define Safe Handling & PPE Requirements H->J

Caption: General workflow for chemical safety assessment.

Environmental Hazard Assessment

The environmental risk of a substance is determined by its persistence, bioaccumulation potential, and toxicity to aquatic and terrestrial organisms (PBT criteria).

Environmental Fate
  • Persistence & Biodegradation: DIDA is considered to be readily biodegradable.[12] This is a critical factor in its environmental profile. Despite its low water solubility, it can be broken down by microorganisms in aquatic and soil environments.[12]

  • Bioaccumulation: The high log Kow of DIDA suggests a potential for it to accumulate in fatty tissues of organisms. However, this potential is significantly mitigated by its ready biodegradability. Regulatory assessments have concluded that DIDA is not considered to be bioaccumulative.[13] A substance that is rapidly metabolized and eliminated will not build up in an organism, even if it is lipophilic.

  • Environmental Distribution: Due to its low water solubility and low vapor pressure, if released into the environment, DIDA is expected to partition strongly to soil, sediment, and sludge.[5][12] It is unlikely to be found in significant concentrations in water or air.[5]

The diagram below conceptualizes the environmental fate of DIDA.

G cluster_env Environmental Compartments DIDA This compound (DIDA) Water Water DIDA->Water Low Solubility Soil Soil/Sediment DIDA->Soil Strong Partitioning Air Air DIDA->Air Low Volatility Degradation Biodegradation (Primary Pathway) Water->Degradation Soil->Degradation

Caption: Conceptual model of DIDA's environmental fate.

Ecotoxicity

While specific ecotoxicity data for DIDA is not extensively detailed in the provided sources, it is generally considered to be of low concern for the environment.[5] The European Chemicals Agency (ECHA) registration dossier indicates that the substance is not classified for environmental hazards. Furthermore, this substance/mixture is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).

Exposure Controls and Safe Handling

Even for a substance with a low hazard profile, adherence to good industrial hygiene and laboratory safety practices is essential.

Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for this compound, which is consistent with its low toxicity and low volatility.[14]

Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls: In settings where aerosols or mists could be generated, use of local exhaust ventilation is recommended.[14] Otherwise, general ventilation is typically sufficient.

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields are recommended.

    • Skin Protection: While not a skin irritant, wearing chemically resistant gloves (e.g., nitrile) is good practice to minimize contact.

    • Respiratory Protection: Not normally required unless aerosols are generated.[14]

First Aid Measures

First aid procedures for DIDA are straightforward and reflect its low hazard classification.

  • Inhalation: Move the person to fresh air.[14]

  • Skin Contact: Wash skin with soap and water.[14]

  • Eye Contact: Rinse thoroughly with plenty of water.[14]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[14] In all cases of significant exposure or if symptoms persist, seek medical attention.

Example Experimental Protocol: In Vitro Skin Irritation

To provide practical context, this section outlines a standard methodology for assessing skin irritation, a key toxicological endpoint for which DIDA is known to be negative. The protocol is based on the principles of the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method). This non-animal method has high scientific validity and is a cornerstone of modern toxicology.

Objective: To determine the skin irritation potential of a test chemical (e.g., DIDA) by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.

Methodology:

  • Preparation of RhE Tissues: Commercially available RhE tissues (e.g., EpiDerm™, SkinEthic™) are cultured to a state that mimics the human epidermis. Tissues are placed in 24-well plates containing maintenance medium.

  • Application of Test Chemical:

    • A sufficient amount (e.g., 25 µL) of the neat test chemical (DIDA) is applied topically to the surface of the RhE tissue.

    • A negative control (e.g., Phosphate-Buffered Saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel on separate tissues.

  • Exposure and Incubation: The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: After exposure, the test chemical is carefully washed from the tissue surface with buffer. The tissues are then transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • The viability of the tissues is quantified using the MTT assay. Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan salt.

    • The formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol).

    • The optical density of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm).

  • Data Interpretation:

    • The percentage viability of each tissue is calculated relative to the negative control (which is set to 100% viability).

    • Classification: A chemical is identified as a skin irritant if the mean tissue viability following exposure is less than or equal to 50%.

    • Causality: The positive control must induce irritation (viability ≤ 50%) and the negative control must not (viability > 50%) for the test run to be considered valid. For DIDA, the expected result is a mean tissue viability well above 50%, leading to a classification of "Non-Irritant".

Conclusion

References

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Methodological & Application

High-performance liquid chromatography analysis of Diisodecyl adipate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of Diisodecyl Adipate (DIDA) by High-Performance Liquid Chromatography (HPLC)

Senior Application Scientist Commentary:

The quantification of this compound (DIDA), a high molecular weight plasticizer, is critical across numerous industries, from polymer manufacturing to the quality control of consumer goods and food contact materials.[1][2] Its role in imparting flexibility at low temperatures makes it invaluable, but its concentration must be precisely controlled to meet regulatory standards and ensure product performance.[3] This document provides a robust and validated High-Performance Liquid Chromatography (HPLC) method tailored for the determination of DIDA. The chosen reversed-phase methodology is predicated on the non-polar nature of DIDA, ensuring effective separation from both polar impurities and other formulation components. We will delve into the causality behind each methodological choice, providing a transparent, scientifically-grounded protocol that is both reliable and reproducible for researchers and quality control professionals.

Principle of the Method: Reversed-Phase Chromatography with UV Detection

The analysis of this compound (C₂₆H₅₀O₄, MW: 426.67 g/mol ) is optimally achieved through Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] This technique is fundamentally suited for non-polar analytes like DIDA.

  • Mechanism of Separation: The stationary phase consists of a non-polar C18 (octadecyl) ligand chemically bonded to silica particles. DIDA, being a large, hydrophobic molecule, exhibits a strong affinity for this stationary phase. A polar mobile phase, composed of acetonitrile and water, is used to elute the analyte. By using a high concentration of the organic solvent (acetonitrile), we can effectively control the elution of DIDA, ensuring a reasonable retention time and sharp peak shape.[4]

  • Detection Principle: DIDA lacks a strong, distinctive chromophore that would allow for detection in the mid-to-high UV range. However, the ester carbonyl (C=O) groups within the molecule exhibit absorbance at low UV wavelengths.[4] Therefore, a UV detector set to approximately 210 nm provides sufficient sensitivity for quantitative analysis.[4] This approach is widely applicable to esters and other compounds with limited UV absorbance.[6][7]

Materials and Methodology

Instrumentation and Equipment
  • HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Balance (4-decimal place).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringes and 0.45 µm PTFE syringe filters.

  • Ultrasonic bath.

Reagents and Standards
  • This compound (DIDA) analytical standard (CAS No: 27178-16-1), purity ≥98%.

  • Acetonitrile (ACN), HPLC gradient grade.

  • Water, HPLC or Milli-Q grade.

  • Tetrahydrofuran (THF), HPLC grade (for sample extraction from polymers).

  • Methanol (MeOH), HPLC grade (for polymer precipitation).

Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis. This is a validated starting point and may be adjusted based on system performance and specific sample matrices.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobic interaction for retaining the non-polar DIDA molecule.[4]
Mobile Phase Acetonitrile : Water (95:5, v/v)A high percentage of the strong organic solvent (acetonitrile) is required to elute the highly retained DIDA in an acceptable timeframe.[4]
Mode IsocraticAn isocratic method is simple, robust, and avoids column re-equilibration time, increasing throughput for QC applications.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency and backpressure.[4]
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by lowering mobile phase viscosity.[4]
Detector UV at 210 nmThis wavelength allows for the detection of the ester carbonyl group, providing adequate sensitivity for DIDA.[4]
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.[4]
Run Time ~10 minutesSufficient to allow for the elution of DIDA and any potential late-eluting impurities.

Detailed Experimental Protocols

Preparation of Standard Solutions

Expertise & Experience: Accurate standard preparation is the foundation of quantitative analysis. Using a solvent compatible with the mobile phase, like acetonitrile, prevents peak distortion upon injection.

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of DIDA analytical standard into a 25 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile. Mix thoroughly. This solution should be stored under refrigeration.

  • Calibration Standards:

    • Prepare a series of working standards (e.g., 50, 100, 250, 500, 750 µg/mL) by serial dilution of the stock standard with acetonitrile in volumetric flasks. These standards will be used to construct the calibration curve.

Sample Preparation Protocol

Trustworthiness: The choice of sample preparation is matrix-dependent. A validated system requires a protocol that effectively isolates the analyte from interfering substances. Filtering all samples and standards through a 0.45 µm filter is a mandatory step to protect the HPLC column from particulate contamination.[8]

Protocol A: Simple Matrix (e.g., Raw Material, Oil)

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dissolve and dilute with acetonitrile to achieve a theoretical DIDA concentration within the calibration range (e.g., ~250 µg/mL).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol B: Complex Polymer Matrix (e.g., PVC)

This protocol utilizes a solvent extraction and polymer precipitation technique.[1]

  • Dissolution: Accurately weigh approximately 200 mg of the polymer sample (cut into small pieces) into a 50 mL glass vial. Add 10 mL of Tetrahydrofuran (THF) to completely dissolve the polymer. This may require gentle agitation or sonication.

  • Precipitation: While stirring, slowly add 20 mL of methanol to the dissolved polymer solution. The PVC polymer will precipitate out of the solution, while the more soluble DIDA plasticizer will remain in the solvent phase.

  • Isolation: Centrifuge the mixture to pellet the precipitated polymer.

  • Final Preparation: Carefully transfer the supernatant to a new vial. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis. A further dilution with acetonitrile may be necessary to bring the DIDA concentration into the calibration range.

Visualization of Experimental Workflows

G Filter_Std Filter_Std Inject Inject Filter_Std->Inject Filter_S Filter_S Filter_S->Inject Detect Detect Quantify Quantify Detect->Quantify

Caption: Overall analytical workflow for DIDA quantification.

G Sample Weigh ~200 mg Polymer Sample Dissolve Add 10 mL THF Dissolve Polymer Sample->Dissolve Precipitate Slowly Add 20 mL MeOH (Precipitates Polymer) Dissolve->Precipitate Isolate Centrifuge to Pellet Polymer Precipitate->Isolate Supernatant Collect Supernatant (Contains DIDA) Isolate->Supernatant Filter Filter through 0.45 µm PTFE Syringe Filter Supernatant->Filter Analyze Ready for HPLC Injection Filter->Analyze

Caption: Detailed workflow for DIDA extraction from a polymer matrix.

Data Presentation and System Suitability

Typical Results

A successful analysis will yield a sharp, well-defined peak for DIDA at a consistent retention time. The calibration curve should demonstrate excellent linearity, with a correlation coefficient (r²) of ≥0.999.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
DIDA~ 6.5≤ 1.5≥ 2000
Example Calibration Data
Concentration (µg/mL)Peak Area (mAU*s)
50125,400
100251,100
250627,500
5001,255,000
7501,882,000

Regulatory Context

The analysis of DIDA is particularly relevant for materials intended for food contact. In the United States, the Food and Drug Administration (FDA) lists this compound as an authorized substance for use in adhesives and rubber articles under specific conditions, as detailed in 21 CFR 175.105 and 177.2600 respectively.[3][9] In the European Union, all food additives undergo a rigorous safety evaluation by the European Food Safety Authority (EFSA) before they can be approved for use.[10][11] Adherence to validated analytical methods is essential for demonstrating compliance with these regulations.[12][13]

References

  • Development and validation of a HPLC-UV method for the determination in didanosine tablets. PubMed. [Link]

  • Inventory of Food Contact Substances Listed in 21 CFR. U.S. Food and Drug Administration (FDA). [Link]

  • General Method. The Royal Society of Chemistry. [Link]

  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu Scientific Instruments. [Link]

  • HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. PubMed. [Link]

  • dioctyl adipate - Inventory of Food Contact Substances Listed in 21 CFR. U.S. Food and Drug Administration (FDA). [Link]

  • Separation of Diisopropyl adipate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • How It Works: UV Detection for HPLC. LCGC International. [Link]

  • This compound Plasticizer DIDA. Traquisa. [Link]

  • Method for preparing environment-friendly plasticizer this compound (DIDA).
  • Detectors Used In HPLC | DAD, UV Detector & More. SCION Instruments. [Link]

  • US FDA Food Contact Regulatory Overview. NASA. [Link]

  • This compound. NIST WebBook. [Link]

  • This compound, 27178-16-1. The Good Scents Company. [Link]

  • Food additives. European Food Safety Authority (EFSA). [Link]

  • Food Contact Material Regulations – USA. SGS. [Link]

  • Guidance on Food Additives. Food Safety Authority of Ireland. [Link]

  • FDA Regulation of Adhesives in Food Packaging. Keller and Heckman LLP. [Link]

  • Re-evaluation - Food Safety. European Commission. [Link]

  • This compound. Global Substance Registration System (GSRS). [Link]

  • Food additives. European Food Safety Authority (EFSA). [Link]

  • Combined Index to USP 43 and NF 38, Volumes 1–5. United States Pharmacopeia. [Link]

  • Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs). ResearchGate. [Link]

  • Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. National Institutes of Health (NIH). [Link]

  • IMPROVING SAMPLE PREPARATION IN HPLC. LCGC. [Link]

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Application Note: Quantification of Diisodecyl Adipate (DIDA) in Polyvinyl Chloride (PVC) Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diisodecyl adipate (DIDA) is a high-molecular-weight plasticizer extensively used in polyvinyl chloride (PVC) formulations to impart flexibility, particularly at low temperatures. Its applications range from wire and cable insulation to films, sheets, and automotive interiors. The concentration of DIDA is a critical quality parameter, directly influencing the mechanical properties, durability, and safety of the final PVC product. Accurate quantification is essential for quality control, regulatory compliance, and research and development of new PVC formulations.

This application note provides detailed protocols for the quantification of DIDA in PVC, designed for researchers, analytical scientists, and quality control professionals. We will detail a robust sample preparation method and two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for high selectivity and sensitivity, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a widely accessible alternative.

Part 1: Sample Preparation - Extraction of DIDA from the PVC Matrix

Principle: The core challenge in analyzing plasticizers within a polymer matrix is their efficient extraction. Since DIDA is physically mixed with the PVC resin rather than chemically bonded, it can be extracted using an appropriate solvent system. The most effective method involves the dissolution of the PVC polymer in a good solvent, followed by the precipitation of the polymer with a non-solvent, leaving the plasticizer solubilized in the liquid phase for subsequent analysis.

Causality of Method Selection: Tetrahydrofuran (THF) is an excellent solvent for PVC, capable of completely dissolving the polymer matrix.[1] Ethanol or methanol are non-solvents for PVC but are miscible with THF. By adding ethanol/methanol to the THF solution, the PVC polymer is forced to precipitate out of the solution, while the more soluble DIDA remains in the solvent mixture. This dissolution-precipitation technique offers high extraction efficiency, often exceeding 90%.[2]

Protocol: Dissolution-Precipitation Extraction

  • Sample Comminution:

    • Cryogenically grind the PVC sample to a fine powder (e.g., passing through a 20-mesh sieve). This significantly increases the surface area, facilitating rapid and complete dissolution.

    • Rationale: A larger surface area allows the solvent to penetrate the polymer matrix more effectively, reducing the time required for dissolution.

  • Dissolution:

    • Accurately weigh approximately 1.0 g of the powdered PVC sample into a 50 mL glass beaker or flask.

    • Add 20 mL of Tetrahydrofuran (THF) to the sample.

    • Cover the beaker/flask (e.g., with aluminum foil or a watch glass) to prevent solvent evaporation.

    • Stir the mixture using a magnetic stirrer at room temperature until the PVC is completely dissolved. This may take 30-60 minutes.

  • Precipitation:

    • While stirring the clear PVC-THF solution, slowly add 20 mL of methanol (or ethanol) dropwise.

    • The PVC polymer will precipitate as a white, fibrous, or gummy solid.

    • Continue stirring for an additional 15 minutes to ensure complete precipitation.

  • Isolation of Extract:

    • Filter the mixture through a 0.45 µm syringe filter (PTFE or nylon) to separate the precipitated PVC from the liquid extract containing the DIDA.

    • Collect the filtrate (the THF/methanol solution) in a clean vial for analysis. This extract is now ready for GC-MS or HPLC-UV analysis.

Workflow for Sample Preparation

G cluster_prep Sample Preparation Workflow A 1. PVC Sample Comminution (Cryogenic Grinding) B 2. Weigh 1.0 g of Powdered PVC A->B C 3. Dissolve in 20 mL THF (Stir until clear) B->C D 4. Precipitate PVC (Slowly add 20 mL Methanol) C->D E 5. Filter through 0.45 µm Syringe Filter D->E F 6. Collect Filtrate (DIDA in THF/Methanol) E->F G Ready for Analysis (GC-MS or HPLC-UV) F->G

Caption: Dissolution-Precipitation workflow for DIDA extraction.

Part 2: Analytical Quantification Methodologies

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that separates volatile and semi-volatile compounds in the gas phase followed by their detection and identification based on their mass-to-charge ratio. DIDA, being a semi-volatile ester, is well-suited for GC analysis. The mass spectrometer provides high selectivity, allowing for the differentiation of DIDA from other potential extractables and ensuring accurate quantification.

Authoritative Grounding: The general approach for analyzing monomeric plasticizers, including adipates, in PVC by gas chromatography is outlined in ASTM D7083.[3][4][5]

Protocol: GC-MS Analysis of DIDA

  • Instrumentation:

    • Gas Chromatograph with a Mass Selective Detector (MSD).

    • Autosampler for precise injection.

    • Capillary GC column: A low-polarity column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent).

      • Rationale: DIDA is a relatively non-polar molecule. A non-polar stationary phase ("like dissolves like") provides good retention and peak shape for this class of compounds.[6]

  • GC-MS Parameters (Starting Conditions):

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless (to maximize sensitivity)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 310 °C

      • Hold: 10 minutes at 310 °C

      • Rationale: The initial hold allows for the focusing of the analytes at the head of the column. The temperature ramp ensures that DIDA elutes as a sharp peak within a reasonable timeframe. The final hold cleanses the column of any high-boiling point residues.

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Rationale: SIM mode significantly enhances sensitivity and selectivity by monitoring only for specific ions characteristic of DIDA, rather than scanning the entire mass range.

    • Ions for DIDA (C₂₆H₅₀O₄):

      • Quantifier Ion: m/z 129

      • Qualifier Ions: m/z 287, 269[7][8]

      • Rationale: The most abundant and stable fragment ion (quantifier) is used for concentration calculations, while qualifier ions are monitored to confirm the identity of the peak.

  • Calibration:

    • Prepare a series of DIDA standard solutions in the THF/methanol (1:1) solvent mixture, ranging from 1 µg/mL to 100 µg/mL.

    • Analyze each standard under the same GC-MS conditions.

    • Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 129) against the concentration of DIDA.

  • Sample Analysis & Calculation:

    • Inject the prepared sample extract into the GC-MS.

    • Integrate the peak area for the quantifier ion (m/z 129) at the retention time of DIDA.

    • Calculate the concentration of DIDA in the extract (C_extract) using the calibration curve.

    • Calculate the weight percentage (% w/w) of DIDA in the original PVC sample using the following formula:

    % DIDA (w/w) = (C_extract [µg/mL] * V_extract [mL]) / (W_sample [g] * 1,000,000 µg/g) * 100

    Where:

    • V_extract is the final volume of the extract (40 mL in this protocol).

    • W_sample is the initial weight of the PVC sample in grams.

GC-MS Analysis Workflow

G cluster_gcms GC-MS Analysis Workflow A 1. Prepare DIDA Calibration Standards (1-100 µg/mL) E 5. Generate Calibration Curve (Area vs. Concentration) A->E B 2. Analyze Standards & Sample Extract (Inject 1 µL) C 3. GC Separation (5% Phenyl-Methylpolysiloxane Column) B->C D 4. MS Detection (EI, SIM Mode: m/z 129, 287, 269) C->D F 6. Quantify DIDA in Sample D->F E->F

Sources

Application Notes and Protocols: Diisodecyl Adipate (DIDA) as a Plasticizer for Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Diisodecyl Adipate in Advancing Biodegradable Polymer Applications

Biodegradable polymers such as Polylactic Acid (PLA) and Polyhydroxybutyrate (PHB) are at the forefront of sustainable material science and advanced drug delivery systems. However, their inherent brittleness and narrow processing window often limit their practical applications.[1][2] Plasticizers are crucial additives that enhance the flexibility, processability, and overall performance of these polymers by reducing the intermolecular forces between polymer chains.[3][4]

This compound (DIDA), an ester of adipic acid and isodecyl alcohol, has emerged as a promising, effective plasticizer for these applications.[5] Its high molecular weight compared to other adipates like dioctyl adipate (DOA) contributes to lower volatility and increased permanence within the polymer matrix.[5][6] This technical guide provides a comprehensive overview of the mechanisms, protocols, and characterization techniques for effectively utilizing DIDA as a plasticizer in biodegradable polymer formulations.

Scientific Principles: Mechanism of Plasticization

The primary function of a plasticizer is to increase the free volume between polymer chains. This is achieved by the insertion of smaller plasticizer molecules, which disrupts the polymer-polymer interactions and allows for greater segmental mobility of the polymer chains. This increased mobility leads to a reduction in the glass transition temperature (Tg), transforming a rigid and brittle material into a more flexible and ductile one.[7][8]

The effectiveness of a plasticizer is dependent on several factors, including its chemical structure, molecular weight, and compatibility with the polymer.[9] DIDA's long aliphatic chains and ester groups allow for favorable interactions with the ester functionalities present in biodegradable polyesters like PLA and PHB, leading to good compatibility.

Diagram: Mechanism of Plasticization

Plasticization cluster_0 Rigid Polymer Matrix (Before Plasticization) cluster_1 Plasticized Polymer Matrix PolymerChains_A Polymer Chains (Strong Intermolecular Forces) PolymerChains_B Polymer Chains (Strong Intermolecular Forces) DIDA_Addition + DIDA PolymerChains_C Polymer Chains DIDA DIDA Molecules PolymerChains_C->DIDA Increased Free Volume PolymerChains_D Polymer Chains DIDA->PolymerChains_D Reduced Intermolecular Forces RigidPolymer High Tg Brittle FlexiblePolymer Low Tg Ductile cluster_0 cluster_0 cluster_0->RigidPolymer Results in cluster_1 cluster_1 cluster_1->FlexiblePolymer Results in

Caption: DIDA molecules increase the spacing between polymer chains.

Experimental Protocols: Preparation and Characterization of DIDA-Plasticized Biodegradable Polymers

Materials and Equipment
  • Biodegradable Polymer: Polylactic acid (PLA), Polyhydroxybutyrate (PHB), or other biodegradable polyesters. Ensure the polymer is dried in a vacuum oven prior to use to prevent hydrolytic degradation during processing.[10]

  • Plasticizer: this compound (DIDA)

  • Solvent (for solvent casting): Dichloromethane (DCM) or Chloroform

  • Equipment:

    • Magnetic stirrer with hot plate

    • Petri dishes or flat glass plates

    • Internal mixer (e.g., Brabender) or twin-screw extruder (for melt blending)

    • Compression molding machine or hot press

    • Universal Testing Machine (UTM) for tensile testing

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

    • Scanning Electron Microscope (SEM)

Protocol 1: Solvent Casting Method

This method is suitable for small-scale laboratory preparations and film casting.

  • Polymer Solution Preparation: Dissolve a known weight of the dried biodegradable polymer in a suitable solvent (e.g., DCM) to create a solution of a specific concentration (e.g., 5-10% w/v). Stir the solution on a magnetic stirrer until the polymer is completely dissolved.

  • DIDA Addition: Add the desired weight percentage of DIDA to the polymer solution. Common concentrations range from 5% to 30% by weight of the polymer.

  • Homogenization: Continue stirring the mixture for at least 2 hours to ensure a homogeneous solution.

  • Casting: Pour the solution into a petri dish or onto a flat glass plate.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. For complete solvent removal, place the resulting film in a vacuum oven at a temperature below the polymer's Tg for 24 hours.

  • Film Characterization: The resulting film can be used for various characterization tests.

Protocol 2: Melt Blending Method

This method simulates industrial processing techniques and is suitable for producing larger quantities of plasticized polymer.[10]

  • Material Preparation: Dry the biodegradable polymer and pre-mix it with the desired weight percentage of DIDA in a sealed container.

  • Melt Blending:

    • Internal Mixer: Set the mixing temperature to the processing temperature of the polymer (e.g., 170-190°C for PLA).[2] Add the pre-mixed polymer and DIDA to the chamber and mix at a specific rotor speed (e.g., 60 rpm) for a set time (e.g., 5-10 minutes) until a homogeneous melt is obtained.[11]

    • Twin-Screw Extruder: Feed the pre-mixed material into the extruder with a defined temperature profile along the barrel. The extruded strands can be pelletized for further processing.

  • Sample Preparation: The melt-blended material can be compression molded or hot-pressed into sheets or specific shapes for characterization.

  • Characterization: The prepared samples are then ready for analysis.

Diagram: Experimental Workflow

Workflow cluster_Prep Preparation cluster_Methods Processing Methods cluster_Char Characterization DryPolymer Dry Biodegradable Polymer SolventCast Solvent Casting DryPolymer->SolventCast MeltBlend Melt Blending DryPolymer->MeltBlend WeighDIDA Weigh DIDA WeighDIDA->SolventCast WeighDIDA->MeltBlend PlasticizedFilm Plasticized Film SolventCast->PlasticizedFilm Produces PlasticizedPellets Plasticized Pellets/ Sheets MeltBlend->PlasticizedPellets Produces Tensile Tensile Testing (ASTM D638) DSC DSC Analysis TGA TGA Analysis SEM SEM Imaging Migration Migration Study PlasticizedFilm->Tensile PlasticizedFilm->DSC PlasticizedFilm->TGA PlasticizedFilm->SEM PlasticizedFilm->Migration PlasticizedPellets->Tensile PlasticizedPellets->DSC PlasticizedPellets->TGA PlasticizedPellets->SEM PlasticizedPellets->Migration

Caption: Workflow for preparing and testing DIDA-plasticized polymers.

Characterization Techniques and Expected Outcomes

Mechanical Properties
  • Tensile Testing (ASTM D638, ASTM D882): This is a fundamental test to evaluate the effect of the plasticizer on the material's strength and flexibility.[12][13]

    • Expected Outcome: With increasing DIDA concentration, a decrease in tensile strength and Young's modulus is expected, while the elongation at break should significantly increase, indicating a transition from a rigid to a more ductile material.[14][15]

Table 1: Typical Mechanical Properties of DIDA-Plasticized PLA

DIDA Concentration (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
050 - 702.5 - 3.52 - 5
1035 - 501.5 - 2.550 - 150
2020 - 350.8 - 1.5150 - 300
3010 - 200.3 - 0.8> 300

Note: These are representative values and can vary depending on the specific grade of PLA and processing conditions.

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[7]

    • Expected Outcome: The addition of DIDA will cause a significant decrease in the Tg of the biodegradable polymer, confirming the plasticizing effect.[7][8] It may also influence the crystallization behavior.[7][16]

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the material by monitoring its weight loss as a function of temperature.

    • Expected Outcome: DIDA may slightly decrease the onset of thermal degradation of the polymer.

Table 2: Typical Thermal Properties of DIDA-Plasticized PHB

DIDA Concentration (wt%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Onset Degradation Temp. (°C)
05 - 15170 - 180250 - 270
10-5 to 5165 - 175240 - 260
20-15 to -5160 - 170230 - 250

Note: These are representative values and can vary depending on the specific grade of PHB and processing conditions.

Morphological Analysis
  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface and fracture morphology of the plasticized polymer.

    • Expected Outcome: SEM images can reveal the compatibility of DIDA with the polymer matrix. A smooth fracture surface indicates good compatibility, while phase separation or the presence of droplets would suggest poor compatibility.[14]

Migration Studies

For applications in drug delivery and food packaging, it is crucial to assess the potential migration of the plasticizer from the polymer matrix.[17][18]

  • Protocol:

    • Prepare films of the plasticized polymer with a known surface area and weight.

    • Immerse the films in a food simulant (e.g., ethanol/water mixtures, olive oil) or a relevant physiological fluid.

    • Store at a specific temperature for a defined period.

    • Periodically, remove an aliquot of the simulant and analyze the concentration of migrated DIDA using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • Expected Outcome: The migration of DIDA is expected to be low due to its high molecular weight, which is a significant advantage over lower molecular weight plasticizers.[14]

Regulatory and Safety Considerations

  • Biocompatibility: While adipate esters are generally considered to have low toxicity, it is essential to consult toxicological data for specific applications.[19] Some studies on diisodecyl phthalate (DIDP), a related compound, have shown low acute toxicity.[19]

  • Food Contact Regulations: For food packaging applications, it is crucial to comply with regulations such as those from the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[20][21][22][23][24] DIDA is listed in the FDA's inventory of food contact substances for certain applications.[5][6]

Conclusion

This compound is a highly effective plasticizer for enhancing the flexibility and processability of biodegradable polymers. Its high molecular weight offers the advantage of lower migration potential, making it a suitable candidate for sensitive applications in drug delivery and food packaging. By following the detailed protocols and characterization techniques outlined in this guide, researchers and scientists can effectively formulate and evaluate DIDA-plasticized biodegradable polymers for a wide range of innovative applications.

References

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Application Notes & Protocols: Diisodecyl Adipate (DIDA) as a High-Performance Synthetic Lubricant Base Oil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Diisodecyl adipate (DIDA) is a high-molecular-weight diester that serves as a versatile and high-performance API Group V synthetic base oil. Its chemical structure imparts a unique combination of properties, including excellent low-temperature fluidity, good thermal stability, and inherent lubricity. These characteristics make it a valuable component in the formulation of advanced lubricants for demanding applications in the automotive, industrial, and aerospace sectors. This guide provides a comprehensive overview of DIDA's physicochemical properties, detailed protocols for formulation and performance evaluation, and insights into its primary applications. It is intended for researchers, formulators, and scientists engaged in the development of next-generation synthetic lubricants.

Introduction to this compound (DIDA) as a Synthetic Base Oil

This compound (C₂₆H₅₀O₄) is synthesized through the esterification of adipic acid with isodecyl alcohol.[1] As a synthetic ester, it is classified under API Group V base stocks, a category reserved for base oils not covered by Groups I-IV, such as polyalkylene glycols (PAGs) and other esters. The defining features of DIDA stem from its molecular structure: long, branched alkyl chains connected by a central ester group. This structure is key to its performance, providing a superior combination of thermal and oxidative stability, excellent low-temperature properties, and good additive solubility.[2][3]

1.1 Key Performance Characteristics

The utility of DIDA as a base oil is rooted in several fundamental properties:

  • Excellent Low-Temperature Performance: DIDA exhibits an exceptionally low pour point, ensuring that lubricants formulated with it remain fluid and effective in cold environments.[4][5] This is critical for applications like hydraulic fluids and engine oils operating in colder climates.

  • High Viscosity Index (VI): A high VI indicates that the oil's viscosity changes less with temperature fluctuations. DIDA's high VI ensures more stable and predictable performance across a wide operating temperature range.[5]

  • Good Thermal and Oxidative Stability: Synthetic esters like DIDA generally possess strong resistance to breakdown at high temperatures and in the presence of oxygen, which translates to longer lubricant life and reduced formation of sludge and varnish.[6][3]

  • Additive Solubility and Dispersancy: DIDA is an effective solvent for performance-enhancing additives and can help keep degradation byproducts dispersed within the oil, preventing their deposition on machine surfaces.[2] This makes it a valuable co-base oil in formulations with Group III or Group IV (PAO) base stocks.[2]

  • Seal Compatibility: Unlike some synthetic base stocks that can cause seals to shrink and harden, adipate esters like DIDA are often used to ensure proper seal swelling and prevent leaks.[7][8]

Physicochemical Properties of this compound

The following table summarizes the typical physical and chemical properties of DIDA intended for lubricant applications. These values are critical inputs for the formulation design process.

PropertyTypical ValueUnitSignificance in Lubrication
Kinematic Viscosity @ 40°C 15 - 27cSt (mm²/s)Affects flow characteristics and film thickness at moderate temperatures.[5][9]
Kinematic Viscosity @ 100°C 4.0 - 5.1cSt (mm²/s)Determines oil grade (e.g., ISO VG) and high-temperature performance.[5][9]
Viscosity Index (VI) 120 - 148-High value indicates low viscosity change with temperature, ensuring stable performance.[5]
Pour Point < -54°CIndicates the lowest temperature at which the oil will flow; critical for cold-start applications.
Flash Point (COC) > 220°CRelates to volatility and fire safety during storage and operation.[5]
Density @ 20°C 0.919 - 0.924g/cm³Important for volume-to-mass conversions and fluid dynamics calculations.
Acid Value ≤ 0.2mg KOH/gMeasures initial acidity; low values are crucial to prevent corrosion.
Biodegradability (OECD 301B) > 75%Indicates suitability for environmentally sensitive applications.[5]

Formulation Strategies for DIDA-Based Lubricants

DIDA can be used as the sole base stock or, more commonly, in combination with other base oils like polyalphaolefins (PAOs) to achieve a desired performance profile.[6][10] Its role is often to enhance low-temperature properties, improve additive solubility, and act as a seal swell agent.[2][8]

3.1 Critical Additive Packages

Formulating with DIDA requires a carefully selected additive package to enhance its inherent properties and protect the lubricated machinery. Key additives include:

  • Antioxidants: Aminic (e.g., aminodiphenylamines) and phenolic (e.g., hindered phenols) antioxidants are essential to prolong the oil's life by inhibiting high-temperature oxidation.

  • Anti-Wear (AW) and Extreme Pressure (EP) Agents: Zinc dialkyldithiophosphates (ZDDP), sulfur-phosphorus compounds, and other ashless additives are used to form protective films on metal surfaces, preventing wear under boundary lubrication conditions.

  • Corrosion Inhibitors: These additives protect metal surfaces from attack by moisture and acidic byproducts.

  • Pour Point Depressants (PPDs): While DIDA has an excellent natural pour point, PPDs may be used in blends to further enhance low-temperature fluidity.

  • Viscosity Index Improvers (VIIs): Used to further boost the VI of the final formulation, ensuring viscosity stability over a wider temperature range.

3.2 Protocol: Bench-Scale Formulation and Homogenization

This protocol outlines a standard laboratory procedure for preparing a 500g trial batch of a DIDA-based synthetic lubricant.

Objective: To create a stable, homogeneous lubricant blend for subsequent performance testing.

Materials & Equipment:

  • This compound (DIDA) base oil

  • Co-base oil (e.g., PAO 4 cSt), if required

  • Selected additive package (antioxidants, AW agents, etc.)

  • Beaker (1000 mL)

  • Hot plate with magnetic stirring capabilities

  • Overhead mechanical stirrer with propeller blade

  • Analytical balance (± 0.01 g)

  • Thermocouple or thermometer

  • Nitrogen gas line for inert blanketing (optional but recommended)

Procedure:

  • Preparation: Tare the 1000 mL beaker on the analytical balance.

  • Charging Base Oils: Weigh the required amount of DIDA and any co-base oils directly into the beaker.

  • Initial Heating & Mixing: Place the beaker on the hot plate. Begin magnetic stirring at a moderate speed (e.g., 250 RPM). Gently heat the base oil blend to 60-70°C. Causality: This initial heating lowers the viscosity of the base oils, facilitating the dissolution and uniform dispersion of the additive package.

  • Additive Introduction: While stirring, slowly and sequentially add the pre-weighed components of the additive package. It is best practice to add solid components or those with higher melting points first.

  • Mechanical Agitation: Switch from magnetic stirring to the overhead mechanical stirrer. Increase the speed to 400-600 RPM to create a vortex, ensuring thorough mixing. Trustworthiness: Mechanical stirring is critical for ensuring complete homogenization, especially for viscous additives or those with limited solubility.

  • Holding & Homogenization: Maintain the temperature at 65 ± 5°C and continue stirring for 60 minutes. If available, an inert nitrogen blanket can be applied over the surface of the liquid to minimize oxidation during the blending process.

  • Quality Control Check: After 60 minutes, cease heating and stirring. Visually inspect the blend for any haze, sediment, or phase separation. A clear, bright appearance indicates a successful blend.

  • Cooling & Storage: Allow the blend to cool to room temperature. Transfer the finished lubricant to a clean, labeled sample bottle for storage and subsequent testing.

G Diagram 1: DIDA Lubricant Formulation Workflow cluster_prep Preparation cluster_blending Blending & Homogenization cluster_qc Finalization A 1. Weigh Base Oils (DIDA, PAO, etc.) C 3. Charge Beaker & Begin Magnetic Stirring A->C B 2. Pre-weigh Additive Package Components E 5. Sequentially Add Additive Package B->E D 4. Heat to 60-70°C C->D D->E F 6. Switch to Overhead Stirrer (400-600 RPM) E->F G 7. Hold at 65°C for 60 min (Optional N2 Blanket) F->G H 8. Cool to Room Temp G->H I 9. Visual QC Check (Clarity, No Sediment) H->I J 10. Transfer to Storage I->J G Diagram 2: Lubricant Performance Testing Sequence cluster_physchem Physicochemical Properties cluster_advanced Advanced & Application-Specific A Viscosity @ 40°C & 100°C (ASTM D445) B Calculate Viscosity Index (ASTM D2270) A->B C Oxidative Stability (RPVOT - ASTM D2272) B->C D Wear Prevention (4-Ball - ASTM D4172) B->D E Hydrolytic Stability C->E F Seal Compatibility (ASTM D471 / D7216) D->F Start Formulated Lubricant Sample Start->A

Caption: Diagram 2: Lubricant Performance Testing Sequence.

4.1 Protocol: Viscosity and Viscosity Index (ASTM D445 & D2270)

Objective: To determine the lubricant's kinematic viscosity at two temperatures and calculate the viscosity index (VI), a key measure of its temperature-viscosity stability. [11][12] Procedure Summary:

  • Viscosity Measurement (ASTM D445): Using a calibrated glass capillary viscometer, measure the time required for a fixed volume of the lubricant to flow under gravity at precisely controlled temperatures of 40°C and 100°C. [11]2. Calculation: The kinematic viscosity (in cSt or mm²/s) is calculated by multiplying the measured flow time by the viscometer's calibration constant.

  • VI Calculation (ASTM D2270): The VI is calculated using the kinematic viscosities at 40°C and 100°C. [13][14]The standard practice provides equations and tables that compare the sample's viscosity change to that of two reference oils. [13]A higher VI number indicates a smaller, more desirable change in viscosity with temperature. [11] 4.2 Protocol: Oxidative Stability (Rotating Pressure Vessel Oxidation Test - RPVOT, ASTM D2272)

Objective: To evaluate the lubricant's resistance to oxidation under accelerated conditions, which predicts its service life. [15][16] Procedure Summary:

  • Sample Preparation: A 50g sample of the lubricant is placed in a pressure vessel with 5g of distilled water and a polished copper catalyst coil. [17]Causality: Water and copper act as catalysts, accelerating the oxidation process to simulate the harsh conditions inside machinery.

  • Test Conditions: The sealed vessel is pressurized with pure oxygen to 90 psi (620 kPa), placed in a 150°C bath, and rotated at 100 RPM. [16][17]3. Data Collection: The internal pressure is continuously monitored. As the lubricant and its antioxidant additives react with oxygen, the pressure inside the vessel drops. [16]4. Endpoint: The RPVOT value is the time, in minutes, for the pressure to drop by a specified amount (typically 25 psi or 175 kPa) from the maximum pressure. [16][17]A longer time indicates superior oxidation stability.

4.3 Protocol: Tribological Performance (Four-Ball Wear Test, ASTM D4172)

Objective: To assess the wear-preventive characteristics of the lubricant under sliding contact conditions. [18][19] Procedure Summary:

  • Apparatus Setup: Three stationary 12.7 mm steel balls are locked in a cup, and the test lubricant is added to cover them. A fourth steel ball is placed on top. [20][21]2. Test Conditions: A specified load is applied (e.g., 40 kgf), and the top ball is rotated at a set speed (e.g., 1200 RPM) for a fixed duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C). [22]3. Measurement: After the test, the three lower balls are cleaned, and the circular wear scars formed by the rotating top ball are measured under a microscope. [20]4. Result: The average diameter of the three wear scars is reported in millimeters. A smaller wear scar diameter indicates better anti-wear protection provided by the lubricant. [20]

Advanced Considerations

5.1 Hydrolytic Stability

A critical, yet sometimes overlooked, property of esters is their hydrolytic stability—the ability to resist chemical breakdown in the presence of water. [23]Hydrolysis reverses the esterification reaction, producing the parent acid and alcohol, which can increase the oil's acidity and lead to corrosion. [23]While DIDA demonstrates good hydrolytic stability compared to natural esters (triglycerides), its stability can be influenced by the formulation and operating conditions. [3][24]The molecular structure of synthetic esters plays a key role; branched structures, like that of DIDA, tend to sterically hinder the ester bond, improving hydrolytic stability. [23][25][26] 5.2 Seal Compatibility

Lubricants must be compatible with the elastomeric seals used in machinery to prevent leaks. [27]Some synthetic base oils can cause seals to shrink, harden, and crack. DIDA and other adipate esters are known to be effective seal swell agents, helping to maintain seal integrity. [8]Standardized tests like ASTM D471 or D7216 are used to quantify a lubricant's effect on elastomers by measuring changes in volume, hardness, and tensile strength after immersion at elevated temperatures. [27][28][29]

Conclusion

This compound is a high-performance Group V base oil that offers formulators a powerful tool for developing advanced synthetic lubricants. Its combination of excellent low-temperature fluidity, high viscosity index, and good solvency makes it an ideal choice for a wide range of applications, from automotive engine oils to industrial hydraulic fluids. [6][8][9]By understanding its fundamental properties and employing rigorous formulation and testing protocols, researchers and drug development professionals can leverage DIDA to create lubricants that meet the highest standards of performance, efficiency, and longevity.

References

  • ASTM D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). ASTM International. [Link]

  • ASTM D2272 Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. ASTM International. [Link]

  • ASTM D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C. ASTM International. [Link]

  • RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever. TestOil. [Link]

  • How Ester-Based Oils Handle Hydrolysis to Remain the Top EAL for VGP. American Chemical Technologies. [Link]

  • How to Calculate the Viscosity Index of a Lubricant. AMSOIL. [Link]

  • ASTM D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). ASTM International. [Link]

  • Oxidation stability by rotating pressure vessel method RPVOT - (ASTM D2272, ASTM D2112). Koehler Instrument Company. [Link]

  • Oxidative Stability – Estolides and the Rotating Pressure Vessel Oxidation Test (RPVOT). Biosynthetic Technologies. [Link]

  • RPVOT RBOT ASTM D2272 Testing. Intertek. [Link]

  • ASTM D4172: Four Ball Wear of Oil @ 1 hr. Petrolube. [Link]

  • ASTM D2270. eralytics. [Link]

  • ASTM D4172-94 Wear Preventive Characteristics of Lubricating Fluid. Rtec Instruments. [Link]

  • Viscosity Index Calculator (ASTM D2270). Functional Products Inc. [Link]

  • Wear Preventive Characteristics of Lubricating Fluid (Four- Ball Method). IHS Markit. [Link]

  • This compound Plasticizer DIDA. Traquisa. [Link]

  • This compound (DIDA) by Chemceed. UL Prospector. [Link]

  • Enhancing Esters Hydrolytic Stability and Biodegradability. Lubes'N'Greases. [Link]

  • Improving the Hydrolytic Stability of Natural & Synthetic Esters using Polyalkylene Glycols. Dow. [Link]

  • This compound (DIDA) by Chemceed. UL Prospector. [Link]

  • Lubricit DIDA. Zschimmer & Schwarz. [Link]

  • Novel hybrid esters: Base oils designed for sustainability. Lube Media. [Link]

  • SYNTHETIC ESTERS. Zschimmer & Schwarz. [Link]

  • REZILUBE™ DIDA. Hallstar Industrial. [Link]

  • ASTM D7216 - Standard Test Method for Determining Automotive Engine Oil Compatibility with Typical Seal Elastomers. Savant Labs. [Link]

  • Lubricit DIDA by Zschimmer & Schwarz USA (Lexolube group). UL Prospector. [Link]

  • ASTM D471 (Elastomer Compatibility). SPL. [Link]

  • D4289 Standard Test Method for Elastomer Compatibility of Lubricating Greases and Fluids. ASTM International. [Link]

  • Better Cost Performance for Greases, Oils, Lubricants and More!. Monson. [Link]

  • Seal (Elastomer) Compatibility Tests. Intertek. [Link]

  • Checking oils for compatibility with oil seals and gaskets. VMPAUTO EN. [Link]

  • Gear oil composition.
  • This compound (DIDA). Smart Oil. [Link]

  • DEHYLUB 4045 DI-ISODECYL ADIPATE. Ataman Kimya. [Link]

  • Synthetic Lubricant Basestocks - Formulations Guide. Tri-iso. [Link]

  • Use of di (2-ethylhexyl) adipate as lubricant.
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Application Note: Formulation and Protocol for Diisodecyl Adipate in Ion-Selective Electrode Membranes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Plasticizers in Ion-Selective Electrodes

Ion-Selective Electrodes (ISEs) are potentiometric sensors crucial for measuring the activity of specific ions in a solution.[1] The heart of an ISE is its membrane, a carefully formulated matrix designed to selectively interact with a target ion.[2][3] For polymeric membrane ISEs, typically based on poly(vinyl chloride) (PVC), the inclusion of a plasticizer is fundamental to their function.

Plasticizers are high-boiling point organic liquids added to the polymer matrix to increase its flexibility, reduce viscosity, and transform the rigid polymer into a pliable, gel-like phase.[4][5] This physical change is critical, but the plasticizer's role extends far beyond mechanical modification. It acts as a membrane solvent, facilitating the dissolution and mobility of the ionophore and any ionic additives within the membrane. The choice and concentration of the plasticizer profoundly influence the electrode's core performance metrics, including its linear response range, selectivity, detection limit, and operational lifetime.[4][5]

Diisodecyl adipate (DIDA) is an adipate-based ester frequently employed as a plasticizer in ISE membranes.[6][7] Its physicochemical properties, such as low volatility, good thermal stability, high lipophilicity, and compatibility with PVC and various ionophores, make it a versatile and reliable choice for a range of applications.[6][7] This note provides a detailed guide to the formulation of DIDA-based ISE membranes, from understanding the components to a step-by-step fabrication protocol and characterization.

This compound (DIDA): Physicochemical Profile

Understanding the properties of DIDA is key to rational membrane design. Its characteristics directly impact the electrochemical behavior of the final sensor.

Table 1: Key Physicochemical Properties of this compound (DIDA)

PropertyTypical ValueSignificance in ISE Membranes
Chemical Formula C₂₆H₅₀O₄[7][8]Defines its molecular weight and structure, contributing to its low volatility.
Molecular Weight 426.68 g/mol [7]Higher molecular weight compared to some other plasticizers contributes to lower leaching from the membrane, potentially extending electrode lifetime.[8][9]
Physical State Clear, colorless to light yellow viscous liquid[6][10]Acts as a suitable solvent for membrane components.
Density (at 20°C) ~0.92 g/cm³[6][8]Influences the overall density of the membrane cocktail.
Boiling Point ~385°C[8]High boiling point ensures minimal evaporation during membrane casting and use.
Water Solubility <0.01% (25°C)[6]High hydrophobicity is crucial to prevent the plasticizer from leaching into the aqueous sample, which would destabilize the membrane and shorten the electrode's life.[4][5]
Viscosity (at 20°C) ~23-27 cP[8]Provides the necessary fluidity to the PVC matrix, allowing for the mobility of the ionophore and target ions.

Core Components of the DIDA-Based ISE Membrane

A successful ISE membrane is a synergistic blend of several key components, each with a specific function. The compatibility of DIDA with these components is essential.[4]

  • Polymer Matrix (e.g., High Molecular Weight PVC): Forms the structural backbone of the membrane. PVC is widely used due to its chemical inertness and good adhesion properties.

  • Plasticizer (DIDA): Typically constitutes about 60-70% of the membrane by weight. As the membrane solvent, DIDA plasticizes the PVC, dissolves the ionophore and additives, and controls the dielectric constant of the membrane phase, which influences the ion-exchange process.

  • Ionophore: This is the primary ion-selective component. It is a lipophilic molecule with a specific chemical structure that allows it to selectively bind and transport the target ion across the membrane interface. The choice of ionophore is entirely dependent on the target analyte.

  • Ionic Additive (Optional but Recommended): Often a lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB). These additives reduce the membrane's electrical resistance and can improve selectivity by suppressing the co-extraction of interfering ions.

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} caption [label="Fig. 1: Functional relationship of components in a DIDA-based ISE membrane.", fontname="Arial", fontsize=10];

Protocol: Preparation of a DIDA-Based PVC Ion-Selective Membrane

This protocol provides a general methodology. The precise ratios of components, especially the ionophore and additive, must be optimized based on the specific target ion and literature recommendations.

Materials and Reagents
  • High molecular weight Poly(vinyl chloride) (PVC)

  • This compound (DIDA)

  • Ionophore (specific to the target ion)

  • Lipophilic ionic additive (e.g., KTpClPB)

  • Volatile solvent: Tetrahydrofuran (THF), high purity

  • Glass rings (e.g., 20-30 mm diameter) or a petri dish

  • Level glass plate

  • Fume hood

Standard Membrane Cocktail Formulation

The typical weight ratio of components is a critical starting point for optimization.

Table 2: Example Formulation for a Generic Cation-Selective Membrane

ComponentWeight (mg)Weight Percentage (approx.)Molar Ratio (Example)
PVC10033%-
DIDA20066%-
Ionophore31%1
Ionic Additive1.50.5%~0.5 (relative to ionophore)
Total Solids 304.5 100%
THF (Solvent)3 mL--

Note: The ratio of plasticizer to PVC is often around 2:1.[11] The amount of ionophore and additive are significantly smaller but are critical for the electrode's function.

Step-by-Step Membrane Casting Procedure
  • Preparation: Ensure all glassware is meticulously clean and dry. Perform all steps involving THF in a certified fume hood.

  • Weighing: Accurately weigh all solid components (PVC, DIDA, ionophore, additive) into a small glass vial. The precision of this step is crucial for reproducibility.

  • Dissolution: Add the required volume of THF to the vial. Cap the vial tightly and agitate using a vortex mixer or magnetic stirrer until all components are fully dissolved. This may take 30-60 minutes. The resulting solution should be clear and homogenous.

  • Casting: Place a clean, level glass plate inside the fume hood. Place a glass ring onto the plate. Carefully and slowly pour the membrane cocktail solution into the glass ring, ensuring it spreads evenly to the edges.

  • Solvent Evaporation: Cover the setup loosely (e.g., with a beaker) to allow for slow evaporation of the THF. Rapid evaporation can lead to an uneven membrane with trapped air bubbles. Allow the solvent to evaporate completely, which typically takes 12-24 hours.

  • Membrane Retrieval: Once the THF has fully evaporated, a transparent, flexible membrane will have formed. Carefully peel the membrane from the glass plate using fine-tipped forceps.

  • Disk Cutting: Using a sharp cork borer or punch, cut small disks (e.g., 5-7 mm diameter) from the master membrane. These disks will be mounted into the electrode body. Store the unused membrane and disks in a clean, sealed container away from light.

dot graph G { graph [rankdir=TB, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial"];

} caption [label="Fig. 2: Experimental workflow for preparing and conditioning a DIDA-based ISE.", fontname="Arial", fontsize=10];

Electrode Assembly and Characterization

Assembly and Conditioning

The cut membrane disk is mounted onto the end of an ISE body (commercially available or custom-made). The body is then filled with an internal filling solution containing a known concentration of the target ion and typically a chloride salt (e.g., KCl) to establish a stable potential with the internal Ag/AgCl reference electrode.

Before use, the electrode must be conditioned by soaking it in a solution of the target ion (e.g., 0.01 M) for several hours to allow the membrane-solution interface to equilibrate.[12]

Performance Validation

The performance of the newly fabricated ISE must be validated through electrochemical characterization.[12][13]

  • Calibration: The electrode potential is measured in a series of standard solutions of the target ion with increasing concentration. The potential (E) is plotted against the logarithm of the ion activity (log a).

  • Nernstian Slope: For a well-functioning electrode, the plot should be linear over a wide concentration range.[13] The slope of this line should be close to the theoretical Nernstian value (approximately 59.2/z mV per decade of activity change at 25°C, where 'z' is the charge of the ion).

  • Limit of Detection (LOD): Determined from the intersection of the extrapolated linear segments of the calibration curve.[12][13]

  • Selectivity: The electrode's preference for the target ion over interfering ions is quantified by determining selectivity coefficients using methods like the Fixed Interference Method (FIM).[3][14]

  • Response Time: The time required for the electrode to reach a stable potential reading after a change in analyte concentration.[13]

Conclusion and Field Insights

The formulation of an ion-selective membrane is a balance between multiple factors. This compound provides an excellent foundation as a plasticizer due to its favorable physical properties, particularly its high lipophilicity and low volatility, which contribute to creating robust and long-lasting sensors.[7][8][9] The choice of DIDA is often advantageous in applications where electrode longevity is paramount. However, researchers must remember that the ideal plasticizer is also dependent on the ionophore; optimizing performance may involve screening plasticizers to find the best match for a specific ionophore's lipophilicity.[14][15] The detailed protocol provided here serves as a validated starting point for developing high-performance ISEs tailored for diverse applications in research and drug development.

References

  • Abdel-Haleem, F. M., & El-Nashar, R. M. (2017). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst, 142(10), 1794-1801. [Link]

  • Journal of Chemical Reviews. (2022). Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. Journal of Chemical Reviews, 4(4), 364-379. [Link]

  • Saleh, A., & Al-Ghaffar, M. A. (2022). Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. Journal of Chemical Reviews. [Link]

  • Kohn, M., & Han, I. S. (2015). Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. Chemosensors, 3(4), 284-297. [Link]

  • Han, I. S., & Kohn, M. (2015). Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. National Institutes of Health. [Link]

  • Zook, J. M., & Plenzler, M. A. (1998). Plasticizer-level study of poly(vinyl chloride) ion-selective membranes. Talanta, 46(5), 885-901. [Link]

  • Sensorex. (2025). Understanding Ion Selective Electrodes (ISEs) and Their Applications. Sensorex. [Link]

  • Panggabean, A., et al. (2021). Preparation and Characterization of Pb(II) Ion Selective Electrode based on Dithizone as Chemical Sensor. Analytical and Bioanalytical Electrochemistry, 13(3), 383-392. [Link]

  • MDPI. (2023). Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. MDPI. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Cha, G. S., & Oh, B. K. (2001). Characterization of All Solid State Hydrogen Ion Selective Electrode Based on PVC-SR Hybrid Membranes. MDPI. [Link]

  • LibreTexts. (2022). 23.3: Membrane Ion-Selective Electrodes. Chemistry LibreTexts. [Link]

  • Traquisa. (2025). This compound Plasticizer DIDA. Traquisa. [Link]

  • Xylem. (2012). Ion Selective Electrode Measurement Primer for Online Analysis. Xylem. [Link]

  • ResearchGate. (2016). Ion-selective Membrane Electrodes for the Determination of Heavy Metals Construction characterization and applications. ResearchGate. [Link]

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Application Note: High-Efficiency Synthesis of Diisodecyl Adipate (DIDA) via Titanate Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive protocol for the synthesis of Diisodecyl Adipate (DIDA), a widely used non-toxic, environmentally friendly plasticizer. The synthesis is achieved through the direct esterification of adipic acid and isodecyl alcohol, utilizing a tetra-alkyl titanate catalyst, such as tetrabutyl titanate (TBT) or tetraisopropyl titanate. This method is distinguished by its high catalytic efficiency, minimal side reactions, and the production of a high-purity final product.[1] This guide details the reaction mechanism, optimized experimental parameters, step-by-step laboratory and scaled-up procedures, purification techniques, and analytical characterization of the final product.

Introduction

This compound (DIDA) is a primary monomeric plasticizer valued for its ability to impart excellent low-temperature flexibility to polymers.[2] It is frequently employed in the processing of PVC and synthetic rubber for applications requiring high resistance to cold, moisture, and heat, such as outdoor construction materials, adhesives, and films.[2] DIDA is synthesized by the esterification of adipic acid with isodecyl alcohol.[2][3] While traditional catalysts like sulfuric acid can be used, organotitanates have emerged as superior catalysts due to their neutrality, which minimizes equipment corrosion and unwanted side reactions, leading to higher yields and purer products.[4][5] This protocol focuses on the use of tetrabutyl titanate (TBT) as a highly effective catalyst for this transformation.

The Role and Mechanism of Titanate Catalysis

Organotitanates, such as tetrabutyl titanate, function as effective Lewis acid catalysts in esterification reactions.[5] The catalytic cycle is initiated by the coordination of the carbonyl oxygen of the carboxylic acid (adipic acid) to the electron-deficient titanium center of the titanate. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon.[1][6] This activation facilitates the nucleophilic attack by the alcohol (isodecyl alcohol).

The proposed mechanism involves the following key steps[1]:

  • Catalyst Activation: The carbonyl group of adipic acid coordinates with the titanium atom of the tetrabutyl titanate.

  • Nucleophilic Attack: An isodecyl alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer & Water Elimination: A proton is transferred, and a molecule of water is eliminated, regenerating the catalyst and forming the ester linkage. This process occurs for both carboxylic acid groups on the adipic acid molecule.

The continuous removal of the water byproduct is crucial to drive the reaction equilibrium towards the formation of the di-ester product.

Diagram: Titanate-Catalyzed Esterification Mechanism

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Adipic_Acid Adipic Acid (HOOC-(CH2)4-COOH) Activation 1. Catalyst Activation: Adipic acid carbonyl coordinates to Ti center Adipic_Acid->Activation Coordinates with Isodecyl_Alcohol Isodecyl Alcohol (x2) (C10H21OH) Attack 2. Nucleophilic Attack: Isodecyl alcohol attacks activated carbonyl carbon Isodecyl_Alcohol->Attack Attacks Catalyst Tetrabutyl Titanate (Ti(OBu)4) Catalyst->Activation Activation->Attack Activated Complex Elimination 3. Water Elimination: Forms ester linkage and regenerates catalyst Attack->Elimination Forms Intermediate Elimination->Catalyst Regenerated DIDA This compound (DIDA) Elimination->DIDA Water Water (H2O) (Removed to drive equilibrium) Elimination->Water

Caption: Mechanism of titanate-catalyzed DIDA synthesis.

Materials and Equipment

Reagents Grade Supplier Example
Adipic Acid (C₆H₁₀O₄)≥99% PuritySigma-Aldrich
Isodecyl Alcohol (C₁₀H₂₂O)Technical GradeFisher Scientific
Tetrabutyl Titanate (C₁₆H₃₆O₄Ti)Synthesis GradeSigma-Aldrich[7]
Sodium Carbonate (Na₂CO₃)Reagent GradeVWR
Activated CarbonDecolorizing GradeFisher Scientific
Nitrogen (N₂)High PurityAirgas
Equipment
Glass reaction kettle with mechanical stirrer, thermometer, nitrogen inlet, and Dean-Stark trap with condenser
Heating mantle with temperature controller
Vacuum pump
Separatory funnel
Filtration apparatus (e.g., Buchner funnel)
Rotary evaporator

Experimental Protocol: Step-by-Step Synthesis

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8][9]

  • Tetrabutyl titanate is flammable and causes skin and serious eye irritation.[8][9][10] Handle with care and keep away from ignition sources.[7] It is also moisture-sensitive.[10]

  • Isodecyl alcohol can cause skin and eye irritation. Avoid direct contact.

Reaction Setup and Procedure

This protocol is based on a molar ratio of adipic acid to isodecyl alcohol, with a slight excess of alcohol to drive the reaction to completion.

Parameter Value / Condition Rationale
Reactant Molar Ratio Adipic Acid : Isodecyl Alcohol = 1 : 2.2A 10-20% excess of alcohol ensures complete conversion of the dicarboxylic acid.[11]
Catalyst Loading 0.1 - 0.2 wt% of total reactantsProvides efficient catalysis without excessive cost or difficult removal.[11]
Nitrogen Blanket Gentle, continuous flowPrevents oxidation and color formation at high temperatures.
Initial Heating 130 - 150°CTo dissolve adipic acid in isodecyl alcohol before adding the catalyst.[11]
Reaction Temperature Ramp to 210 - 250°COptimal temperature range for esterification and water removal.[11]
Pressure Atmospheric, then gradual vacuumWater is initially removed at atmospheric pressure, followed by vacuum to complete the reaction.
Reaction Time 5 - 10 hoursMonitored by acid value. The reaction is complete when the acid value is below 0.2 mg KOH/g.[2][11]
Workflow Diagram: DIDA Synthesis and Purification

G A 1. Charge Reactor - Adipic Acid - Isodecyl Alcohol B 2. Inert Atmosphere - Start N2 Purge - Begin Stirring A->B C 3. Initial Heating - Heat to 140°C to dissolve solids B->C D 4. Catalyst Addition - Add Tetrabutyl Titanate (0.1-0.2 wt%) C->D E 5. Esterification - Ramp temp to 210-250°C - Collect water in Dean-Stark trap D->E F 6. Monitor Reaction - Sample periodically - Test Acid Value E->F G 7. Reaction Complete? (Acid Value < 0.2 mg KOH/g) F->G G->E No H 8. Purification - Cool to 90°C G->H Yes I 9. Neutralization - Wash with dilute Na2CO3 solution H->I J 10. Water Wash - Wash with hot water until neutral I->J K 11. De-alcoholization - Remove excess alcohol via vacuum distillation J->K L 12. Decolorization & Filtration - Add Activated Carbon - Filter to remove solids K->L M Final Product High-Purity DIDA L->M

Caption: Step-by-step workflow for DIDA synthesis and purification.

Detailed Procedural Steps
  • Charging the Reactor: Charge the reaction kettle with adipic acid and isodecyl alcohol according to the specified molar ratio.

  • Inerting the System: Begin stirring and purge the system with a gentle stream of nitrogen. Maintain this nitrogen blanket throughout the reaction.

  • Initial Heating: Heat the mixture to 130-150°C until all the adipic acid has dissolved.[11]

  • Catalyst Addition: Once the solution is homogenous, add the tetrabutyl titanate catalyst.

  • Esterification and Water Removal: Gradually increase the temperature to 210-250°C.[11] Water will begin to form as a byproduct and should be collected in the Dean-Stark trap. The reaction progress can be monitored by the volume of water collected.

  • Reaction Monitoring: After approximately 3-4 hours, begin taking small samples from the reactor to test the acid value.

  • Completion: The reaction is considered complete when the acid value drops below 0.2 mg KOH/g.[2][11] This typically takes 5 to 10 hours.

Product Purification (Work-up)
  • Cooling: Once the reaction is complete, cool the crude DIDA product to approximately 90°C.

  • Neutralization: Transfer the crude ester to a separatory funnel. Wash the product with a 5% sodium carbonate solution to neutralize any remaining acidic catalyst residues and unreacted adipic acid.

  • Water Washing: Wash the ester layer with hot deionized water (80-90°C) two to three times, or until the aqueous layer is neutral (pH 7).[12]

  • De-alcoholization: Remove the excess isodecyl alcohol and any residual water via vacuum distillation or using a rotary evaporator.

  • Decolorization and Filtration: Add activated carbon (approximately 0.2% of the ester's weight) to the de-alcoholized product.[11] Stir the mixture at 80-90°C for one hour to decolorize the product. Filter the mixture while hot to remove the activated carbon, yielding the final, purified DIDA product.

Characterization and Quality Control

The final DIDA product should be a clear, colorless to pale yellow, oily liquid.[3] Quality control is essential to ensure the product meets specifications for use as a plasticizer.

Parameter Typical Specification Analytical Method
Appearance Clear, oily liquidVisual Inspection
Acid Value ≤ 0.2 mg KOH/g[2]Titration (e.g., ASTM D974)
Ester Content (Purity) ≥ 99.5%Gas Chromatography (GC)[13]
Color (APHA) < 30Platinum-Cobalt Scale (e.g., ASTM D1209)
Moisture Content ≤ 0.1%[2]Karl Fischer Titration
Density @ 20°C 0.919 – 0.924 g/cm³[2]Densitometry
Refractive Index @ 25°C 1.450 - 1.453[2]Refractometry

Conclusion

The use of tetrabutyl titanate as a catalyst for the synthesis of this compound offers a highly efficient, clean, and effective method for producing a high-purity product. The neutrality of the catalyst minimizes side reactions and corrosion, while the optimized reaction conditions ensure high conversion rates.[5] The detailed protocol and purification steps outlined in this application note provide researchers and production chemists with a robust framework for the successful synthesis and characterization of DIDA for various industrial applications.

References

  • The mechanism of the esterification reaction | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

  • CN102766046A - Method for preparing environment-friendly plasticizer this compound (DIDA). (n.d.). Google Patents.
  • The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. (2021). RSC Advances. Available at: [Link]

  • Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. (2022). MDPI. Available at: [Link]

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024). MDPI. Available at: [Link]

  • Titanium‐catalyzed esterification reactions: beyond Lewis acidity. (2020). ResearchGate. Available at: [Link]

  • The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. (2021). PubMed Central. Available at: [Link]

  • Catalyst. (n.d.). Shehjar Chemicals. Available at: [Link]

  • CN102911047A - Diisooctyl adipate preparation method. (n.d.). Google Patents.
  • SAFETY DATA SHEET - Tetrabutyl titanate. (n.d.). Fisher Scientific. Available at: [Link]

  • Tetrabutyl Orthotitanate - Safety Data Sheet. (2015). Available at: [Link]

  • This compound Plasticizer DIDA. (n.d.). Traquisa. Available at: [Link]

  • EP1178067A2 - Esterification process. (n.d.). Google Patents.
  • Heterogeneous catalysis of adipic acid esterification by titanium phosphate activated with SOCL. (2024). ResearchGate. Available at: [Link]

  • The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. (2021). ResearchGate. Available at: [Link]

  • Kinetics of the Esterification Reaction of Adipic Acid with 1,6-Hexanediol Catalyzed by Tetrabutyl Titanate. (2019). Semantic Scholar. Available at: [Link]

  • This compound (DIDA) by Chemceed. (n.d.). UL Prospector. Available at: [Link]

  • Synthesis of sodium titanate catalysts using a factorial design for biodiesel production. (2022). ResearchGate. Available at: [Link]

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Enhancing Low-Temperature Flexibility in PVC with Diisodecyl Adipate (DIDA): An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Low-Temperature Limitations of PVC

Polyvinyl Chloride (PVC) is a remarkably versatile and widely utilized thermoplastic, prized for its durability, chemical resistance, and cost-effectiveness.[1][2] However, in its native state, PVC is rigid and brittle, particularly at reduced temperatures.[1][3] This inherent characteristic significantly limits its application in environments subject to cold climates or requiring flexibility under such conditions. To overcome this, plasticizers are incorporated into the PVC matrix. These additives transform the polymer's physical properties, rendering it soft, pliable, and suitable for a vast array of applications.[1][4]

This guide focuses on the application of Diisodecyl Adipate (DIDA), a primary monomeric plasticizer, specifically for enhancing the low-temperature performance of flexible PVC.[5][6] DIDA is recognized for imparting excellent flexibility at low temperatures, good permanence, and low volatility.[7][8][9] This document will provide a comprehensive overview of the underlying scientific principles, detailed experimental protocols for formulation and evaluation, and comparative data to guide researchers and material scientists in leveraging DIDA for demanding low-temperature applications.

The Mechanism of Plasticization: A Molecular Perspective

At a molecular level, the rigidity of PVC stems from the strong intermolecular forces, primarily dipole-dipole interactions between the polar carbon-chlorine bonds, which hold the long polymer chains in a tightly packed arrangement.[1] Plasticizers, like DIDA, function by inserting their molecules between these PVC chains.[1][10][11] This process, known as plasticization, increases the "free volume" within the polymer matrix, effectively acting as a molecular lubricant.[1][4][10]

The key mechanisms of plasticization include:

  • Disruption of Intermolecular Forces: Plasticizer molecules weaken the secondary bonds between PVC chains, allowing them to slide past one another with greater ease.[1][4]

  • Lowering the Glass Transition Temperature (Tg): The glass transition temperature (Tg) is the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] By disrupting the polymer chain packing and increasing mobility, plasticizers significantly lower the Tg of PVC, enabling it to remain flexible at room temperature and, crucially for this application, at sub-zero temperatures.[1][4][12]

The effectiveness of a plasticizer is determined by several factors, including its chemical structure, molecular weight, and compatibility with the PVC resin.[10][11] DIDA, an adipate ester, is particularly effective for low-temperature applications due to its chemical structure, which imparts excellent flexibility.[5][9][13]

This compound (DIDA): Properties and Advantages in Low-Temperature PVC

DIDA is synthesized through the esterification of adipic acid and isodecyl alcohol.[5][14] It is a clear, oily liquid with low volatility.[14] Its primary advantage lies in its ability to maintain the flexibility of PVC at very low temperatures.[5][9]

Key Properties of this compound (DIDA):

PropertyTypical ValueSource(s)
Chemical FormulaC26H50O4[5]
Molecular Weight426.67 g/mol [15]
AppearanceClear, colorless to pale yellow liquid[14]
Density at 20°C0.919 – 0.924 g/cm³[5][6]
Viscosity at 20°C23 – 27 cP[5][6]
Flash Point221 °C[5][15]
Freezing Point< -54 °C[5]

Advantages of DIDA in Low-Temperature Flexible PVC:

  • Excellent Low-Temperature Flexibility: DIDA is a premier choice for applications requiring the final product to remain pliable and resist cracking in cold environments.[5][7][9] Technical data indicates a Clash-Berg temperature of -44°C, a measure of low-temperature flexibility.[6]

  • Good Permanence and Low Volatility: Compared to some other plasticizers, DIDA has a higher molecular weight, which contributes to lower volatility and greater resistance to extraction by water and soaps.[9] This ensures the long-term flexibility and durability of the PVC product.[9]

  • Good Compatibility: DIDA is compatible with a wide range of polymers, including PVC, nitrocellulose, and various synthetic rubbers.[7][8][16]

  • Improved Processing: DIDA can act as an internal lubricant, which can improve the processing characteristics during manufacturing.[5]

Experimental Protocols for Formulation and Evaluation

This section provides detailed, step-by-step methodologies for preparing and evaluating flexible PVC formulations incorporating DIDA.

Formulation of Flexible PVC with DIDA

The following is a general-purpose formulation. Researchers should adjust the ratios based on the specific performance requirements of their application.

Materials and Equipment:

  • PVC Resin (e.g., K-value 67-70)

  • This compound (DIDA)

  • Heat Stabilizer (e.g., Ca/Zn or Ba/Zn based)

  • Lubricants (internal and external)

  • Two-roll mill or internal mixer

  • Compression molding press

  • Molds for test specimens

Protocol:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin, heat stabilizer, and lubricants until a homogenous dry blend is achieved.

  • Plasticizer Addition: While mixing, slowly add the this compound to the dry blend. Continue mixing until the plasticizer is fully absorbed and the mixture has a consistent, free-flowing texture. A typical loading level for DIDA is between 20-30% on the resin.[5]

  • Melt Compounding:

    • Two-Roll Mill: Set the roll temperatures to approximately 150-165°C. Add the pre-mixed compound to the mill and work it until a uniform, molten sheet is formed. This typically takes 5-10 minutes.

    • Internal Mixer: Set the chamber temperature to 150-165°C and the rotor speed as recommended for the specific equipment. Add the pre-mixed compound and mix until a homogenous melt is achieved, typically indicated by a consistent torque reading.

  • Sheet Preparation:

    • Remove the molten PVC from the mill or mixer.

    • For compression molding, place a pre-weighed amount of the compounded material into a picture-frame mold.

    • Press the material in a compression molding press at a temperature of 160-175°C and a pressure of 10-15 MPa for 5-10 minutes.

    • Cool the mold under pressure to below 50°C before removing the sheet.

  • Specimen Conditioning: Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per standard ASTM guidelines.

Evaluation of Low-Temperature Performance

Several standardized tests are crucial for quantifying the low-temperature flexibility of the DIDA-plasticized PVC.

This test determines the temperature at which the material fractures upon impact under specified conditions.[17][18] A lower brittleness temperature indicates better low-temperature performance.

Protocol:

  • Cut standard-sized specimens from the conditioned PVC sheets.

  • Cool the specimens and the test apparatus to a specified low temperature.

  • A hammer of a specific mass and speed strikes the specimens.[17]

  • The temperature at which 50% of the specimens fail by cracking is recorded as the brittleness temperature.

The TR test measures the retraction of a pre-strained and frozen specimen as a function of increasing temperature.[19]

Protocol:

  • Elongate the test specimen to a specified percentage.[17]

  • Lock the specimen in its elongated state.[17]

  • Freeze the specimen to a non-elastic state (e.g., -70°C).[17][20]

  • Release the specimen and allow it to retract freely while uniformly increasing the temperature.[17]

  • Measure the length of the specimen at regular temperature intervals.[17]

  • Calculate the percentage of retraction at different temperatures. The temperatures at which 10% (TR10) and 70% (TR70) retraction occur are key indicators. TR10 is often correlated with the brittle point.[17]

This test measures the stiffening of the material at low temperatures by applying a torsional force.[17]

Protocol:

  • Mount the specimen in the torsion apparatus.

  • Cool the specimen to a low temperature.

  • Apply a torsional force and measure the angle of twist at various temperatures.

  • Calculate the torsional modulus as a function of temperature. The temperature at which the modulus reaches a specific multiple of the room temperature modulus is reported.[17]

Visualization of Concepts and Workflows

Mechanism of PVC Plasticization by DIDA

G cluster_0 Rigid PVC cluster_1 Flexible PVC with DIDA PVC_Chains_Rigid Tightly Packed PVC Chains (Strong Intermolecular Forces) Process Addition of DIDA (Plasticization) PVC_Chains_Rigid->Process Input PVC_Chains_Flexible Separated PVC Chains (Weakened Intermolecular Forces) Result Increased Flexibility Lower Tg PVC_Chains_Flexible->Result Outcome DIDA DIDA Molecules Process->PVC_Chains_Flexible Mechanism

Caption: Mechanism of PVC plasticization by this compound (DIDA).

Experimental Workflow for Evaluating Low-Temperature PVC

G start Start: Define Formulation prep PVC/DIDA Compounding (Two-Roll Mill / Mixer) start->prep molding Compression Molding of Test Sheets prep->molding conditioning Specimen Conditioning (24h at 23°C, 50% RH) molding->conditioning testing Low-Temperature Testing conditioning->testing brittleness Brittleness Temp. (ASTM D2137) testing->brittleness tr_test TR Test (ASTM D1329) testing->tr_test gehman Gehman Test (ISO 1432) testing->gehman analysis Data Analysis and Performance Evaluation brittleness->analysis tr_test->analysis gehman->analysis end_node End: Characterized Material analysis->end_node

Caption: Experimental workflow for low-temperature PVC evaluation.

Conclusion

This compound is a highly effective plasticizer for developing flexible PVC compounds with superior low-temperature performance.[5][7][8] Its ability to significantly lower the glass transition temperature and maintain flexibility in cold conditions makes it an ideal choice for a variety of demanding applications, including outdoor protective clothing, tarpaulins, and industrial sheeting.[7][9] By following the detailed protocols for formulation and testing outlined in this guide, researchers and scientists can effectively harness the properties of DIDA to create durable and reliable flexible PVC products for low-temperature environments. The selection of appropriate testing standards, such as ASTM D2137 for brittleness and ASTM D1329 for temperature retraction, is critical for accurately characterizing the performance of these materials.

References

  • ChemCeed.
  • BASTONE. (2025). What is PVC Plasticizer? A Comprehensive Guide to Its Functionality and Key Products.
  • Admin. (2025).
  • Unknown. (2025). How Do Plasticizers Affect the Mechanical Properties of PVC.
  • SpecialChem. (2024).
  • PVC. Plasticisers.
  • xiongxing. (2025). The Magic of PVC Plasticizer: How It Works in Everyday Products.
  • Traquisa.
  • Alpha Technologies. (2023).
  • UL Prospector.
  • Patsnap Eureka. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
  • SpecialChem. (2025).
  • Sigma-Aldrich.
  • ChemicalBook. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound (DIDA) vs. Other Plasticizers: Making the Right Choice.
  • Traquisa. (2016).
  • Elastocon AB.
  • ASTM International. (2016). ASTM D7083-16 - Standard Practice for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride).
  • Sigma-Aldrich.
  • Smithers.
  • ASTM International. (2019). D2383 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions.
  • ASTM International. (2022). D7083 Standard Practice for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC)
  • iTeh Standards. (2019). ASTM D2383-19 - Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions.
  • ARDL.
  • ResearchGate.
  • JUBANG. (2023).
  • E Squared.
  • Unknown. Protocoles de test complets pour les tuyaux flexibles en PVC.
  • ChemCeed.
  • DiVA portal. Environmentally Friendly Plasticizers for PVC.
  • EPI The Liner Company.
  • Bisley International LLC. (2022).
  • NIH. (2023).
  • ABB.
  • petronaft petroleum products. (2024). How To Increase The Flexibility Of PVC?.
  • ResearchGate.
  • MDPI. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer.
  • ChemCeed. (2019).
  • KLJ Group. KANATOL - 10A - DI ISO DECYL ADIPATE (DIDA) Primary plasticizer for PVC and PVC copolymers.
  • Redalyc. 2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA B.
  • ResearchGate. Analysis by TGA of plasticized PVC with: (1) DEHP alone; (2)...
  • Scirp.org. (2015). Efficient Thermal Stabilization of Polyvinyl Chloride with Tannin-Ca Complex as Bio-Based Thermal Stabilizer.

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Application Note: High-Throughput Purity Assessment of Diisodecyl Adipate (DIDA) Using Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diisodecyl adipate (DIDA), a synthetic ester of adipic acid and isodecyl alcohol, is a widely utilized primary monomeric plasticizer.[1][2][3] Its primary function is to impart flexibility to polymers, particularly at low temperatures, making it a critical component in the manufacturing of PVC, synthetic rubber products, adhesives, and coatings.[2][4] DIDA is also valued in the personal care and cosmetics industry as an emollient due to its lightweight, non-greasy feel and ability to form a protective barrier on the skin.[1][4]

The chemical formula for this compound is C₂₆H₅₀O₄, and its CAS Registry Number is 27178-16-1.[1][5] Given its diverse applications, from industrial materials to products with direct consumer contact, ensuring the purity of DIDA is paramount. Impurities, which can include unreacted starting materials like adipic acid and isodecyl alcohol, by-products from the esterification process, or contaminants from the manufacturing equipment, can adversely affect the final product's performance, safety, and regulatory compliance.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards and protocols for the purity assessment of this compound. The primary analytical technique discussed is Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and reliable method for separating and quantifying volatile and semi-volatile organic compounds like DIDA and its potential impurities.

Principle of Analysis: Gas Chromatography (GC)

Gas chromatography is the cornerstone for the purity analysis of DIDA due to its high resolving power, sensitivity, and reproducibility for volatile compounds. The fundamental principle of GC involves a sample being vaporized and injected onto the head of a chromatographic column. The sample is transported through the column by the flow of an inert, gaseous mobile phase. The column itself contains a liquid or polymer stationary phase adsorbed onto the surface of an inert solid.

The separation of components is based on their differential partitioning between the mobile and stationary phases. Compounds that have a higher affinity for the stationary phase will move more slowly through the column, while compounds with a higher affinity for the mobile phase will move more quickly. This differential migration leads to the separation of the components in the mixture. As each component elutes from the column, it is detected by a detector, which generates a signal. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic feature used for identification. The area under the peak is proportional to the concentration of the specific analyte.

For DIDA analysis, a non-polar capillary column is typically employed, and a temperature gradient is used to ensure the efficient separation of DIDA from both more volatile and less volatile impurities.[6] Flame Ionization Detection (FID) is the detector of choice due to its high sensitivity to hydrocarbons and its wide linear range.

Potential Impurities in this compound

The manufacturing process of DIDA involves the esterification of adipic acid with isodecyl alcohol.[1] Therefore, potential impurities can arise from several sources:

  • Unreacted Raw Materials:

    • Adipic Acid

    • Isodecyl Alcohol

  • By-products of Esterification:

    • Mono-esters of adipic acid

    • Oligomeric esters

  • Catalyst Residues:

    • Acids such as sulfuric acid or p-toluenesulfonic acid (typically removed during purification)[1]

  • Degradation Products:

    • Compounds formed due to thermal stress during distillation or storage.

  • Contaminants from other processes:

    • Other plasticizers or lubricants if the same equipment is used for multiple products.

A robust analytical method must be able to separate and quantify these potential impurities to ensure the quality of the DIDA product.

Analytical Workflow for DIDA Purity Assessment

The analytical workflow for determining the purity of this compound can be broken down into several key stages, from sample preparation to data analysis.

DIDA_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Analysis Sample DIDA Sample Dilution Dilute with Solvent (e.g., Hexane) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Autosampler Injection Vial->Injection Separation Capillary Column Separation (Temperature Program) Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Integration Peak Integration Chromatogram Generate Chromatogram Detection->Chromatogram Chromatogram->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for DIDA Purity Analysis.

Detailed Protocol: Purity Assessment of DIDA by GC-FID

This protocol outlines the steps for determining the purity of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). The method is based on area percent calculation, which assumes that all components of the sample have a similar response factor in the FID.

Instrumentation and Materials
  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • GC Column: Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent 5% Phenyl Methyl Siloxane column.[6]

  • Autosampler: For precise and repeatable injections.

  • Data System: Chromeleon or equivalent chromatography data system for instrument control and data processing.[7]

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: Hexane, HPLC grade or higher.

  • Reference Standard: this compound Certified Reference Material (CRM).[8]

GC-FID Operating Conditions

The following table summarizes the recommended starting conditions for the GC-FID analysis. These parameters may be optimized to improve separation for specific impurities.

ParameterValue
Inlet Split/Splitless
Inlet Temperature280 °C
Injection Volume1.0 µL
Split Ratio50:1
Carrier Gas Helium
Flow Rate1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature150 °C, hold for 1 min
Ramp 120 °C/min to 300 °C
Hold Time10 min
Detector Flame Ionization Detector (FID)
Detector Temperature320 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N₂) Flow25 mL/min
Preparation of Solutions
  • System Suitability Solution: Prepare a solution of DIDA reference standard in hexane at a concentration of approximately 1 mg/mL. This solution will be used to verify the performance of the GC system.

  • Sample Solution: Accurately weigh approximately 10 mg of the DIDA sample into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.

Analytical Procedure
  • System Equilibration: Allow the GC system to equilibrate at the initial conditions until a stable baseline is achieved.

  • System Suitability: Inject the System Suitability Solution five times. The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.

  • Blank Injection: Inject the solvent (hexane) to ensure that there are no interfering peaks at the retention time of DIDA or its expected impurities.

  • Sample Analysis: Inject the Sample Solution in duplicate.

  • Data Acquisition: Acquire the chromatograms for all injections.

Data Analysis and Calculation
  • Peak Integration: Integrate all peaks in the chromatogram of the sample solution, excluding the solvent peak.

  • Purity Calculation (Area Percent): Calculate the purity of the DIDA sample using the area percent method with the following formula:

    % Purity = (Area of DIDA Peak / Total Area of All Peaks) x 100

    Where:

    • Area of DIDA Peak is the integrated area of the main DIDA peak.

    • Total Area of All Peaks is the sum of the integrated areas of all peaks in the chromatogram (excluding the solvent peak).

Method Validation and System Suitability

To ensure the reliability and accuracy of the analytical results, the method must be validated.[9][10] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to separate the DIDA peak from potential impurities and solvent peaks.[10] This is demonstrated by the resolution of closely eluting peaks.

  • Linearity: The linearity of the detector response should be established over a range of concentrations. For assay determination, a typical range is 80% to 120% of the test concentration.[11]

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by the RSD of replicate injections.[11]

    • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

  • Accuracy: The closeness of the test results to the true value. This can be determined by assaying a sample of known purity (e.g., a certified reference material).[11]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. This is particularly important for the quantification of impurities.

A system suitability test must be performed before each analytical run to ensure the continued performance of the chromatographic system.

Interpreting the Results

A typical chromatogram of a high-purity DIDA sample will show a large, symmetrical main peak corresponding to DIDA and minimal peaks for any impurities. The retention time of the main peak in the sample chromatogram should match that of the DIDA reference standard.

The calculated area percentage provides a quantitative measure of the purity of the DIDA sample. The specifications for DIDA purity can vary depending on the intended application, but typical values are often ≥ 99.5%.

Conclusion

Gas chromatography with flame ionization detection is a robust, reliable, and sensitive method for the purity assessment of this compound. The protocol detailed in this application note provides a solid foundation for establishing a routine quality control test for DIDA. Proper method validation and adherence to system suitability criteria are essential for ensuring the accuracy and consistency of the results. By implementing these analytical standards, researchers, scientists, and drug development professionals can confidently assess the quality of DIDA for their specific applications.

References

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Traquisa. (n.d.). This compound Plasticizer DIDA. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography data for this compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). General Method. Retrieved from [Link]

  • Food Packaging Forum. (2013). New standard test method to identify plasticizers. Retrieved from [Link]

  • ResearchGate. (2021). Analytical Methods for the Determination of Plasticizers in Food and Beverages. Retrieved from [Link]

  • Taiwan Food and Drug Administration. (2013). Method of Test for Phthalate Plasticizers in Foods. Retrieved from [Link]

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  • Journal of Applied Pharmaceutical Science. (2012). Analytical method validation: A brief review. Retrieved from [Link]

  • Semantic Scholar. (2024). Development and validation of a new analytical method for the determination of plasticizers in bee pollen. Retrieved from [Link]

  • PubChem. (n.d.). Diisodecyl Phthalate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). GC/MS Method for the Determination of Adipate Plasticizers in Ham Sausage and Its Application to Kinetic and Penetration Studies. Retrieved from [Link]

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  • ASEAN. (n.d.). ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Diisodecyl Adipate (DIDA) Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Diisodecyl Adipate (DIDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the esterification reaction of adipic acid and isodecyl alcohol. Our goal is to equip you with the knowledge to not only identify and solve common experimental issues but also to understand the underlying chemical principles for robust process optimization.

Troubleshooting Guide: From Low Yield to Product Impurity

This section addresses specific problems you might encounter during the DIDA synthesis, offering probable causes and actionable solutions.

Issue 1: The esterification reaction is slow or appears to have stalled, resulting in a low yield.

  • Probable Cause 1: Inefficient Water Removal. The Fischer esterification is a reversible condensation reaction. The accumulation of the water byproduct can shift the equilibrium back towards the reactants (adipic acid and isodecyl alcohol), thus hindering the forward reaction.[1][2]

  • Solution:

    • Azeotropic Distillation: If your setup allows, use a Dean-Stark apparatus with a suitable solvent (like toluene or cyclohexane) to azeotropically remove water as it is formed.[3]

    • Vacuum Application: For higher temperature reactions, applying a vacuum (e.g., 60-120 kPa) can effectively remove water and other volatile byproducts from the reaction mixture.[4]

    • Dehydrating Agent: The use of concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent, helping to drive the reaction forward.[1]

  • Probable Cause 2: Catalyst Inactivity or Insufficient Loading. The catalyst, whether it's a traditional acid catalyst or a metal-based one, can become deactivated or may be present in insufficient quantities to achieve a desirable reaction rate.

  • Solution:

    • Catalyst Selection: For high-temperature reactions, consider robust catalysts like tetraisopropyl titanate or stannous oxide, which are effective at temperatures up to 260°C.[4] For lower temperature reactions, p-toluenesulfonic acid is a common choice.[5]

    • Catalyst Loading: Ensure the catalyst is loaded at an appropriate concentration. For titanate catalysts, a loading of approximately 0.1-0.2% by weight of adipic acid is a good starting point.[4]

    • Moisture Sensitivity: Some catalysts, like titanate esters, are sensitive to hydrolysis.[4] Ensure all reactants and the reaction vessel are dry before adding the catalyst.

  • Probable Cause 3: Suboptimal Reaction Temperature. The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will proceed slowly.

  • Solution:

    • Temperature Optimization: For laboratory-scale synthesis under atmospheric pressure, a temperature range of 140-180°C with reflux is often employed.[1] Industrial processes can utilize higher temperatures of 240-260°C under vacuum.[4]

    • Monitoring: Use a calibrated thermometer placed directly in the reaction mixture to ensure accurate temperature control.

Issue 2: The final DIDA product is discolored (yellowish or brownish).

  • Probable Cause 1: Thermal Degradation of Reactants or Product. Prolonged exposure to high temperatures, especially in the presence of a strong acid catalyst, can lead to side reactions and the formation of colored impurities.

  • Solution:

    • Minimize Reaction Time: Monitor the reaction progress by measuring the acid value. Once the acid value drops below a target threshold (e.g., < 0.2 mg KOH/g), proceed with the workup to avoid unnecessary heating.[4]

    • Inert Atmosphere: Conducting the reaction under a nitrogen blanket can help prevent oxidative discoloration at high temperatures.[4]

  • Probable Cause 2: Impurities in Starting Materials. The purity of adipic acid and isodecyl alcohol can significantly impact the color of the final product.

  • Solution:

    • Use High-Purity Reagents: Whenever possible, use reagents of high purity.

    • Purification Step: Incorporate a final purification step using activated carbon. Adding a small amount of activated carbon (e.g., 0.2% by weight of the crude ester) to the product and filtering can effectively remove colored impurities.[4]

Issue 3: Difficulty in separating the organic and aqueous layers during workup.

  • Probable Cause 1: Emulsion Formation. The presence of unreacted carboxylic acid and the ester product can act as surfactants, leading to the formation of a stable emulsion during the neutralization and washing steps.

  • Solution:

    • Brine Wash: After the initial water washes, perform a final wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion.[3]

    • Patience and Gentle Mixing: During the washing steps, use gentle inversions of the separatory funnel rather than vigorous shaking to minimize emulsion formation. Allow adequate time for the layers to separate.

Frequently Asked Questions (FAQs)

Q1: What is the typical molar ratio of isodecyl alcohol to adipic acid used in DIDA synthesis?

A1: It is common practice to use an excess of isodecyl alcohol. This serves two main purposes: it helps to drive the reaction equilibrium towards the product side, and for reactions conducted at reflux, the excess alcohol can act as a solvent. A molar ratio of alcohol to dicarboxylic acid can range from 2.2:1 to as high as a 20% excess of the stoichiometric amount.[4]

Q2: How can I monitor the progress of the esterification reaction?

A2: The most common method for monitoring the progress of an esterification reaction is by measuring the acid value (or acid number) of the reaction mixture. The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of the chemical substance. As the reaction proceeds, the carboxylic acid (adipic acid) is consumed, and the acid value decreases. The reaction is generally considered complete when the acid value drops below a predetermined level, often less than 0.2 mg KOH/g.[4]

Q3: What is the mechanism of the acid-catalyzed esterification of adipic acid?

A3: The acid-catalyzed esterification, known as the Fischer esterification, involves several key steps. First, the acid catalyst protonates the carbonyl oxygen of the adipic acid, making the carbonyl carbon more electrophilic.[6] Then, a molecule of isodecyl alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6] This is followed by a proton transfer from the attacking alcohol to one of the hydroxyl groups. The protonated hydroxyl group then leaves as a water molecule, and the carbonyl group is reformed. Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester product.[6] This process occurs at both ends of the adipic acid molecule to form the diester, DIDA.

Q4: Are there more environmentally friendly catalyst options for DIDA synthesis?

A4: Yes, research is ongoing to find "greener" alternatives to traditional mineral acid catalysts. Solid acid catalysts, such as ion-exchange resins and zeolites, offer advantages like easier separation from the product, reduced corrosion, and potential for reusability.[7][8] Enzymatic catalysis using lipases is another promising green approach, although it may require different reaction conditions.[9][10]

Optimized Experimental Protocol for DIDA Synthesis

This protocol provides a step-by-step methodology for the synthesis of this compound on a laboratory scale.

Materials:

  • Adipic Acid

  • Isodecyl Alcohol

  • p-Toluenesulfonic acid (p-TSA) or Tetraisopropyl titanate

  • Toluene (optional, for azeotropic removal of water)

  • 5% (w/v) Sodium Bicarbonate solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Activated Carbon

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a heating mantle, add adipic acid and a 10-20% molar excess of isodecyl alcohol.

  • Catalyst Addition: Add the acid catalyst. For p-TSA, use approximately 1-2% by weight of the adipic acid. If using a titanate catalyst, ensure the system is dry and add about 0.1-0.2% by weight.

  • Heating and Reflux: Heat the reaction mixture to a gentle reflux (typically 140-180°C).[1] If using a Dean-Stark apparatus with toluene, you will observe the collection of the water-toluene azeotrope.

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture to determine the acid value. Continue the reaction until the acid value is below 0.2 mg KOH/g.[4]

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup - Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water. Be gentle to avoid emulsion formation.

  • Workup - Brine Wash: Perform a final wash with a saturated brine solution to help break any emulsions and remove the bulk of the dissolved water.[3]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Decolorization: Decant or filter the dried organic layer into a clean flask. Add a small amount of activated carbon (0.2% by weight) and stir for 15-30 minutes.[4]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Solvent and Excess Alcohol Removal: If toluene was used, and to remove the excess isodecyl alcohol, concentrate the filtrate using a rotary evaporator under reduced pressure.

  • Final Product: The remaining clear, oily liquid is the purified this compound.

Data Summary

ParameterTypical Value/RangeReference
Reactant Molar Ratio 1 : 2.2 (Adipic Acid : Isodecyl Alcohol)[4]
Catalyst Loading (Titanate) 0.1 - 0.2% (w/w of Adipic Acid)[4]
Reaction Temperature 140 - 260°C[1][4]
Reaction Time 3 - 10 hours[4]
Final Acid Value < 0.2 mg KOH/g[4]
Yield > 99% (with optimization)[4]

Visualizing the Process

Diagram 1: Fischer Esterification Mechanism

This diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_nucleophilic_attack Step 2: Nucleophilic Attack cluster_proton_transfer Step 3: Proton Transfer cluster_elimination Step 4: Water Elimination cluster_deprotonation Step 5: Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)OH+ Carboxylic_Acid->Protonated_Acid Protonation Carboxylic_Acid->Protonated_Acid Proton H+ Tetrahedral_Intermediate R-C(OH)2(O+HR') Protonated_Acid->Tetrahedral_Intermediate Alcohol Attack Protonated_Acid->Tetrahedral_Intermediate Alcohol R'-OH Protonated_Intermediate R-C(OH)(OH2+)(OR') Tetrahedral_Intermediate->Protonated_Intermediate Intramolecular Proton Transfer Tetrahedral_Intermediate->Protonated_Intermediate Water H2O Protonated_Intermediate->Water Protonated_Ester R-C(O+H)OR' Protonated_Intermediate->Protonated_Ester Loss of Water Protonated_Intermediate->Protonated_Ester Ester R-COOR' Protonated_Ester->Ester Deprotonation Protonated_Ester->Ester Proton_Regen H+ Protonated_Ester->Proton_Regen Catalyst Regeneration Troubleshooting_Workflow start Low DIDA Yield check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst active and at the correct loading? check_water->check_catalyst Yes solution_water Implement/Optimize water removal: - Azeotropic distillation - Vacuum application check_water->solution_water No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Verify catalyst type, age, and loading. Ensure anhydrous conditions for sensitive catalysts. check_catalyst->solution_catalyst No check_reagents Are the reagents pure and dry? check_temp->check_reagents Yes solution_temp Adjust temperature to the optimal range (e.g., 140-180°C for reflux). check_temp->solution_temp No solution_reagents Use high-purity, dry reagents. check_reagents->solution_reagents No end_node Yield Improved check_reagents->end_node Yes solution_water->end_node solution_catalyst->end_node solution_temp->end_node solution_reagents->end_node

Caption: Troubleshooting workflow for low DIDA yield.

References

  • Method for preparing environment-friendly plasticizer this compound (DIDA). (2011). Google Patents.
  • Removal of water from reaction mixtures. (1999). Google Patents.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Retrieved from [Link]

  • The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. RSC Advances. Retrieved from [Link]

  • Why during the preparation of esters, should water be removed as soon as soon as it is formed?. (2018). Quora. Retrieved from [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. Retrieved from [Link]

  • Water removal by reactive stripping for solid-acid catalyzed esterification in a monolith reactor. ResearchGate. Retrieved from [Link]

  • How To: Remove Residual Water. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. PubMed Central. Retrieved from [Link]

  • Mechanism of acid esterification reaction. ResearchGate. Retrieved from [Link]

  • Optimization of operational conditions for adipate ester synthesis in a stirred tank reactor. ResearchGate. Retrieved from [Link]

  • Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). EXCLI Journal. Retrieved from [Link]

  • What are some common causes of low reaction yields?. Reddit. Retrieved from [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. Retrieved from [Link]

  • Acid-Catalyzed Esterification. Springboard Biodiesel. Retrieved from [Link]

  • Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. Polymers. Retrieved from [Link]

  • Preparation method of rubber plasticizer dioctyl adipate. Google Patents.
  • Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). PubMed Central. Retrieved from [Link]

  • Diisooctyl adipate preparation method. Google Patents.
  • ESTER-BASED COMPOUND, COMPOSITION CONTAINING SAME, METHOD FOR PREPARING SAME, AND RESIN COMPOSITION CONTAINING SAME. European Patent Office. Retrieved from [Link]

  • A method for producing adipate ester. Google Patents.
  • Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. National Institutes of Health. Retrieved from [Link]

  • Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. ResearchGate. Retrieved from [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Retrieved from [Link]

  • Transesterification. Master Organic Chemistry. Retrieved from [Link]

  • (PDF) Quantitative investigation of urinary elimination of three newly identified metabolites of the plasticizer diisononyl adipate (DINA). ResearchGate. Retrieved from [Link]

  • Transesterification. Wikipedia. Retrieved from [Link]

  • The Optimization of Esterification Reaction for Biodiesel Production from Animal Fat. Taylor & Francis Online. Retrieved from [Link]

  • (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. Retrieved from [Link]

  • This compound Plasticizer DIDA. Traquisa. Retrieved from [Link]

  • Organic Reactions: Esterification & Transesterification. Student Academic Success. Retrieved from [Link]

  • Esterification not Working (Separation). Reddit. Retrieved from [Link]

  • This compound, 27178-16-1. The Good Scents Company. Retrieved from [Link]

  • Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. MDPI. Retrieved from [Link]

  • Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. PubMed Central. Retrieved from [Link]

  • ANALYSIS OF ADIPATE ESTER CONTENTS IN POLY(VINYL CHLORIDE) PLASTICS BY MEANS OF FT-RAMAN SPECTROSCOPY. ScienceDirect. Retrieved from [Link]

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Technical Support Center: Purification of Crude Diisodecyl Adipate (DIDA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diisodecyl adipate (DIDA) purification. This guide is designed for researchers, scientists, and process development professionals to address common challenges and questions encountered during the purification of crude DIDA. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting logic to ensure your success.

Frequently Asked Questions (FAQs) - The Basics

Q1: What is crude this compound (DIDA) and what are its typical impurities?

A1: Crude this compound is the direct product from the esterification reaction between adipic acid and isodecyl alcohol.[1][2] The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or a titanate catalyst.[2][3] Consequently, the crude product is a mixture containing the desired DIDA ester along with several process-related impurities.

The primary impurities you will encounter are:

  • Unreacted Starting Materials: Residual adipic acid and isodecyl alcohol.

  • Catalyst: The acid catalyst used to drive the esterification reaction.

  • Water: A byproduct of the esterification reaction.

  • Color Bodies: High-temperature reaction conditions can generate colored byproducts that affect the product's appearance.

  • Acidic Impurities: Besides the catalyst, residual adipic acid contributes to a high Acid Value (AV), a critical quality parameter. A typical specification for purified DIDA is an acid value of ≤ 0.2 mg KOH/g.[1]

Q2: Why is purification of crude DIDA necessary?

A2: Purification is critical to meet the stringent quality specifications required for its end applications, whether in cosmetics as an emollient or as a high-performance plasticizer for PVC and synthetic rubbers.[2][4] Impurities can negatively impact the final product's properties, such as its color, odor, thermal stability, and electrical insulation properties.[5] For instance, residual acidity can degrade polymers it's meant to plasticize, while excess alcohol can affect its performance and lead to unwanted volatility.[6][7]

Q3: What are the main strategies for purifying crude DIDA?

A3: A multi-step approach is almost always necessary. The core purification strategies, which we will detail in this guide, include:

  • Neutralization & Washing: To remove acidic impurities.

  • Adsorption Treatment: To remove color bodies and trace impurities.

  • Vacuum Distillation: To separate the pure DIDA from unreacted alcohol and other high- or low-boiling point impurities.

The following diagram illustrates a comprehensive purification workflow.

DIDA_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Train Esterification Esterification (Adipic Acid + Isodecyl Alcohol) Crude_DIDA Crude DIDA Product (High Acid Value, Color) Esterification->Crude_DIDA Neutralization Step 1: Neutralization & Washing (e.g., NaHCO₃ wash) Crude_DIDA->Neutralization Adsorption Step 2: Adsorption Treatment (e.g., Activated Carbon) Neutralization->Adsorption Removes Acids Filtration Step 3: Filtration Adsorption->Filtration Removes Color Distillation Step 4: Vacuum Distillation Filtration->Distillation Removes Solids Pure_DIDA Purified DIDA (Low Acid Value, Colorless) Distillation->Pure_DIDA Removes Alcohol, Other Volatiles

Caption: General workflow for DIDA purification.

Troubleshooting Guide: Neutralization & Washing

This step targets the removal of the acid catalyst and unreacted adipic acid.

Q4: My DIDA batch has a high acid value (> 0.5 mg KOH/g) even after washing with sodium bicarbonate. What's wrong?

A4: This is a common issue that can stem from several factors. The key is to ensure complete reaction and sufficient contact time during neutralization.

Possible Causes & Solutions:

  • Insufficient Bicarbonate: The amount of base used was not enough to neutralize all the acid.

    • Solution: Calculate the stoichiometric amount of sodium bicarbonate needed based on the initial acid value of the crude DIDA and add a slight excess (e.g., 10-15%).

  • Poor Mixing/Mass Transfer: The aqueous bicarbonate solution and the oily DIDA layer were not mixed adequately. Esters like DIDA are insoluble in water.[8]

    • Solution: Use a reactor with vigorous agitation or a separatory funnel with repeated, vigorous shaking. Allow sufficient time for the reaction at the interface to occur.

  • Emulsion Formation: Vigorous mixing can sometimes lead to a stable emulsion, trapping acidic components and preventing proper separation.

    • Solution: Add a small amount of a saturated brine (NaCl) solution. The increased ionic strength of the aqueous phase helps to break the emulsion. Let the mixture stand for a longer period to allow the layers to separate.

Self-Validating Protocol: Neutralization Wash
  • Transfer the crude DIDA to a suitable reactor or separatory funnel.

  • Add a 5-10% (w/v) solution of sodium bicarbonate or sodium carbonate.

  • Agitate vigorously for 15-20 minutes.

  • Stop agitation and allow the layers to separate completely. This may take 30 minutes to an hour.

  • In-Process Control (IPC): Drain the lower aqueous layer. Take a small sample of the upper organic (DIDA) layer, dissolve it in a neutral solvent (e.g., ethanol/ether mixture), and titrate with standardized KOH to determine the acid value. The value should be significantly reduced.

  • Repeat the wash with deionized water until the aqueous layer is neutral (check with pH paper). This removes residual salts and base.

Troubleshooting Guide: Adsorption Treatment

This step is designed to remove color bodies and other polar impurities.

Q5: I treated my DIDA with activated carbon, but the product is still yellow. What should I do?

A5: A persistent yellow hue indicates that the adsorption step was not fully effective. The choice of adsorbent, its quantity, and the process conditions are critical.

Possible Causes & Solutions:

  • Incorrect Adsorbent: While activated carbon is common, it may not be effective for all types of color bodies.[3]

    • Solution: Screen other adsorbents. Bleaching earths (bentonite clays) or magnesium oxide can be effective for ester purification.[5][9] A combination of adsorbents might also be beneficial.

  • Insufficient Amount: The adsorbent capacity was exceeded.

    • Solution: Increase the loading of the adsorbent. A typical starting point is 0.2-1.0% by weight of the crude ester.[3] Run small-scale benchtop experiments to determine the optimal loading.

  • Suboptimal Temperature/Time: Adsorption is an equilibrium process.

    • Solution: Increase the contact time and/or temperature. Heating to 80-100°C with stirring for 30-60 minutes can significantly improve efficiency.[3] Ensure the system is under a nitrogen blanket to prevent oxidation at higher temperatures.

Parameter Typical Range Rationale
Adsorbent Loading 0.2 - 2.0% (w/w)Balances purification efficiency with product loss on the filter cake.
Temperature 80 - 110 °CLowers viscosity for better contact and increases adsorption kinetics.
Contact Time 30 - 90 minutesAllows the system to reach equilibrium for maximum impurity removal.
Agitation Moderate to HighEnsures the adsorbent remains suspended and contacts the entire liquid phase.
Caption: Typical parameters for adsorption treatment.

Troubleshooting Guide: Vacuum Distillation

The final polishing step to achieve high purity by separating DIDA from residual alcohol and other volatile or non-volatile components.

Q6: During vacuum distillation, my DIDA product is darkening. Why is this happening?

A6: Darkening during distillation is a sign of thermal decomposition. DIDA has a high boiling point (~385 °C at atmospheric pressure), making vacuum distillation essential.[1] The issue lies in balancing temperature and pressure.

Troubleshooting Decision Tree:

Distillation_Troubleshooting Start Product Darkens During Vacuum Distillation Check_Vacuum Is the vacuum pressure low enough (< 2 mmHg)? Start->Check_Vacuum Check_Temp Is the pot temperature too high (> 250 °C)? Check_Vacuum->Check_Temp Yes Improve_Vacuum Improve vacuum system. Check for leaks. Check_Vacuum->Improve_Vacuum No Check_Residence Is the residence time in the pot too long? Check_Temp->Check_Residence No Lower_Temp Lower heating mantle temperature. Check_Temp->Lower_Temp Yes Faster_Distill Increase distillation rate or use a wiped-film evaporator. Check_Residence->Faster_Distill Yes Root_Cause Thermal Decomposition Check_Residence->Root_Cause No Improve_Vacuum->Root_Cause Lower_Temp->Root_Cause Faster_Distill->Root_Cause

Caption: Troubleshooting thermal degradation during distillation.

Experimental Protocol: High-Purity DIDA by Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus rated for high vacuum. Use a short-path distillation head to minimize pressure drop.

  • Charge: Charge the pre-treated (neutralized and filtered) DIDA into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Evacuation: Slowly evacuate the system. A vacuum of 0.1 to 1.0 mmHg is recommended.[5]

  • Heating: Gently heat the pot using a heating mantle with stirring.

  • Fraction Collection:

    • First Cut (Heads): Collect the initial, lower-boiling point fraction. This will primarily contain residual isodecyl alcohol.

    • Main Fraction (Heart): Once the head temperature stabilizes at the boiling point of DIDA for the given pressure (e.g., 180-205°C at 0.1-0.2 mmHg), switch to a clean receiving flask to collect the main product.[5]

    • Final Cut (Tails): As the distillation nears completion, the temperature may rise or fluctuate. Stop collecting the main fraction to avoid contamination with higher-boiling impurities.

  • IPC/Quality Control: Analyze the collected main fraction for purity (GC is ideal), color (APHA), and acid value to confirm it meets specifications. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are also powerful tools for purity analysis and impurity identification.[10][]

References

  • Traquisa. (n.d.). This compound Plasticizer DIDA. Retrieved from [Link]

  • Google Patents. (1980). US4216337A - Process for preparing esters.
  • Google Patents. (2012). CN102766046A - Method for preparing environment-friendly plasticizer this compound (DIDA).
  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1985). US4521595A - Process for the purification of esters.
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  • Google Patents. (2013). CN102911047A - Diisooctyl adipate preparation method.
  • HSCprep. (2023). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • YouTube. (2012). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]

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Technical Support Center: Diisodecyl Adipate (DIDA) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Reactions for Researchers and Process Chemists

Welcome to the technical support center for Diisodecyl Adipate (DIDA) synthesis. As Senior Application Scientists, we understand that achieving high yield and purity in esterification reactions requires a nuanced understanding of not just the primary reaction pathway, but also the competing side reactions. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory and during scale-up, grounding our advice in established chemical principles.

The Core Reaction: Esterification of Adipic Acid

This compound is a high-molecular-weight plasticizer synthesized via the esterification of adipic acid with isodecyl alcohol.[1][2][3] The reaction is typically conducted at elevated temperatures with a catalyst to drive the reaction to completion by removing the water byproduct.

Primary Reaction: Adipic Acid + 2 Isodecyl Alcohol ⇌ this compound + 2 H₂O

While the stoichiometry appears straightforward, the reaction environment, particularly the combination of heat and acidic catalysts, creates pathways for several undesirable side reactions. This guide will help you identify, understand, and mitigate these issues.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing both a diagnosis and a validated solution.

Q1: My final product has a low yield, and I've identified a volatile, low-boiling point impurity. What is happening and how can I fix it?

A: This is a classic symptom of alcohol dehydration , a common side reaction where isodecyl alcohol eliminates a molecule of water to form isodecene.

  • Causality: Strong acid catalysts (like concentrated sulfuric acid) and high temperatures readily protonate the alcohol's hydroxyl group, turning it into a good leaving group (H₂O).[4][5] An adjacent proton is then abstracted, forming a C=C double bond. This reaction competes directly with the desired esterification.[6]

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. Dehydration is highly favored at temperatures exceeding the optimal range for esterification. For many catalyst systems, maintaining the temperature between 170-240°C is crucial. Industrial processes using titanate catalysts may operate at higher temperatures (240-260°C), but this requires precise control.[7]

    • Catalyst Selection: Concentrated sulfuric acid is a strong dehydrating agent.[4] Consider switching to a less aggressive catalyst such as p-toluenesulfonic acid (p-TsOH), or for higher selectivity, a Lewis acid catalyst like tetraisobutyl titanate or stannous oxide.[7][8] These catalysts are less likely to promote carbocation formation, which precedes elimination.

    • Staged Temperature Profile: Begin the reaction at a lower temperature (e.g., 140-150°C) to initiate esterification and remove the bulk of the water. Gradually increase the temperature towards the end of the reaction to drive it to completion, minimizing the time the alcohol is exposed to peak temperatures.

Q2: I'm observing a high-molecular-weight, non-polar impurity in my final product analysis. What is its source?

A: The likely culprit is diisodecyl ether , formed by the acid-catalyzed self-condensation of two isodecyl alcohol molecules.

  • Causality: The mechanism is analogous to the first step of dehydration. One alcohol molecule is protonated by the acid catalyst.[9] A second, unprotonated alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction and displacing water.[10][11][12] This side reaction is favored when there is a high local concentration of alcohol, especially under strongly acidic conditions.

  • Troubleshooting Steps:

    • Stoichiometric Control: While a slight excess of alcohol is often used to push the esterification equilibrium forward, a large excess can increase the probability of ether formation. An optimal molar ratio of alcohol to adipic acid is often in the range of 2.2:1 to 2.5:1.[13]

    • Gradual Addition of Reactants: In a batch process, consider adding the alcohol in stages or adding the catalyst after the initial reactants have reached a moderate temperature to avoid high initial concentrations under peak catalytic activity.

    • Catalyst Choice: As with dehydration, Lewis acids (titanates) are generally less prone to promoting etherification compared to strong Brønsted acids (sulfuric acid).

Q3: The acid value of my crude product is consistently high, indicating an incomplete reaction. What should I adjust?

A: A high acid value points to unreacted adipic acid or, more commonly, the presence of monoisodecyl adipate. This signifies that the esterification equilibrium has not been sufficiently shifted toward the diester product.

  • Causality (Le Châtelier's Principle): Esterification is a reversible reaction. The presence of water, a reaction product, can drive the reaction backward (hydrolysis) or prevent it from reaching completion.[14] Inefficient removal of water is the most common cause of high acid values.

  • Troubleshooting Steps:

    • Efficient Water Removal: This is paramount.

      • Azeotropic Distillation: Use a solvent like toluene or xylene with a Dean-Stark trap to continuously remove water from the reaction mixture.

      • Nitrogen Sparging: Bubbling a slow stream of inert gas (nitrogen) through the hot reaction mixture helps carry away water vapor.

      • Vacuum Application: Applying a vacuum (e.g., 60-120 KPa) lowers the boiling point of water, facilitating its removal, especially in solvent-free systems.[7] This is a highly effective method used in industrial settings.

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress by periodically measuring the acid value. The reaction is typically considered complete when the acid value is below 0.2 mg KOH/g.[2][7]

    • Catalyst Loading and Activity: Ensure the correct amount of catalyst is used. If reusing a catalyst, verify its activity has not diminished. Some catalysts can be deactivated by water.[7]

Q4: My DIDA product is yellow or brown. How can I improve the color?

A: Product discoloration is typically caused by thermal degradation or oxidation of the reactants or products at high temperatures.

  • Causality: The long-chain alcohols and the resulting ester can undergo oxidation and other decomposition reactions at elevated temperatures, especially in the presence of oxygen or aggressive catalysts. Sulfuric acid, in particular, is a strong oxidizing agent that can lead to charring and the formation of colored byproducts.[4]

  • Troubleshooting Steps:

    • Maintain an Inert Atmosphere: Blanket the reaction vessel with nitrogen throughout the process.[7] This prevents air (oxygen) from entering the system and oxidizing the organic compounds.

    • Precise Temperature Control: Avoid temperature overshoots. Strong heating should be avoided.

    • Catalyst Selection: Again, titanate or tin-based catalysts often yield products with better color stability compared to sulfuric acid.[7]

    • Post-Reaction Purification: If a colored product is unavoidable, it can often be purified.

      • Neutralization & Washing: After the reaction, neutralize the acidic catalyst with a dilute base (e.g., NaOH or Na₂CO₃ solution), followed by water washes to remove residual salts and acids.[7]

      • Adsorbent Treatment: Treat the crude ester with an adsorbent like activated carbon or bleaching earth at a moderate temperature (e.g., 90-110°C) to adsorb colored impurities, followed by filtration.[15]

Data Summary Tables

Table 1: Comparison of Common Catalysts for DIDA Synthesis

CatalystTypical Loading (wt% of Adipic Acid)Optimal Temp. Range (°C)AdvantagesDisadvantages & Common Side Reactions
Sulfuric Acid (H₂SO₄) 0.5 - 1.5%150 - 180°CLow cost, high activity.Highly corrosive, strong dehydrating/oxidizing agent. Promotes dehydration , ether formation , and color formation .[4][8]
p-Toluenesulfonic Acid (p-TsOH) 1.0 - 2.0%160 - 200°CSolid (easy to handle), effective.[1]Less aggressive than H₂SO₄ but can still cause dehydration and color issues at high temperatures.
Titanate Catalysts (e.g., TBT, TIPT) 0.1 - 0.2%210 - 260°CHigh selectivity, low color formation, non-corrosive.[7]Higher cost, requires higher temperatures, sensitive to hydrolysis.
Stannous Oxide (SnO) 0.03 - 0.07%220 - 250°CGood selectivity, produces light-colored esters.[7]Higher cost, potential for tin residues in the final product.

Table 2: Troubleshooting Summary

Observed ProblemProbable Cause(s)Key Corrective Actions
Low Yield & Volatile Impurity Alcohol DehydrationLower reaction temperature; use a milder catalyst (titanate); ensure gradual heating.
High MW Impurity Ether FormationControl stoichiometry (avoid large excess of alcohol); moderate temperature.
High Acid Value Incomplete Reaction / Poor Water RemovalImprove water removal (vacuum, N₂ sparge); increase reaction time; check catalyst activity.
Dark Product Color Oxidation / Thermal DegradationUse an inert (N₂) atmosphere; avoid temperature overshoots; use selective catalysts; perform post-reaction adsorbent treatment.
Visualizing Reaction and Troubleshooting Pathways

Diagram 1: DIDA Synthesis Main and Side Reaction Pathways This diagram illustrates the desired reaction pathway to this compound and the primary competing side reactions that reduce yield and purity.

G reactants Adipic Acid + Isodecyl Alcohol conditions Catalyst (Acid) + Heat reactants->conditions dida Desired Product: This compound (DIDA) conditions->dida Esterification (Main Path) ether Side Product: Diisodecyl Ether conditions->ether Self-Condensation (Side Path) alkene Side Product: Isodecene conditions->alkene Dehydration (Side Path) monoester Incomplete Reaction: Monoisodecyl Adipate conditions->monoester Inefficient Water Removal (Side Path)

Caption: Main and side reaction pathways in DIDA synthesis.

Diagram 2: Troubleshooting Logic Flow for DIDA Synthesis This flowchart provides a logical sequence for diagnosing and resolving common issues during DIDA synthesis based on observed product characteristics.

G start Analyze Crude Product p1 High Acid Value? start->p1 p2 Low Yield & Volatile Impurity? p1->p2 No s1 Incomplete Reaction Actions: 1. Improve H₂O Removal 2. Increase Reaction Time 3. Check Catalyst p1->s1 Yes p3 Dark Color? p2->p3 No s2 Alcohol Dehydration Actions: 1. Lower Temperature 2. Use Milder Catalyst p2->s2 Yes p4 High MW Impurity? p3->p4 No s3 Oxidation/Degradation Actions: 1. Use N₂ Atmosphere 2. Control Temp Strictly 3. Use Adsorbent p3->s3 Yes s4 Ether Formation Actions: 1. Adjust Stoichiometry 2. Moderate Temperature p4->s4 Yes end_node Optimized Product p4->end_node No s1->p2 s2->p3 s3->p4 s4->end_node

Caption: A decision-tree for troubleshooting DIDA synthesis.

Recommended Experimental Protocol for Minimizing Side Reactions

This protocol is designed as a self-validating system for producing high-purity this compound on a laboratory scale.

1. Reagents and Equipment:

  • Adipic Acid (1.0 mole equivalent)

  • Isodecyl Alcohol (2.2 mole equivalents)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.02 mole equivalents) or Tetraisobutyl titanate (TIBT) (0.002 mole equivalents)

  • Toluene (for azeotropic removal, optional)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Activated Carbon (optional, for decolorizing)

  • Reaction flask equipped with a mechanical stirrer, heating mantle, temperature probe, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

2. Reaction Setup and Execution:

  • Charge Reactants: Add adipic acid, isodecyl alcohol, and toluene (if used) to the reaction flask.

  • Inert Atmosphere: Begin purging the system with a gentle stream of nitrogen. Maintain this inert blanket throughout the reaction and cooling process.

  • Heating: Begin stirring and heat the mixture to approximately 120°C.

  • Catalyst Addition: Once the adipic acid has dissolved, add the catalyst (p-TsOH or TIBT).

  • Water Removal: Gradually increase the temperature to initiate reflux (typically 150-180°C for p-TsOH with toluene). Collect the water azeotropically in the Dean-Stark trap. If operating without a solvent under vacuum, gradually apply vacuum and increase the temperature as per the catalyst requirements (see Table 1).

  • Monitor Progress: Monitor the reaction by observing the rate of water collection. The reaction is nearing completion when water evolution ceases. An in-process check of the acid value can be performed. Continue for 4-8 hours or until the acid value is < 0.5 mg KOH/g.

3. Work-up and Purification:

  • Cooling: Cool the reaction mixture to below 80°C.

  • Neutralization: Add the 5% Na₂CO₃ solution to the flask and stir vigorously for 30 minutes to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and remove the aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then brine to remove residual salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄, then filter.

  • Solvent and Excess Alcohol Removal: Remove the toluene (if used) and excess isodecyl alcohol via rotary evaporation under reduced pressure. A final distillation or vacuum stripping at a higher temperature (e.g., 170-185°C) may be required to remove all unreacted alcohol.[7]

  • (Optional) Decolorization: If the product is colored, stir with 1-2% w/w activated carbon at 90°C for 1 hour, then filter through a pad of celite to obtain the final, clear DIDA product.

References

Technical Support Center: Addressing Catalyst Deactivation in Diisodecyl Adipate (DIDA) Production

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and process development professionals.

Introduction

Diisodecyl adipate (DIDA) is a high-performance, non-phthalate plasticizer prized for its excellent low-temperature properties and compatibility with various polymers.[1][2] Its synthesis, a direct esterification of adipic acid and isodecyl alcohol, is critically dependent on the efficiency and stability of the chosen catalyst.[3] While catalysts significantly accelerate this reaction, their gradual loss of activity—a phenomenon known as catalyst deactivation—is a persistent challenge that can impact reaction kinetics, product purity, and overall process economics.

This guide provides an in-depth, question-and-answer-based framework for diagnosing, troubleshooting, and mitigating common catalyst deactivation issues encountered during DIDA production.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for DIDA synthesis?

A1: The production of DIDA typically employs acid catalysts to facilitate the esterification reaction.[3] These can be broadly categorized:

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organosulfonic acids such as p-toluenesulfonic acid (p-TSA) are widely used due to their high activity.[3]

  • Heterogeneous Catalysts: Solid acid catalysts, including various zeolites, ion-exchange resins, and metal oxides, are gaining traction as they simplify catalyst separation and reduce downstream processing steps.

  • Organometallic Catalysts: Titanate catalysts, such as tetraisopropyl titanate or tetra-n-butyl titanate, are effective and often used in industrial settings.[2][4] Stannous oxide is another viable option.[4]

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous p-TSA, H₂SO₄High activity, low cost, effective at moderate temperatures.Difficult to separate from product, corrosive, potential for side reactions.
Heterogeneous Zeolites, ResinsEasy separation and recovery, reduced corrosion, potential for regeneration.Lower activity than homogeneous, can be prone to fouling and thermal degradation.
Organometallic Titanates (e.g., TIPT), SnOHigh selectivity, effective under specific conditions.[4]Can be sensitive to water (hydrolysis), potentially higher cost.[4]
Q2: What is catalyst deactivation and why is it a concern?

A2: Catalyst deactivation is the progressive loss of catalytic activity and/or selectivity over time.[5][6] This is a critical issue because it leads to slower reaction rates, requiring longer batch times or higher temperatures to achieve the desired conversion. This, in turn, can increase energy consumption, promote the formation of undesirable by-products, and complicate product purification, ultimately impacting yield and operational costs.[7]

Q3: What are the common signs of catalyst deactivation during DIDA synthesis?

A3: Observing your reaction parameters is the first step in diagnosis. Key indicators include:

  • A gradual or sudden decrease in the rate of adipic acid conversion.

  • The need to increase reaction temperature to maintain the desired reaction rate.

  • An increase in the formation of colored impurities or by-products.

  • For fixed-bed reactors using solid catalysts, an increasing pressure drop across the bed can indicate fouling.[8]

Troubleshooting Guide: From Symptom to Solution

This section addresses specific experimental problems, outlines potential causes related to catalyst deactivation, and provides actionable protocols for diagnosis and resolution.

Symptom 1: Reaction Rate is Decreasing / Longer Batch Times Required

A slow, gradual decline in reaction rate often points toward fouling or thermal degradation, whereas a sudden drop may indicate poisoning.[8]

Potential Cause A: Catalyst Poisoning

Causality: Poisoning occurs when impurities in the feedstock bind strongly to the active sites of the catalyst, rendering them inaccessible to the reactants.[5][8][9] In DIDA synthesis, common poisons include sulfur or nitrogen compounds, and certain metals present in technical-grade adipic acid or isodecyl alcohol.[7][8] Even excess water can act as an inhibitor or cause hydrolysis of certain catalysts, like titanates.[4]

Troubleshooting & Resolution Protocol:

  • Feedstock Analysis:

    • Objective: To quantify potential poisons in the adipic acid and isodecyl alcohol feed streams.

    • Method: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to screen for organic impurities and Inductively Coupled Plasma (ICP-OES) to detect trace metal contaminants.[10]

    • Action: If impurities are detected, purify the reactants via recrystallization (for adipic acid) or distillation (for isodecyl alcohol). Compare reaction performance using purified vs. unpurified feedstock.

  • Catalyst Characterization:

    • Objective: To confirm the presence of poisons on the spent catalyst surface.

    • Method: Analyze the deactivated catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS) to identify surface contaminants.

    • Action: Depending on the poison's nature, a specific chemical wash may regenerate the catalyst. For example, a mild acid wash can sometimes remove metallic poisons.[11] However, poisoning is often irreversible.[12]

Potential Cause B: Fouling / Coking

Causality: Fouling is the physical deposition of materials on the catalyst surface, blocking pores and active sites.[8][11] In high-temperature esterification, heavy, carbonaceous materials, known as coke, can form from the polymerization of reactants or by-products.[7] This is particularly relevant for solid acid catalysts.

Troubleshooting & Resolution Protocol:

  • Visual and Physical Inspection:

    • Objective: To check for physical evidence of fouling on a solid catalyst.

    • Method: A visual inspection may reveal discoloration (darkening) of the catalyst. A Brunauer-Emmett-Teller (BET) surface area analysis of the spent catalyst will show a significant reduction in surface area compared to the fresh catalyst.[5]

    • Action: Implement a regeneration protocol.

  • Catalyst Regeneration via Calcination (For Solid Catalysts):

    • Objective: To remove carbonaceous deposits (coke) and restore catalyst activity.

    • Method:

      • Remove the catalyst from the reactor and wash with a suitable solvent (e.g., toluene or acetone) to remove adhered organics.

      • Dry the catalyst in an oven at 110-120°C.

      • Place the dried catalyst in a furnace and slowly ramp the temperature in the presence of a controlled, dilute stream of air or oxygen in nitrogen.

      • Hold at a target temperature (typically 450-550°C) for several hours to burn off the coke.[13] The exact temperature and duration depend on the catalyst's thermal stability.

      • Cool the catalyst and re-test its activity against a fresh sample.

Potential Cause C: Thermal Degradation (Sintering)

Causality: At elevated reaction temperatures, the microscopic crystallites of a solid catalyst can agglomerate into larger particles.[7][8] This process, called sintering, leads to an irreversible loss of active surface area.[14]

Troubleshooting & Resolution Protocol:

  • Review Operating Conditions:

    • Objective: To determine if the reaction temperature exceeds the catalyst's recommended thermal stability limit.

    • Method: Consult the catalyst manufacturer's technical data sheet. If unavailable, perform Thermogravimetric Analysis (TGA) on a fresh catalyst sample to identify its degradation temperature.

    • Action: Optimize the reaction to run at the lowest feasible temperature that still provides an acceptable rate. This may involve using a slightly higher catalyst loading to compensate for the lower temperature.

  • Characterize Spent Catalyst:

    • Objective: To confirm that sintering has occurred.

    • Method: Use techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to observe changes in crystallite size between fresh and spent catalyst samples.[7]

    • Action: Sintering is generally irreversible.[14] If confirmed, the catalyst must be replaced, and the process conditions must be adjusted to prevent recurrence.

Symptom 2: Poor Product Quality (Increased Color or By-products)
Potential Cause: Catalyst-Induced Side Reactions

Causality: As a catalyst deactivates or if operating conditions are too harsh (e.g., excessive temperature), its selectivity can decrease. This can promote side reactions such as ether formation from the alcohol or degradation of the adipate product, leading to color bodies and other impurities.

Troubleshooting & Resolution Protocol:

  • Product Analysis:

    • Objective: To identify and quantify impurities in the final DIDA product.

    • Method: Use GC-MS and High-Performance Liquid Chromatography (HPLC) to characterize the by-products. Use a colorimetric measurement (e.g., APHA color scale) to quantify discoloration.

    • Action: Correlate the appearance of specific by-products with catalyst age or reaction conditions. This can provide clues to the deactivation mechanism.

  • Process Optimization:

    • Objective: To find a process window that maximizes selectivity and minimizes degradation.

    • Method: Conduct a Design of Experiments (DoE) study, varying parameters like temperature, catalyst loading, and reaction time to identify optimal conditions that favor DIDA formation over side reactions.

    • Action: Implement the optimized conditions. If product quality issues persist even with fresh catalyst, consider evaluating an alternative catalyst with higher selectivity.

Visual Workflow and Logic Diagrams

DIDA Synthesis & Deactivation Workflow

This diagram illustrates the general production process and highlights the points where catalyst deactivation can occur and be monitored.

DIDA_Workflow cluster_input Reactant Preparation cluster_reaction Esterification Reaction cluster_output Downstream Processing A Adipic Acid Purify Feedstock Purification A->Purify B Isodecyl Alcohol B->Purify C Catalyst Reactor Reactor (Heat, Agitation) C->Reactor Purify->Reactor Monitor Monitor Rate (Acid Number Titration) Reactor->Monitor Neutralize Neutralization Reactor->Neutralize Deactivation Catalyst Deactivation (Poisoning, Fouling, Sintering) Monitor->Deactivation Rate Drop? Wash Water Wash Neutralize->Wash Distill Purification Wash->Distill Product Final DIDA Product Distill->Product Regen Catalyst Regeneration/ Replacement Deactivation->Regen Regen->C Recycle

Caption: Workflow for DIDA synthesis showing key stages and deactivation loop.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing the root cause of catalyst deactivation based on observable symptoms.

Troubleshooting_Tree Start Symptom: Reaction Rate Decreasing Q_Speed Is the drop in activity sudden or gradual? Start->Q_Speed Sudden Sudden Drop Q_Speed->Sudden Sudden Gradual Gradual Decline Q_Speed->Gradual Gradual Poisoning Likely Cause: Poisoning Sudden->Poisoning Q_Temp Was reaction temp excessive? Gradual->Q_Temp Action_Poison Action: 1. Analyze Feedstock (ICP, GC-MS) 2. Characterize Spent Catalyst (XPS) 3. Purify Reactants Poisoning->Action_Poison Sintering Likely Cause: Sintering (Thermal Degradation) Q_Temp->Sintering Yes Fouling Likely Cause: Fouling / Coking Q_Temp->Fouling No Action_Sinter Action: 1. Verify Catalyst Stability (TGA) 2. Characterize Crystallites (XRD) 3. Reduce Reaction Temperature 4. Replace Catalyst Sintering->Action_Sinter Action_Foul Action: 1. Analyze Surface Area (BET) 2. Visually Inspect Catalyst 3. Regenerate via Calcination Fouling->Action_Foul

Caption: Decision tree for troubleshooting catalyst deactivation in DIDA synthesis.

References

  • Google Patents. (CN102766046A).
  • Garcı́a-Molina, M., et al. (2021). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. Catalysts, 11(12), 1469. [Link]

  • Intertek. (2024-09-09). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • Patsnap Eureka. (2025-06-19). Troubleshooting low catalyst activity in reforming units. [Link]

  • Li, X., et al. (2019). Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. Frontiers in Chemistry, 7, 769. [Link]

  • PubMed Central. (2025-03-04). The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]

  • ResearchGate. (2025-04-17). RSC Sustainability. [Link]

  • Applied Catalysts. (2024-07-31). Challenges in Catalyst Regeneration and How to Overcome Them. [Link]

  • Patsnap Eureka. (2025-06-19). What is catalyst regeneration and how does it extend catalyst life?. [Link]

  • MDPI. (n.d.). Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex. [Link]

  • SciSpace. (n.d.). Mechanisms of catalyst deactivation. [Link]

  • National Center for Biotechnology Information. (2023-07-26). The mathematical catalyst deactivation models: a mini review. [Link]

  • Google Patents. (WO2010077262A2).
  • DiVA portal. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes. [Link]

  • Scirp.org. (2017). Deactivation Processes, Regeneration Conditions and Reusability Performance of CaO or MgO Based Catalysts Used for Biodiesel Production—A Review. [Link]

  • ResearchGate. (2025-08-06). Metal Catalyst Design and Preparation in Control of Deactivation. [Link]

  • Royal Society of Chemistry. (n.d.). Emerging catalytic processes for the production of adipic acid. [Link]

  • MDPI. (2021-10-19). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. [Link]

  • European Patent Office. (2019-10-16). ESTER-BASED COMPOUND, COMPOSITION CONTAINING SAME, METHOD FOR PREPARING SAME, AND RESIN COMPOSITION CONTAINING SAME - Patent 3296286. [Link]

Sources

Technical Support Center: Preventing Thermal Degradation of Diisodecyl Adipate (DIDA) During Processing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Diisodecyl adipate (DIDA). This resource is designed to provide you with in-depth knowledge and practical troubleshooting strategies to prevent the thermal degradation of DIDA during your processing experiments. As a high-performance plasticizer, maintaining the integrity of DIDA is crucial for the final product's quality and performance. This guide offers a blend of theoretical understanding and field-proven insights to help you navigate the challenges of working with this versatile compound.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions about DIDA's thermal stability:

Q1: What is this compound (DIDA) and why is its thermal stability important?

A1: this compound (DIDA) is a high molecular weight adipate ester used as a plasticizer to increase the flexibility and durability of polymers like PVC.[1] Its thermal stability is critical because degradation during processing at elevated temperatures can lead to discoloration, loss of performance, and the formation of undesirable byproducts.[2]

Q2: At what temperatures does DIDA begin to thermally degrade?

A2: While the exact onset of degradation can vary with processing conditions and the presence of impurities, aliphatic polyesters, a class that includes adipates, generally start to degrade around 275°C.[3] Processing temperatures for DIDA in applications like PVC compounding can reach up to 260°C, making it susceptible to thermal stress.[4]

Q3: What are the visible signs of DIDA degradation?

A3: The most common visible sign of DIDA degradation is discoloration, typically yellowing.[5][6] This can be due to the formation of colored byproducts from the degradation of the plasticizer itself or its interaction with other components in the formulation.[7] In severe cases, you might also observe fuming or changes in the viscosity of the material.

Q4: What are the primary chemical byproducts of DIDA thermal degradation?

A4: The thermal degradation of adipate esters can produce a range of byproducts. The primary hazardous decomposition products upon combustion are carbon monoxide and carbon dioxide.[8] Under processing conditions, the pyrolysis of esters containing a β-hydrogen atom, like DIDA, can proceed via a syn-elimination reaction to yield a carboxylic acid and an alkene.[9] For adipate polyesters, degradation products can include olefins, carbon dioxide, and cyclopentanone.[3]

Q5: How can I prevent the thermal degradation of DIDA?

A5: The most effective way to prevent thermal degradation is by incorporating antioxidants and thermal stabilizers into your formulation.[10] These additives protect the DIDA from oxidative and thermal breakdown. Process optimization, such as using the lowest possible processing temperature and minimizing residence time at high temperatures, is also crucial.[11]

In-Depth Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve specific issues related to DIDA degradation.

Issue 1: Yellowing of the Final Product

Symptoms: The processed material containing DIDA exhibits a yellow tint that is not part of the intended color profile.

Root Causes and Solutions:

  • Oxidative Degradation of DIDA: At elevated temperatures and in the presence of oxygen, DIDA can undergo oxidation, leading to the formation of colored species.[5]

    • Solution: Incorporate a primary antioxidant, such as a hindered phenol (e.g., Irganox® 1010), into your formulation. These antioxidants act as radical scavengers, interrupting the oxidation chain reaction.[1] A typical starting concentration is 0.05 – 0.4% by weight of the DIDA.[12]

  • Degradation of Phenolic Antioxidants: While effective, some hindered phenolic antioxidants can themselves degrade to form colored byproducts like quinones, which contribute to yellowing.[7]

    • Solution: Use a synergistic blend of a primary antioxidant (hindered phenol) and a secondary antioxidant (e.g., a phosphite stabilizer like Irgafos® 168).[13][14] The phosphite stabilizer decomposes hydroperoxides, which are precursors to radical formation, and can also regenerate the primary antioxidant, improving color stability.[13] A common ratio for such blends is 1:1 or 2:1 (phenol:phosphite).

  • Interaction with Other Formulation Components: Certain additives or impurities in the polymer matrix can catalyze the degradation of DIDA or react with its degradation products to form colored compounds.

    • Solution: Review your entire formulation. Ensure all additives are of high purity and thermally stable at the processing temperatures. If you are using PVC, ensure your heat stabilizer package is robust.[6]

Logical Flow for Troubleshooting Yellowing

Caption: Troubleshooting workflow for yellowing in DIDA formulations.

Issue 2: Changes in Material Properties (e.g., Brittleness, Stickiness)

Symptoms: The final material is more brittle or stickier than expected, indicating a change in the polymer's molecular weight or the plasticizer's integrity.

Root Causes and Solutions:

  • Chain Scission of the Polymer: Thermal degradation can lead to the breakdown of the polymer chains, reducing molecular weight and leading to brittleness.[2]

    • Solution: This is often a sign of severe thermal stress. In addition to using a robust antioxidant system, it is critical to optimize processing conditions. Lower the melt temperature and reduce the residence time in the extruder or molding machine to the minimum necessary for proper processing.[15]

  • Loss of Plasticizer: At high temperatures, DIDA can volatilize, leading to a loss of plasticizer from the polymer matrix and a subsequent increase in stiffness and brittleness.[16]

    • Solution: Use an appropriate processing temperature and ensure adequate venting to remove volatiles without excessive loss of the plasticizer. The ASTM D2288 standard test method can be used to evaluate the weight loss of plasticizers on heating.[7][17][18][19][20]

  • Formation of Tacky Byproducts: In some degradation pathways, low molecular weight byproducts can be formed that make the surface of the material feel sticky.

    • Solution: The presence of tacky byproducts indicates significant degradation. A comprehensive approach of using a synergistic antioxidant blend and optimizing processing conditions is necessary. Analyzing the degradation byproducts using techniques like GC-MS can help to identify the specific compounds and understand the degradation mechanism.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the thermal stability of DIDA and the effectiveness of stabilizers.

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To determine the onset of thermal degradation and the weight loss profile of DIDA as a function of temperature.

Materials:

  • This compound (DIDA) sample

  • TGA instrument

  • Nitrogen or air purge gas

Procedure:

  • Sample Preparation: Place a small, representative sample of DIDA (typically 5-10 mg) into a clean TGA pan.[21]

  • Instrument Setup:

    • Purge the TGA furnace with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative environment) at a constant flow rate (e.g., 20-50 mL/min).

    • Set the temperature program:

      • Equilibrate at a starting temperature (e.g., 30°C) for 5 minutes.

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).[22]

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the weight percent versus temperature to obtain the TGA curve.

    • Determine the onset temperature of degradation, which is the temperature at which significant weight loss begins.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of weight loss.[8]

Expected Results: A stable DIDA sample will show minimal weight loss until a certain temperature, after which a sharp decrease in weight will be observed, indicating decomposition. The addition of effective stabilizers will shift the onset of degradation to a higher temperature.

TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Prep Place 5-10 mg of DIDA in TGA pan Setup Purge with N2 or Air Set Temperature Program (e.g., 10°C/min) Prep->Setup Acquire Record Weight vs. Temperature Setup->Acquire Plot Plot TGA and DTG Curves Acquire->Plot Determine Determine Onset of Degradation Plot->Determine

Caption: Step-by-step workflow for TGA analysis of DIDA.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

Objective: To separate and quantify DIDA and its non-volatile degradation products.

Materials:

  • Thermally stressed DIDA sample

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid (for mobile phase adjustment)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the thermally stressed DIDA sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.[20]

  • HPLC Method:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% phosphoric acid or formic acid.[2]

      • Example Gradient: Start with 50% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm, as adipate esters have weak UV absorbance) or PDA detection to obtain spectral information.[20]

  • Data Analysis:

    • Compare the chromatogram of the stressed sample to that of an unstressed DIDA standard.

    • New peaks in the chromatogram of the stressed sample represent degradation products.

    • The decrease in the area of the DIDA peak can be used to quantify the extent of degradation.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Product Identification

Objective: To identify the volatile and semi-volatile byproducts of DIDA thermal degradation.

Materials:

  • Thermally stressed DIDA sample

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Headspace sampler or pyrolysis unit (optional)

Procedure:

  • Sample Preparation:

    • Direct Injection: Dilute the stressed DIDA sample in a volatile solvent (e.g., hexane or dichloromethane) and inject a small volume (e.g., 1 µL) into the GC inlet.

    • Headspace Analysis: Place a small amount of the stressed DIDA sample in a headspace vial, heat to a specific temperature (e.g., 150°C) for a set time, and then inject a portion of the headspace vapor into the GC. This is useful for analyzing volatile organic compounds (VOCs).[23][24]

    • Pyrolysis-GC-MS: Place a very small amount of the sample into a pyrolysis tube and heat it rapidly to a high temperature (e.g., 600-1000°C) in the pyrolysis unit, which is directly coupled to the GC-MS.[4][25] This technique is ideal for simulating high-temperature degradation.

  • GC-MS Method:

    • Inlet Temperature: 250-280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 10-15°C/min.[26]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters: Scan a mass range of m/z 40-500.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

    • The identified compounds are the degradation byproducts of DIDA.

Data Summary

ParameterTypical ValueSignificance
DIDA Boiling Point ~385°C[17]High boiling point contributes to low volatility.
DIDA Flash Point 221°C[17]Important for safe handling at elevated temperatures.
Typical Processing Temp. 180-260°C[4]Close to the degradation temperature, requiring stabilization.
Recommended Antioxidant Level 0.05 - 0.5%Effective range for preventing oxidative degradation.[5][12]

Mechanisms of Degradation and Stabilization

Thermal Degradation Pathway of DIDA

The thermal degradation of DIDA is believed to proceed through a free-radical chain reaction, initiated by heat and the presence of oxygen. This leads to the formation of various degradation byproducts.

Caption: Simplified thermo-oxidative degradation pathway of DIDA.

Mechanism of Antioxidant Action

Primary and secondary antioxidants work synergistically to inhibit the degradation process.

Caption: Synergistic action of primary and secondary antioxidants.

References

  • This compound Plasticizer DIDA - Traquisa. (n.d.). Retrieved January 3, 2026, from [Link]

  • ASTM D2288-97(2001) - Standard Test Method for Weight Loss of Plasticizers on Heating (Withdrawn 2010). (2001). Retrieved January 3, 2026, from [Link]

  • Standard Test Method for Weight Loss of Plasticizers on Heating (Withdrawn 2010). (2010). ASTM International. Retrieved January 3, 2026, from [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved January 3, 2026, from [Link]

  • How Does Phosphite Antioxidants Work? - Vinati Organics. (2024, June 21). Retrieved January 3, 2026, from [Link]

  • Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC. (n.d.). Retrieved January 3, 2026, from [Link]

  • The results of the thermal analysis of the plasticizers. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • D3045 Standard Practice for Heat Aging of Plastics Without Load. (2018). ASTM International. Retrieved January 3, 2026, from [Link]

  • Performance and antioxidant activity of phenol/phosphite antioxidants in synergistic blends in the thermal and photooxidation of high‐density polyethylene (HDPE) film: Influence of zinc stearate | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. (2024). China Plastics. Retrieved January 3, 2026, from [Link]

  • Ester pyrolysis - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. - DTIC. (n.d.). Retrieved January 3, 2026, from [Link]

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Technical Support Center: Improving Diisodecyl Adipate (DIDA) Compatibility in Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diisodecyl Adipate (DIDA). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of incorporating DIDA into various polymer matrices. Here, we move beyond simple protocols to explain the why behind the experimental choices, ensuring a deeper understanding and more effective problem-solving.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of DIDA and Polymer Compatibility

Q1: What is this compound (DIDA) and what are its primary functions in polymer formulations?

A1: this compound (DIDA) is a high-molecular-weight, monomeric primary plasticizer.[1][2] Its principal role is to enhance the flexibility and durability of polymer matrices, particularly at low temperatures.[1][2][3] Plasticizers like DIDA work by inserting themselves between polymer chains, which reduces the intermolecular forces and increases the free volume, allowing the chains to move more freely.[4] This increased mobility transforms a rigid material into a softer, more pliable one.[5]

Q2: In which polymer systems is DIDA commonly used?

A2: DIDA is a versatile plasticizer compatible with a range of polymers.[3] It is frequently used in:

  • Polyvinyl Chloride (PVC): For applications requiring flexibility at low temperatures, such as wire and cable insulation, films, and outdoor construction elements.[1][3]

  • Synthetic Rubbers: Including nitrile rubber and polychloroprene, to improve their low-temperature performance.[1][2]

  • Cellulosic Polymers: Such as cellulose acetate butyrate, ethyl cellulose, and nitrocellulose.[3][6]

  • Polyvinyl Butyral. [6]

Q3: What does "compatibility" mean in the context of polymer-plasticizer systems?

A3: Compatibility refers to the miscibility of the plasticizer and the polymer in a solid dispersion.[5] A highly compatible system will form a homogeneous mixture where the plasticizer is evenly distributed throughout the polymer matrix.[4] Poor compatibility can lead to phase separation, where the plasticizer forms distinct domains, negatively impacting the material's mechanical properties and long-term stability.[4][7]

Q4: What are the tell-tale signs of poor DIDA-polymer compatibility?

A4: Incompatibility can manifest in several ways:

  • Migration: The plasticizer leaches out of the polymer.[8][9]

  • Blooming or Sweating: The plasticizer migrates to the surface, forming a visible oily or crystalline layer.[8][10]

  • Phase Separation: The material becomes opaque or hazy due to the formation of separate plasticizer domains.

  • Reduced Mechanical Properties: The material may become brittle or lose its flexibility over time.

Q5: How do solubility parameters predict DIDA's compatibility with a polymer?

A5: The concept of "like dissolves like" is quantified by solubility parameters. For a plasticizer and polymer to be miscible, their solubility parameters should be close.[5] The degree of miscibility increases as the difference between the solubility parameters of the plasticizer and the polymer decreases.[5] Additives, including plasticizers, can be characterized by Hansen solubility parameters (HSP), which consider dispersion forces, polar forces, and hydrogen bonding.[11]

Section 2: Troubleshooting Guides - Addressing Specific Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered when working with DIDA.

Issue 1: Surface "Sweating" or "Blooming" of DIDA in a PVC Formulation

Q: My DIDA-plasticized PVC film is exuding an oily substance on the surface after a few weeks. What is happening and how can I fix it?

A: This phenomenon is known as "blooming" or "sweating" and is a clear indicator of plasticizer migration due to poor compatibility or supersaturation. [10]

Underlying Causality:

  • Poor Compatibility: The interaction between DIDA and the PVC matrix is not strong enough to retain the plasticizer within the polymer network. This can be due to a significant mismatch in polarity or solubility parameters.[10]

  • High Concentration: The concentration of DIDA may have exceeded its solubility limit within the PVC at a given temperature.[10]

  • Environmental Factors: Elevated temperatures can increase the mobility of plasticizer molecules, accelerating migration.[8][9] High humidity can also create pathways for plasticizer movement.[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for DIDA blooming in PVC.

Experimental Protocols:

Step 1: Quantify Plasticizer Migration

  • Objective: To confirm and quantify the amount of DIDA that has migrated to the surface.

  • Methodology (GC-MS Analysis):

    • Carefully swab a defined surface area of the PVC film with a solvent in which DIDA is soluble (e.g., hexane).

    • Analyze the solvent extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of DIDA.[12]

    • Compare the results to a control sample with known good compatibility.

Step 2: Re-evaluate and Reformulate

  • Option A: Reduce DIDA Concentration

    • Rationale: Systematically decrease the DIDA concentration in your formulation in increments (e.g., 5% reduction per trial) and observe the effect on blooming over time under accelerated aging conditions (e.g., elevated temperature).

  • Option B: Introduce a Compatibilizer

    • Rationale: A compatibilizer acts as an interfacial agent to improve the interaction between the polymer and the plasticizer.[13][14]

    • Example: For PVC, consider incorporating a small percentage of a graft copolymer with segments compatible with both PVC and DIDA.

  • Option C: Blend Plasticizers

    • Rationale: Blending DIDA with a higher molecular weight plasticizer can reduce overall migration.[8] The larger molecules are less mobile and can help to anchor the smaller DIDA molecules within the polymer matrix.

Issue 2: Brittleness and Reduced Flexibility in DIDA-Plasticized PLA Blends

Q: I've added DIDA to my Polylactic Acid (PLA) formulation, but the resulting material is still brittle. Why isn't the plasticizing effect as expected?

A: This issue often stems from the inherent immiscibility of the non-polar DIDA with the more polar PLA matrix, leading to poor plasticizer dispersion and effectiveness.

Underlying Causality:

  • Polarity Mismatch: PLA is a polyester with polar carbonyl groups, while DIDA is a relatively non-polar adipate ester. This difference in polarity leads to poor interfacial adhesion and phase separation.

  • Insufficient Mixing: The processing conditions (e.g., temperature, shear rate during extrusion) may not be adequate to achieve a fine dispersion of DIDA within the PLA.

Troubleshooting Workflow:

Caption: Workflow to address brittleness in PLA/DIDA blends.

Experimental Protocols:

Step 1: Characterize Thermal Properties with Differential Scanning Calorimetry (DSC)

  • Objective: To assess the miscibility of DIDA and PLA by observing the glass transition temperature (Tg).[15][16]

  • Methodology:

    • Run a DSC scan on the PLA/DIDA blend.

    • A single, lowered Tg compared to pure PLA indicates good miscibility.

    • Two separate Tgs, one for PLA and one for DIDA, confirm phase separation.[17]

Step 2: Visualize Blend Morphology with Scanning Electron Microscopy (SEM)

  • Objective: To visually inspect the dispersion of the plasticizer within the polymer matrix.[18]

  • Methodology:

    • Cryo-fracture the PLA/DIDA sample to create a clean cross-section.

    • Coat the surface with a conductive material (e.g., gold).

    • Image the cross-section using SEM. Large, distinct droplets of DIDA indicate poor dispersion.

Step 3: Enhance Compatibility

  • Option A: Reactive Extrusion with a Compatibilizer

    • Rationale: Reactive extrusion involves adding a compatibilizer that can chemically react with the polymer, forming copolymers in-situ that strengthen the interface.[19][20]

    • Example: Use a compatibilizer like maleic anhydride-grafted PLA (PLA-g-MA). The maleic anhydride groups can potentially interact with the DIDA, while the PLA chains will be miscible with the PLA matrix.[21]

  • Option B: Optimize Processing Parameters

    • Rationale: Increasing the shear rate and temperature during melt blending can help to break down DIDA droplets and achieve a finer, more uniform dispersion.

Issue 3: Poor Low-Temperature Performance in DIDA-Plasticized Nitrile Rubber

Q: My nitrile rubber (NBR) compound with DIDA is not meeting the required flexibility at low temperatures. What could be the issue?

A: While DIDA is known for its excellent low-temperature properties, its effectiveness can be compromised by factors such as incorrect concentration and interactions with other additives.

Underlying Causality:

  • Sub-optimal Concentration: There is an optimal concentration range for plasticizers to achieve the desired low-temperature flexibility. Too little DIDA will have a minimal effect, while too much can lead to phase separation.

  • Filler Interference: Certain fillers, such as carbon black, can adsorb the plasticizer, reducing its availability to plasticize the rubber matrix.

  • Crosslink Density: A high crosslink density in the vulcanized rubber can restrict polymer chain mobility, counteracting the effect of the plasticizer.

Troubleshooting Workflow:

Caption: Troubleshooting poor low-temperature performance in NBR/DIDA.

Experimental Protocols:

Step 1: Determine Low-Temperature Properties with Dynamic Mechanical Analysis (DMA)

  • Objective: To precisely measure the glass transition temperature (Tg) and the viscoelastic properties of the rubber compound at low temperatures.[18][22]

  • Methodology:

    • Perform a temperature sweep using DMA.

    • The peak of the tan δ curve will indicate the Tg. A lower Tg corresponds to better low-temperature flexibility.

Step 2: Re-evaluate Formulation Components

  • Option A: Optimize DIDA Concentration

    • Rationale: Create a design of experiments (DOE) to systematically vary the concentration of DIDA and measure the resulting Tg using DMA. This will help identify the optimal concentration for your specific NBR grade.

  • Option B: Assess Filler-Plasticizer Interactions

    • Rationale: If using fillers, consider pre-treating the filler or using a coupling agent to reduce plasticizer adsorption. Alternatively, evaluate different types or grades of fillers that have a lower affinity for DIDA.

  • Option C: Adjust Curing System

    • Rationale: A lower crosslink density can improve the effectiveness of the plasticizer. Experiment with adjusting the levels of curing agents (e.g., sulfur, accelerators) to achieve a balance between mechanical strength and low-temperature flexibility.

Section 3: Data and References

Table 1: Typical Properties of this compound (DIDA)

PropertyValue
Chemical Formula C26H50O4[1]
Molecular Weight 426.7 g/mol [23]
Appearance Clear Liquid[1]
Density at 20°C 0.919 – 0.924 g/cm³[1]
Viscosity at 20°C 23 – 27 cP[1]
Boiling Point ~385 °C[1]
Freezing Point < -54 °C[1]

References

  • ResearchGate. (n.d.). Compatibility of Plasticizers. Retrieved from [Link]

  • Jarray, A., et al. (2016). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. International Journal of Pharmaceutics, 509(1-2), 294-304. Retrieved from [Link]

  • Raj, A., et al. (2020). Role of Compatibilizer in Improving the Properties of PLA/PA12 Blends. Frontiers in Materials, 7, 19. Retrieved from [Link]

  • Traquisa. (n.d.). This compound Plasticizer DIDA. Retrieved from [Link]

  • ResearchGate. (n.d.). Plasticizer Compatibility Testing: Dynamic Mechanical Analysis and Glass Transition Temperatures. Retrieved from [Link]

  • Park, K. (n.d.). Polymer additives and solubility parameters. Retrieved from [Link]

  • IJIERT. (n.d.). USE OF PLASTICIZERS IN POLYMERS. Retrieved from [Link]

  • Gámez-Pérez, J., et al. (2022). Role of Plasticizers on PHB/bio-TPE Blends Compatibilized by Reactive Extrusion. Polymers, 14(3), 606. Retrieved from [Link]

  • Reddit. (2019). Does PLA react with these chemicals?. Retrieved from [Link]

  • CP Lab Safety. (n.d.). PVC (Polyvinyl chloride) Chemical Compatibility Chart. Retrieved from [Link]

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Technical Support Center: Strategies for Reducing Diisodecyl Adipate (DIDA) Migration from PVC Materials

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Polyvinyl chloride (PVC) is a remarkably versatile and widely used polymer, critical to applications ranging from medical devices like blood bags and tubing to food contact materials.[1] Its utility is often unlocked by the addition of plasticizers, which transform the otherwise rigid polymer into a flexible, durable material. Diisodecyl adipate (DIDA) is a common non-phthalate plasticizer used for this purpose.

However, a significant technical challenge arises from the fact that plasticizers like DIDA are not chemically bound to the PVC matrix.[2] This allows them to move freely, leading to a phenomenon known as "migration." Plasticizer migration is the net movement of the plasticizer out of the polymer.[3][4] This process can be detrimental, causing the PVC product to lose flexibility, become brittle, and shrink over time.[5][6] More critically for the researchers, scientists, and drug development professionals this guide is intended for, the migrated DIDA can contaminate contacting media, such as pharmaceuticals, biological samples, or foodstuffs, raising significant safety, quality control, and regulatory concerns.[7]

This technical support guide provides an in-depth, question-and-answer-based resource for understanding, troubleshooting, and mitigating DIDA migration from PVC materials in a laboratory and development setting.

Section 1: Understanding DIDA Migration - The "Why"

This section addresses the fundamental principles governing the migration of DIDA from PVC. A clear grasp of these mechanisms is the first step toward effective troubleshooting and mitigation.

Q1: What is the fundamental mechanism of DIDA migration from PVC?

Answer: DIDA migration is primarily a physical diffusion process governed by principles of mass transfer. It occurs in three main stages:

  • Diffusion to the Surface: DIDA molecules, which are interspersed between PVC polymer chains, move from the bulk interior of the material to its surface.

  • Surface Exchange: Once at the surface, the DIDA molecules can be transferred into a contacting medium (e.g., a liquid, solid, or gas).

  • Transport Away: The contacting medium then carries the DIDA away from the PVC surface, maintaining a concentration gradient that drives further migration.[7]

This entire process is driven by the system's tendency to reach thermodynamic equilibrium. The rate is influenced by the compatibility between the plasticizer and the polymer, the molecular weight of the plasticizer, and external environmental factors.[5]

Q2: What are the key factors that accelerate DIDA migration during experiments?

Answer: Several experimental and environmental conditions can significantly increase the rate of DIDA migration. Understanding these factors is crucial for designing robust experiments and interpreting unexpected results.

Factor Causality and Scientific Rationale Practical Implications for Researchers
Temperature Increased thermal energy boosts the molecular motion of both the DIDA and PVC polymer chains. This expansion of the polymer matrix creates larger gaps, facilitating easier movement and diffusion of the plasticizer to the surface.[8] The migration rate can double for every 10°C increase.[8]Ensure precise and stable temperature control during incubation and storage. Be aware that processes like sterilization (e.g., gamma irradiation) can also influence the material's surface and migration properties.[9]
Contact Medium (Simulant) The chemical nature of the medium in contact with the PVC is a primary driver. Lipophilic (fatty or oily) substances are particularly effective at extracting DIDA because adipate esters are soluble in them.[8][10] Alcohols and other organic solvents can also swell the PVC matrix, accelerating plasticizer loss.The choice of drug vehicle, solvent, or food simulant is critical. Fatty simulants (like olive oil or iso-octane) will show significantly higher migration than aqueous, non-acidic simulants.[8][11] This is a key consideration in toxicology and biocompatibility studies.
Contact Time Migration is a time-dependent process. The longer the duration of contact between the PVC material and the medium, the more DIDA will have the opportunity to migrate as the system moves toward equilibrium.[12][13][14]For comparative studies, maintain strict and consistent incubation times. Long-term storage studies require careful monitoring of migration levels at multiple time points.
Mechanical Stress Flexing, bending, or applying pressure to the PVC material can create temporary micro-fractures or increase free volume within the polymer matrix, providing new pathways for plasticizer molecules to escape.Handle PVC tubing and containers consistently. Avoid excessive squeezing or mechanical stress, especially during incubation, as this can introduce variability into your results.
PVC Formulation The concentration of DIDA in the PVC formulation directly impacts the migration potential; higher initial concentrations create a stronger driving force for migration.[5] Additionally, the molecular weight and structure of the PVC resin itself can influence how tightly the plasticizer is held.[8]Be aware of batch-to-batch variability in PVC materials from suppliers. If high reproducibility is critical, consider sourcing materials with a detailed Certificate of Analysis specifying the plasticizer content.

Section 2: Troubleshooting Guide & FAQs

This section is designed to address specific problems you may encounter during your experimental work.

Q3: We are observing unexpectedly high levels of DIDA in our drug formulation after contact with PVC tubing. What are the most likely causes?

Answer: This is a common and critical issue. A systematic troubleshooting approach is required to pinpoint the cause.

G A High DIDA Migration Detected B Step 1: Verify Analytical Method A->B Start Here C Is the method validated? (Calibration, Controls, Blanks) B->C D Step 2: Examine Experimental Conditions C->D Method OK J Root Cause Identified C->J Error Found E Was temperature elevated? Was contact time extended? D->E F Step 3: Assess Contact Medium Properties E->F Conditions OK E->J Error Found G Is the drug formulation lipophilic? (e.g., contains oils, lipids, surfactants) F->G H Step 4: Investigate PVC Material G->H Medium OK G->J High Affinity Confirmed I Is this a new batch of tubing? Confirm material specifications. H->I I->J Material Discrepancy Found

Caption: Troubleshooting workflow for high DIDA migration.

  • Analytical Method Validation: Before investigating the material or process, confirm your analytical method (e.g., GC-MS, HPLC) is accurate. Run a blank (solvent only) to check for system contamination. Re-run your calibration curve and verify your standards. Ensure your sample preparation isn't introducing contamination.

  • Experimental Conditions Review:

    • Temperature: Was the experiment run at a higher temperature than intended, even for a short period? As noted, a 10°C increase can double the migration rate.[8]

    • Contact Time: Was the contact time longer than specified in your protocol?

  • Contact Medium (Your Formulation): This is a very common culprit. Many drug formulations contain lipids, surfactants, or co-solvents (like ethanol) that are highly effective at extracting DIDA. The more "fat-loving" (lipophilic) your formulation, the more DIDA it will pull from the PVC.[8]

  • Material Integrity:

    • Batch Variation: Have you recently switched to a new lot number of PVC tubing or bags? Manufacturing inconsistencies can lead to variations in plasticizer content or polymer morphology.

    • Supplier Information: Contact your supplier for detailed specifications on the grade of PVC and the nominal percentage of DIDA plasticizer.

Q4: How can we select an appropriate food or drug simulant for a standardized migration test?

Answer: The choice of simulant is dictated by the intended application of the PVC material and is often governed by regulatory standards from bodies like the U.S. FDA and the European Commission.[15][16][17] The goal is to mimic the worst-case extraction properties of the food or drug product.

Simulant Type Represents Common Examples Regulatory Context (Example)
Aqueous, Non-Acidic Aqueous products with pH > 5.010% Ethanol (v/v)Simulant A in EU Reg. 10/2011[18][19]
Aqueous, Acidic Acidic products with pH < 4.53% Acetic Acid (w/v)Simulant B in EU Reg. 10/2011[18][19]
Alcoholic Alcoholic foods; drug formulations with alcohol20% or 50% Ethanol (v/v)Simulant C & D1 in EU Reg. 10/2011[18][19]
Fatty (Lipophilic) Fatty foods, lipid-based drug formulationsOlive Oil, Iso-octane, 95% EthanolSimulant D2 in EU Reg. 10/2011.[18][19] Olive oil is a common worst-case simulant.[11]

Expert Advice: For novel drug formulations, if the vehicle is lipid-based or contains significant amounts of organic solvents or surfactants, a fatty food simulant like olive oil or 95% ethanol often provides the most relevant, worst-case migration data.

Section 3: Protocols for Mitigation and Analysis

If troubleshooting confirms that DIDA migration is an intrinsic issue, the next step is to implement and validate mitigation strategies.

Q5: What are the primary strategies for reducing DIDA migration from PVC?

Answer: Mitigation strategies can be broadly categorized into three main approaches: modifying the bulk material, altering the surface, or using an alternative material.

Caption: Overview of DIDA migration mitigation strategies.

  • Bulk Material Modification:

    • Alternative Plasticizers: The most direct approach is to replace DIDA with a plasticizer that has inherently lower mobility. Polymeric plasticizers, due to their large molecular size, migrate significantly less than monomeric ones like DIDA.[20] Other alternatives include citrate esters (e.g., ATBC) and terephthalates (e.g., DOTP), which may offer a better balance of performance and low migration.[21][22]

  • Surface Modification: These techniques modify the outer few microns of the PVC material to create a barrier against plasticizer loss, preserving the bulk properties of the material.[7]

    • Surface Cross-linking: Using energy sources like UV radiation, gamma irradiation, or plasma treatment can cause the PVC polymer chains at the surface to link together.[2][23] This creates a denser surface network that physically hinders DIDA molecules from escaping.[7][9]

    • Barrier Coatings: Applying a thin, impermeable coating to the PVC surface is highly effective.[5] Materials like silicon oxide (SiOₓ) deposited via plasma-enhanced chemical vapor deposition (PECVD) or even coatings of other polymers can act as a physical barrier.[7][24]

  • Material Substitution: In highly sensitive applications, the most robust solution is often to replace PVC entirely with a material that does not require plasticizers for flexibility, such as silicone, polyurethane, or polyethylene.[25]

Protocol 1: Standardized Migration Testing of DIDA into a Fatty Simulant (95% Ethanol)

This protocol provides a reliable method for quantifying DIDA migration to evaluate a material or the effectiveness of a mitigation strategy.

Objective: To measure the amount of DIDA that migrates from a PVC sample into a food/drug simulant under controlled conditions.

Materials:

  • PVC sample of known surface area (e.g., a 6 dm² sheet or a section of tubing).

  • Migration cell or glass container with a non-contaminating lid.

  • 95% ethanol (v/v) (as the fatty food simulant).

  • Analytical balance, forceps, lint-free wipes.

  • Incubator or oven set to 40°C.

  • Gas Chromatograph with Mass Spectrometer (GC-MS).

Methodology:

  • Sample Preparation:

    • Carefully cut the PVC sample to a precise surface area (e.g., 10 cm x 30 cm sheet for a total area of 6 dm²). Handle only with clean forceps.

    • Gently wipe the surface with a lint-free cloth to remove any surface contaminants. Do not use solvents.

    • Record the precise weight and surface area of the sample.

  • Migration Test Setup:

    • Place the PVC sample into the migration cell or glass container.

    • Add a specific volume of pre-warmed 95% ethanol simulant, ensuring the entire sample is fully immersed. A standard ratio is 6 dm² of sample per 1 L of simulant.

    • Seal the container tightly.

  • Incubation:

    • Place the sealed container into an incubator precisely controlled at 40°C.

    • Incubate for a standardized period, typically 10 days for materials intended for long-term contact, or a shorter period (e.g., 2 hours) for materials with brief contact times.[11] The duration should reflect the intended use or regulatory guidelines.

  • Sample Collection:

    • After incubation, carefully remove the container.

    • Using clean forceps, remove the PVC sample.

    • The remaining ethanol solution, now containing the migrated DIDA, is your analytical sample.

  • Quantification (GC-MS Analysis):

    • Prepare a calibration curve using DIDA standards of known concentrations in 95% ethanol.

    • Directly inject an aliquot of the ethanol simulant sample into the GC-MS.

    • Identify the DIDA peak based on its retention time and mass spectrum.

    • Quantify the concentration of DIDA in the simulant by comparing its peak area to the calibration curve.

  • Calculation and Reporting:

    • Calculate the total mass of migrated DIDA (in mg) based on its concentration and the total volume of the simulant.

    • Report the final migration value in mg per dm² of the sample surface area (mg/dm²) or mg per kg of simulant (mg/kg). The EU's overall migration limit, for context, is 10 mg/dm².[19]

References

  • Surface Modification Strategies to Inhibit Plasticizer Migration. (n.d.).
  • Surface modification of poly(vinyl chloride) by physisorbed free radical initiation for reduced plasticizer migration and antimicrobial properties - ResearchGate. (n.d.).
  • REDUCING THE MIGRATION OF PVC PLASTICIZERS. (n.d.).
  • Method for solving the problem of precipitation and migration of PVC plasticizer. (n.d.).
  • Plasticizer Migration: What is it and why is it a problem - Forgeway Ltd. (n.d.).
  • Method of inhibiting plasticizer migration from plasticized poly(vinyl chloride) substrates. (1977).
  • What Causes Plasticizer Migration in PVC - BASTONE. (n.d.).
  • Non-toxic Plasticizers for PVC: Sustainable and Safe Alternatives | PISHRO CHEM. (2023). Pishro Chem.
  • Plastic materials and articles in contact with food | EUR-Lex - European Union. (n.d.).
  • Recent Progress in Surface Modification of Polyvinyl Chloride - MDPI. (n.d.).
  • PVC Plasticizer Migration: Causes, Effects & Preventing Failures - Chaffee Roofing. (n.d.).
  • Surface Treatment of Plasticized Poly(vinyl chloride) to Prevent Plasticizer Migration. (n.d.).
  • How can we avoid plasticizer "migration"? - plasticxperts.com. (n.d.).
  • Surface Modification Techniques to Inhibit Plasticizer Migration - OnlyTRAININGS. (n.d.).
  • Plasticizer Migration: What is it and why is it a problem - SolGreen. (n.d.).
  • Phthalates in Food Packaging and Food Contact Applications - FDA. (n.d.).
  • US FDA Regulation of Plastics used in food packaging - FlexPacknology llc. (n.d.).
  • EU Introduces Stricter Regulations on Plastic Food Contact Materials - Foresight. (n.d.).
  • Phthalate-free Plasticizers in PVC | Healthy Building Network. (n.d.).
  • FDA Limits Certain Phthalates in Food Packaging; Requests Information About Current Food Contact Uses and Safety Data | Practical Law - Westlaw. (2022). Westlaw.
  • A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PubMed Central. (n.d.).
  • Eliminating DEHP Plasticizer in Medical-Grade PVC. (2016).
  • Federal Register/Vol. 87, No.
  • Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food (Text with EEA relevance) - Legislation.gov.uk. (n.d.).
  • Phthalate-free plasticizers for flexible PVC - Goldstab Organics. (n.d.).
  • Supporting document 2 International regulations for food contact materials – P1034 Chemical Migration from Packaging into Food. (n.d.).
  • Plastic food contact material regulations and testing in the EU - Measurlabs. (n.d.).
  • Compilation of analytical methods for model migrants in foodstuffs: - EU Science Hub. (n.d.).
  • Migration from plasticized films into foods. 1. Migration of di-(2-ethylhexyl)adipate from PVC films during home-use and microwave cooking - PubMed. (n.d.).
  • An overview of chemical additives present in plastics: Migration, release, fate and environmental impact during their use, dispo. (n.d.).
  • Migration from plasticized films into foods. 2. Migration of di-(2-ethylhexyl)adipate from PVC films used for retail food packaging - PubMed. (n.d.).
  • FDA Reaffirms It Will Not Prohibit Use of Certain Phthal
  • Migrability of PVC plasticizers | Request PDF - ResearchGate. (n.d.).
  • Specific migration of di‐(2‐ethylhexyl)adipate (DEHA) from plasticized PVC film: Results from an enforcement campaign - Aalborg University's Research Portal. (n.d.).
  • Polyvinyl chloride - Wikipedia. (n.d.).
  • Analyzing the Effect of Time in Migration Measurement Using Georeferenced Digital Trace Data - PMC - NIH. (n.d.).
  • A Systematic Review: Migration of Chemical Compounds from Plastic Material Containers in Food and Pharmaceutical Fields - PubMed Central. (n.d.).
  • Migration of di-(2-ethylhexylexyl)Adipate Plasticizer from Food-Grade Polyvinyl Chloride Film into Hard and Soft Cheeses | Request PDF - ResearchGate. (n.d.).
  • Migration Of Phthalates From Plastic Packages Into Dairy Products - KAFKAS ÜNİVERSİTESİ VETERİNER FAKÜLTESİ DERGİSİ. (n.d.).
  • Determination of Migration Rates for Certain Phthal
  • Detection and quantification analysis of chemical migrants in plastic food contact products. (2018).
  • TECHNIQUES FOR ANALYSIS OF MIGRATION-HISTORY DATA - Julie DaVanzo - RAND. (n.d.).

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Troubleshooting poor low-temperature performance of DIDA plasticized PVC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diisodecyl Adipate (DIDA) plasticized Polyvinyl Chloride (PVC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the low-temperature performance of their PVC formulations. Here, we will delve into the science behind common experimental issues, providing actionable solutions and preventative strategies in a direct question-and-answer format.

Section 1: Core Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with DIDA plasticized PVC, offering in-depth explanations and step-by-step guidance.

Question 1: My DIDA-plasticized PVC formulation is exhibiting unexpected brittleness at low temperatures. What are the primary contributing factors?

Answer:

While this compound (DIDA) is known for imparting excellent low-temperature flexibility to PVC, unexpected brittleness can arise from a combination of factors related to the formulation, processing, and environmental exposure.[1][2][3] At a fundamental level, the flexibility of PVC is governed by the mobility of its polymer chains. At lower temperatures, this molecular motion is reduced, leading to a more rigid and brittle material.[4]

Several key factors can exacerbate this inherent characteristic of PVC, even when a low-temperature plasticizer like DIDA is used:

  • Sub-optimal Plasticizer Concentration: An insufficient amount of DIDA will not create enough free volume between the PVC chains to maintain flexibility at low temperatures. Conversely, an excessive concentration can lead to compatibility issues and plasticizer migration.

  • Plasticizer Migration: DIDA, like all monomeric plasticizers, is not chemically bound to the PVC matrix and can migrate out over time.[5][6] This process can be accelerated by factors such as elevated temperatures, exposure to certain solvents, and contact with other polymers. The loss of plasticizer directly results in a loss of flexibility.

  • Inadequate Formulation Components: The overall performance of your PVC formulation is not solely dependent on the primary plasticizer. The absence or incorrect selection of other additives, such as co-plasticizers, thermal stabilizers, and impact modifiers, can significantly compromise low-temperature performance.

  • Processing and Thermal History: The processing conditions, including temperature and cooling rate, can influence the final morphology of the PVC and the distribution of the plasticizer.[7] Improper processing can lead to internal stresses that contribute to brittleness.

  • Environmental Factors: Prolonged exposure to UV radiation and certain chemicals can degrade the PVC polymer itself, leading to increased brittleness, independent of the plasticizer.[8][9]

The following diagram illustrates the logical flow for diagnosing the root cause of low-temperature brittleness:

A Start: Brittle PVC at Low Temperature B Check DIDA Concentration A->B C Evaluate Formulation Components A->C D Investigate Plasticizer Migration A->D E Review Processing Parameters A->E F Assess Environmental Exposure A->F G Solution: Optimize Formulation B->G C->G H Solution: Mitigate Migration D->H I Solution: Refine Processing E->I J Solution: Control Environment F->J

Caption: Troubleshooting workflow for brittle DIDA-plasticized PVC.

Question 2: How can I optimize my PVC formulation to enhance its low-temperature performance?

Answer:

Optimizing your PVC formulation is a multi-faceted approach that involves the careful selection and balancing of various additives in conjunction with DIDA. The goal is to create a synergistic system that maintains flexibility even at sub-zero temperatures.

1. Blending Plasticizers:

While DIDA has good low-temperature properties, it is often beneficial to use it in a blend with other plasticizers.[10] This can improve overall performance and cost-effectiveness.

  • Primary Plasticizers: Consider blending DIDA with other adipates like Dioctyl Adipate (DOA) or sebacates like Dioctyl Sebacate (DOS) to further enhance low-temperature flexibility.[11][12]

  • Secondary Plasticizers: Incorporating secondary plasticizers like epoxidized soybean oil (ESBO) can improve thermal stability and reduce the overall cost, though they should be used in moderation as they can impact low-temperature performance if used in high concentrations.[7]

2. Incorporating Impact Modifiers:

Impact modifiers are polymers that are added to PVC to improve its toughness and resistance to fracture, particularly at low temperatures.[11] They work by absorbing and dissipating the energy from an impact.

  • Common Impact Modifiers:

    • Chlorinated Polyethylene (CPE): Improves both low-temperature performance and impact strength.[11]

    • Ethylene Vinyl Acetate (EVA): Offers good low-temperature toughening effects due to its low glass transition temperature.[11][12]

    • Acrylics (ACR): Provide excellent low-temperature impact strength and good weather resistance.[11][12]

    • Methyl Methacrylate-Butadiene-Styrene (MBS): Very effective at improving low-temperature impact strength, but may have poor weather resistance.[11]

    • Acrylonitrile Butadiene Styrene (ABS): Can increase low-temperature impact strength and improve the appearance of the final product.[11]

3. The Role of Fillers:

Fillers can influence the low-temperature performance of flexible PVC. The key is to choose fillers that have low plasticizer absorption.

  • Low Absorption Fillers: Fillers like calcium carbonate, when used appropriately, can have a minimal negative impact on cold flex properties. However, fillers with high plasticizer absorption, such as certain types of carbon black or hard clay, will reduce the amount of available plasticizer to flexibilize the PVC, thereby degrading low-temperature performance.[11]

Experimental Protocol for Formulation Optimization:

  • Establish a Control Formulation: Begin with a standard formulation of PVC resin, DIDA (e.g., 40-60 phr - parts per hundred resin), a thermal stabilizer system (e.g., a mixed metal stabilizer), and a lubricant.

  • Systematic Variation of a Single Component: In separate batches, systematically vary the concentration of one component at a time (e.g., introduce an impact modifier at 5, 10, and 15 phr, or replace a portion of DIDA with a co-plasticizer).

  • Compounding and Specimen Preparation: Mix the components thoroughly in a two-roll mill or a laboratory-scale internal mixer at a controlled temperature (e.g., 160-180°C). Press the compounded material into sheets of uniform thickness for testing.

  • Low-Temperature Testing: Subject the prepared specimens to a battery of low-temperature tests as described in the FAQ section.

  • Data Analysis: Compare the results of the modified formulations to the control to determine the optimal composition for your application.

The following table provides a starting point for formulation adjustments:

Additive TypeExampleTypical Concentration (phr)Primary Effect on Low-Temperature Performance
Co-Plasticizer Dioctyl Adipate (DOA)5-20Further improves flexibility
Impact Modifier Chlorinated Polyethylene (CPE)5-15Enhances toughness and impact resistance
Filler Calcium Carbonate10-30Minimal impact if low oil absorption type
Thermal Stabilizer Mixed Metal Stabilizer2-5Prevents degradation during processing
Question 3: I suspect DIDA is migrating from my PVC formulation, leading to increased stiffness. How can I confirm this, and what measures can I take to prevent it?

Answer:

Plasticizer migration is a common failure mode in flexible PVC, resulting in reduced flexibility and potential contamination of adjacent materials.[5][6] Confirmation of migration and its prevention are critical for long-term product performance.

Confirmation of DIDA Migration:

  • Gravimetric Analysis:

    • Accurately weigh a sample of your PVC material.

    • Expose the sample to conditions that may accelerate migration (e.g., elevated temperature, immersion in a solvent like hexane or ethanol, or contact with an absorbent material).

    • After a set period, remove the sample, clean its surface, and reweigh it. A significant loss in weight is indicative of plasticizer migration.

  • Surface Analysis:

    • Visually inspect the surface of the PVC. Migrated plasticizer can sometimes form an oily or tacky film.

    • Wipe the surface with a clean, dry cloth and analyze the residue using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of DIDA.

  • Mechanical Testing Over Time:

    • Measure the initial flexibility of your PVC sample using a test like the Clash-Berg Torsional Stiffness test.

    • Age the sample under relevant environmental conditions (e.g., elevated temperature) and periodically re-test its flexibility. A progressive increase in stiffness over time points to a loss of plasticizer.

Prevention of DIDA Migration:

  • Formulation with Higher Molecular Weight Plasticizers: While DIDA is a good choice, for very demanding applications, consider blending it with or replacing it with polymeric plasticizers. These have much higher molecular weights and are significantly less prone to migration.

  • Optimizing DIDA Concentration: Use the lowest concentration of DIDA that still provides the desired low-temperature flexibility. Over-plasticizing can increase the likelihood of migration.

  • Cross-linking the PVC Surface: In advanced applications, surface modification techniques can be employed to create a cross-linked surface layer that acts as a barrier to plasticizer migration.[13]

  • Material Compatibility: Be mindful of the materials that will be in contact with your PVC. Some polymers, such as ABS and polycarbonate, can accelerate plasticizer migration from PVC.[6] If contact with such materials is unavoidable, consider using a more migration-resistant plasticizer system.

The following diagram illustrates the mechanism of plasticizer migration and preventative strategies:

cluster_0 PVC Matrix cluster_1 External Environment A PVC Polymer Chains F Solution: Surface Cross-linking A->F B DIDA Molecules D Migration B->D E Solution: Use Polymeric Plasticizers B->E C Heat / Solvents / Contacting Polymer D->C

Caption: Mechanism of DIDA migration and preventative measures.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical glass transition temperature (Tg) of DIDA-plasticized PVC?

The glass transition temperature (Tg) of plasticized PVC is dependent on the concentration of the plasticizer. For unplasticized PVC, the Tg is around 80°C. With the addition of DIDA, the Tg can be significantly lowered. Depending on the formulation, the Tg of a DIDA-plasticized PVC can be in the range of -30°C to -60°C or even lower.[14]

Q2: Are there any health and safety concerns with DIDA?

DIDA is a non-phthalate plasticizer and is generally considered to have a better safety profile than many traditional phthalate plasticizers.[14] However, as with any chemical, it is important to consult the Safety Data Sheet (SDS) for specific handling and safety information.

Q3: How does the molecular weight of DIDA compare to other adipates, and how does this affect its performance?

DIDA has a higher molecular weight than Dioctyl Adipate (DOA).[15] This higher molecular weight contributes to DIDA's lower volatility and better permanence, meaning it is less likely to evaporate or be extracted from the PVC matrix compared to DOA.[10][15]

Q4: What are the best laboratory methods for evaluating the low-temperature performance of my PVC formulation?

Several standardized tests are used to quantify the low-temperature performance of flexible PVC:

  • Clash-Berg Torsional Stiffness (ASTM D1043): This test measures the temperature at which the material reaches a specific torsional stiffness, providing a good indication of its flexibility at low temperatures.

  • Brittleness Temperature (ASTM D746): This method determines the temperature at which 50% of test specimens fail by fracturing upon impact under specified conditions.

  • Low-Temperature Bend Test (ASTM D2136): This test assesses the ability of a coated fabric (which can be a PVC film) to resist cracking when bent at a specified low temperature.

Q5: Can processing conditions affect the low-temperature properties of DIDA-plasticized PVC?

Yes, processing conditions can have a significant impact.

  • Melt Temperature: Overheating during processing can lead to degradation of the PVC and/or the plasticizer, which can compromise mechanical properties, including low-temperature flexibility.

  • Cooling Rate: A rapid cooling rate can "freeze" the polymer chains in a more amorphous state, which can sometimes improve flexibility.[7] However, it can also introduce internal stresses. A controlled, optimized cooling process is crucial for consistent performance.

  • Mixing and Dispersion: Ensuring that DIDA and all other additives are thoroughly and uniformly dispersed within the PVC matrix is essential for achieving consistent properties throughout the material.

References

  • Chemceed. This compound (DIDA) by Chemceed - Personal Care & Cosmetics. UL Prospector. Available at: [Link]

  • Traquisa. This compound Plasticizer DIDA. Available at: [Link]

  • PETROM - Petroquímica Mogi das Cruzes. DIDA (this compound). Available at: [Link]

  • Hallstar Industrial. PLASTHALL® DIDA. Available at: [Link]

  • CGFE. Causes and solutions of brittleness of PVC plastic profiles. (2020-02-06). Available at: [Link]

  • IFAN. What causes the PVC pipe to become brittle and cracked. (2025-06-10). Available at: [Link]

  • IFAN factory. How PVC Fittings Handle Low-Temperature Brittleness. (2025-07-24). Available at: [Link]

  • Xiongxing Group. How to improve the cold resistance of PVC formulations. (2021-08-19). Available at: [Link]

  • MDPI. Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. (2023-12-20). Available at: [Link]

  • IFAN. How to Prevent PVC Fittings from Cracking in Freezing Temperatures?. (2025-01-16). Available at: [Link]

  • PubMed. Migration of di-(2-ethylhexylexyl)adipate plasticizer from food-grade polyvinyl chloride film into hard and soft cheeses. Available at: [Link]

  • ResearchGate. Issues Caused by Migration of Plasticizers from Flexible PVC and Its Countermeasures. (2025-08-06). Available at: [Link]

  • JUBANG. The Method Of Improving The Cold Resistance Of PVC Formulation. (2023-02-25). Available at: [Link]

  • MDDI Online. Know your Plasticizers: A New Study on Plasticizer Migration. Available at: [Link]

  • Fraunhofer IST. REDUCING THE MIGRATION OF PVC PLASTICIZERS. Available at: [Link]

  • DiVA portal. Environmentally Friendly Plasticizers for PVC. Available at: [Link]

  • BDMAEE. boosting the low-temperature performance and crack resistance of pvc compounds with plasticizer d-810. (2025-07-18). Available at: [Link]

  • ResearchGate. Plasticizer leaching from flexible PVC in low temperature caustic solution. (2025-08-05). Available at: [Link]

  • ResearchGate. Flexible PVC formulations. Available at: [Link]

  • ResearchGate. Formulating Flexible PVC for Molding and Coating. Available at: [Link]

  • Petronaft. How To Increase The Flexibility Of PVC?. (2024-06-28). Available at: [Link]

  • Materiale Plastice. New Formulations of Flame-retardant Flexible Polyvinylchloride Composites. Available at: [Link]

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Catalyst removal and neutralization in Diisodecyl adipate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diisodecyl Adipate (DIDA) Synthesis

Welcome to the technical support center for this compound (DIDA) synthesis. This guide is designed for researchers, scientists, and process chemists to navigate the critical post-synthesis stages of catalyst removal and neutralization. Here, we provide in-depth, experience-based solutions to common challenges, ensuring the final product meets stringent quality specifications for purity, color, and stability.

Troubleshooting Guide: Catalyst Removal & Neutralization

This section addresses specific issues encountered during the purification of crude DIDA. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Q1: My final DIDA product has a high residual acid value (>0.1 mg KOH/g) even after a standard caustic wash. What's going wrong?

A1: A high acid value post-neutralization is a common issue that typically points to one of three root causes: incomplete esterification, inefficient neutralization, or hydrolysis of the ester during workup.

  • Causality: The acid value is a measure of residual acidic components, which can be unreacted adipic acid or, more commonly, the acidic catalyst (e.g., p-toluenesulfonic acid) used in the esterification reaction.[1][2] If the neutralization is not effective, these acidic species will remain in the final product, compromising its thermal stability and performance.[3][4]

  • Troubleshooting Steps:

    • Verify Neutralization Stoichiometry: Ensure you are using a slight excess of the neutralizing agent. The exact amount should be calculated based on the initial acid value of the crude DIDA. A common mistake is to use a generic amount, which may be insufficient.

    • Improve Mixing Efficiency: In a biphasic system (aqueous caustic and organic ester), mass transfer is critical. Insufficient agitation will lead to poor contact between the acidic components in the ester phase and the base in the aqueous phase. Increase the stirring speed or consider using a static mixer if in a continuous process.

    • Check for Saponification: Using a strong base like sodium hydroxide at elevated temperatures can lead to saponification—the hydrolysis of the ester back into alcohol and a carboxylate salt.[5][6][7] This not only consumes your base but can also form emulsions, making phase separation difficult. Consider switching to a weaker base like sodium carbonate or sodium bicarbonate, or perform the wash at a lower temperature (e.g., 60-80°C).[8]

    • Increase Contact Time: Allow sufficient time for the neutralization reaction to complete. A typical residence time is 30-60 minutes with good agitation.

Q2: After adding water to hydrolyze my titanate catalyst (e.g., TIPT, TBT), a fine white precipitate forms that is very difficult to filter. How can I improve this separation?

A2: Organotitanate catalysts are highly effective for esterification but are notoriously sensitive to moisture.[9][10] When water is added, they hydrolyze to form insoluble titanium dioxide (TiO₂) or related oligomeric species.[11][12] The fine, gelatinous nature of this precipitate can quickly blind filter media.

  • Causality: The rapid hydrolysis of alkyl titanates in the presence of water leads to the formation of a highly dispersed, colloidal suspension of titanium oxides.[13] The particle size is often too small for conventional filter media, leading to slow filtration rates and passage of the catalyst into the filtrate.

  • Troubleshooting Steps:

    • Controlled Hydrolysis: Instead of adding water directly, consider "steam sparging." Bubbling steam through the hot ester (e.g., at 120-140°C) allows for a more controlled hydrolysis, which can lead to the formation of larger, more easily filterable particles.

    • Use a Filter Aid: Employing a filter aid like diatomaceous earth (celite) or perlite is highly effective. Add the filter aid to the ester slurry before filtration to form a porous cake that prevents the fine TiO₂ particles from clogging the filter medium.

    • Optimize Temperature: Lowering the temperature of the ester before filtration can sometimes help aggregate the particles, but be mindful that this will also increase the viscosity of the DIDA, potentially slowing down the filtration rate.[8] An optimal temperature must be found empirically.

    • Consider Centrifugation: For larger scales, a decanter centrifuge can be more effective than static filtration for removing these types of solids.

Q3: The DIDA product is yellow or discolored after purification. What causes this and how can it be prevented?

A3: Color formation is typically a sign of thermal degradation or side reactions. High temperatures in the presence of residual catalyst or oxygen are the primary culprits.

  • Causality: Esters produced with titanate catalysts can sometimes suffer from yellow discoloration.[11] Furthermore, any residual acid catalyst can promote dehydration of the isodecyl alcohol or other side reactions at the high temperatures used for excess alcohol stripping, leading to the formation of color bodies.

  • Troubleshooting Steps:

    • Ensure Complete Catalyst Removal: The most critical step is to ensure the catalyst is thoroughly removed before any high-temperature distillation or stripping steps. Residual acidic or metallic catalysts will accelerate thermal decomposition.

    • Use a Vacuum and Nitrogen Blanket: When stripping off excess isodecyl alcohol, use a deep vacuum to lower the required temperature. Maintaining a nitrogen blanket throughout the process minimizes oxidation, which can also contribute to color.

    • Adsorbent Treatment: Post-neutralization, treat the DIDA with an adsorbent like activated carbon or bleaching clay.[14][15] These materials are effective at adsorbing color bodies and other polar impurities.[8][16] A typical treatment involves slurrying the adsorbent with the ester at 80-100°C for 1-2 hours, followed by filtration.

    • Avoid High Temperatures: The esterification reaction for DIDA often runs at high temperatures (240-260°C).[17] However, once the reaction is complete, it's crucial to lower the temperature for all subsequent purification steps to below 150°C where possible to maintain color stability.[8]

Q4: I am observing emulsion formation during the aqueous neutralization wash, making phase separation nearly impossible. What should I do?

A4: Emulsion formation is a common consequence of saponification, where the ester reacts with the caustic to form a soap (sodium adipate).[5][18] This soap acts as a surfactant, stabilizing the oil-in-water or water-in-oil emulsion.

  • Causality: The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[6] This is more likely to occur with strong bases (NaOH), high concentrations of base, and elevated temperatures.

  • Troubleshooting Steps:

    • Use a Weaker Base: Switch from sodium hydroxide to a milder base like sodium carbonate (soda ash) or sodium bicarbonate. These are less likely to cause significant saponification.

    • Lower the Temperature: Perform the wash at a lower temperature (e.g., < 80°C) to reduce the rate of the saponification reaction.

    • Add a Brine Solution: To break an existing emulsion, add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to destabilize the emulsion and promote phase separation.

    • Minimize Agitation Speed: While good mixing is needed for neutralization, excessively high shear can promote the formation of stable emulsions. Use just enough agitation to ensure good phase contact without creating a vortex.

Frequently Asked Questions (FAQs)

What is the purpose of neutralizing the crude ester? Neutralization serves two primary functions: 1) To remove any residual acidic catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) used during the esterification reaction.[1][19] 2) To quench any unreacted adipic acid.[1] Failing to remove these acidic components can lead to product instability, color degradation, and poor performance characteristics.[3][4]

What are the pros and cons of different neutralizing agents? The choice of neutralizing agent is a trade-off between reactivity, cost, and potential side reactions.

Neutralizing AgentStrengthProsCons
Sodium Hydroxide (NaOH) Strong BaseHighly effective, fast reaction, low cost.High risk of saponification, can form stable emulsions.[5][20]
Sodium Carbonate (Na₂CO₃) Weaker BaseLower risk of saponification, effective for strong acid catalysts.Slower reaction, produces CO₂ gas (requires vessel venting).
Calcium Hydroxide (Ca(OH)₂) Weak BaseVery low risk of saponification, forms a filterable solid salt.[1]Requires solid-liquid filtration, can be slow to react.
Sodium Bicarbonate (NaHCO₃) Weak BaseMinimal risk of saponification.Low reactivity, may not be sufficient for high acid loads, produces CO₂.

How do I confirm that the catalyst has been fully removed? Verification depends on the type of catalyst used.

  • For Acid Catalysts (e.g., p-TSA): The most common method is to measure the acid value of the final product via titration with a standardized potassium hydroxide (KOH) solution.[2][21] A final acid value below 0.1 mg KOH/g is typically considered acceptable.

  • For Metal Catalysts (e.g., Titanates): While filtration removes the bulk, trace soluble species may remain. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy can be used to quantify the residual metal content (e.g., Titanium) in the parts-per-million (ppm) range.

What is the difference between neutralization and adsorbent treatment? Neutralization is a chemical reaction specifically targeting the removal of acidic compounds by converting them into salts.[18][22] Adsorption, on the other hand, is a physical process where impurities (like color bodies, oxidized byproducts, and trace polar compounds) adhere to the surface of a highly porous material like activated carbon or bleaching clay.[14][15] Adsorption is typically performed after neutralization as a final polishing step.

Key Experimental Protocols

Protocol 1: Titanate Catalyst Hydrolysis and Removal
  • Cooling: After the esterification reaction is complete (as determined by acid value titration), cool the reactor contents from the reaction temperature (e.g., 240-260°C)[17] to 120-140°C.

  • Hydrolysis: Carefully add deionized water (typically 1-2% by weight of the batch) to the stirred reactor over 30 minutes. Alternatively, inject steam into the batch. This will hydrolyze the soluble titanate catalyst into insoluble titanium oxides.[11][13]

  • Digestion: Hold the mixture at this temperature with agitation for 1 hour to allow the precipitate to agglomerate.

  • Filtration: Add a filter aid (e.g., diatomaceous earth, 1-2% by weight) to the slurry and mix for 15 minutes. Filter the hot mixture through a pre-heated pressure filter to remove the solid catalyst residue and filter aid.

Protocol 2: Alkaline Neutralization Wash
  • Preparation: In a separate wash vessel, charge the filtered crude DIDA. Heat to 70-80°C.

  • Caustic Addition: Prepare a 5-10% aqueous solution of sodium carbonate. Add a slight stoichiometric excess of this solution to the DIDA based on the pre-determined acid value of the crude ester.

  • Mixing: Agitate the two-phase mixture moderately for 45-60 minutes. Avoid excessively high shear to prevent emulsion formation.

  • Phase Separation: Stop agitation and allow the layers to separate for at least 30 minutes. The lower aqueous layer containing the neutralized salts will be drained.

  • Water Washes: Wash the organic layer with hot (80°C) deionized water one or two more times until the aqueous phase is neutral (pH 7), draining the water layer after each wash.

Visual Process Guides

DIDA_Purification_Workflow cluster_0 Esterification cluster_1 Catalyst Removal cluster_2 Neutralization & Washing cluster_3 Final Purification Crude_DIDA Crude DIDA from Reactor (High Temp, Contains Catalyst) Cooling Cool to 120-140°C Crude_DIDA->Cooling Hydrolysis Add Water / Steam (Precipitates Catalyst) Cooling->Hydrolysis Filter_Aid Add Filter Aid (e.g., Celite) Hydrolysis->Filter_Aid Filtration Pressure Filtration Filter_Aid->Filtration Waste_Catalyst Solid Catalyst Waste Filtration->Waste_Catalyst Neutralization Alkaline Wash (e.g., Na2CO3 Solution) Filtration->Neutralization Phase_Split1 Phase Separation Neutralization->Phase_Split1 Water_Wash Hot Water Washes (2x) Phase_Split1->Water_Wash Organic Phase Aqueous_Waste Aqueous Waste (Salts) Phase_Split1->Aqueous_Waste Aqueous Phase Phase_Split2 Final Phase Separation Water_Wash->Phase_Split2 Phase_Split2->Aqueous_Waste Drying Vacuum Stripping (Remove H2O & Excess Alcohol) Phase_Split2->Drying Organic Phase Final_Product Purified DIDA Drying->Final_Product

Troubleshooting_Acid_Value Start High Acid Value in Final DIDA? Check_Sapon Evidence of Emulsion or Soap Formation? Start->Check_Sapon Check_Mix Is Agitation Sufficient? Check_Sapon->Check_Mix No Sol_Sapon Action: 1. Use weaker base (Na2CO3) 2. Lower wash temperature 3. Add brine to break emulsion Check_Sapon->Sol_Sapon Yes Check_Stoich Was Base Amount Calculated & In Excess? Check_Mix->Check_Stoich Yes Sol_Mix Action: 1. Increase agitation speed 2. Increase mixing time Check_Mix->Sol_Mix No Sol_Stoich Action: 1. Re-titrate crude ester 2. Recalculate and use   slight excess of base Check_Stoich->Sol_Stoich No Final_Check Re-evaluate esterification completion Check_Stoich->Final_Check Yes

References

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • Esterification catalyst and process therewith. (n.d.).
  • Neutralization process for ester materials. (n.d.).
  • Catalysts: Discover our titanates, zirconates & aluminates. (n.d.). TIB Chemicals AG. [Link]

  • Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. (n.d.). MDPI. [Link]

  • Esterification: Reflux, Isolation and Purification. (2021, May 6). YouTube. [Link]

  • Difference Between Saponification and Neutralization. (2018, February 7). Pediaa.Com. [Link]

  • Process for preparing esters. (n.d.).
  • Tin titanium complexes as esterification/transesterification catalysts. (n.d.).
  • Neutralization vs Esterification. (2025, May 12). YouTube. [Link]

  • Sustainable and Stable Esterification Catalysts Made from Titanium–Bismuth Clusters. (2024, June 5). ACS Sustainable Chemistry & Engineering. [Link]

  • Process for the purification of esters. (n.d.).
  • Saponification. (2023, January 22). Chemistry LibreTexts. [Link]

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024, February 8). MDPI. [Link]

  • Adsorption of Phthalate Acid Esters by Activated Carbon: The Overlooked Role of the Ethanol Content. (2022, July 15). PMC - NIH. [Link]

  • Adsorptive control of water in esterification with immobilized enzymes. Continuous operation in a periodic counter-current reactor. (n.d.). PubMed. [Link]

  • Saponification. (n.d.). Wikipedia. [Link]

  • Esterification. (n.d.). Perlego. [Link]

  • During saponification, why is ester made to react with a strong base? (2017, March 19). Quora. [Link]

  • Is esterification reaction a neutralisation reaction? (2016, February 5). Quora. [Link]

  • The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. (2025, March 4). PubMed Central. [Link]

  • Method for preparing environment-friendly plasticizer this compound (DIDA). (n.d.).
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2020, April 30). The Journal of Organic Chemistry - ACS Publications. [Link]

  • The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. (n.d.). RSC Advances (RSC Publishing). [Link]

  • Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. (2021, October 19). Semantic Scholar. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • PROCESS FOR REDUCING THE RESIDUAL ACID CONTENT OF AN ESTERIFICATION PRODUCT. (n.d.).
  • Diisooctyl adipate preparation method. (n.d.).
  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.). MDPI. [Link]

  • This compound, 27178-16-1. (n.d.). The Good Scents Company. [Link]

  • revised method for determination of acid value in oils and fats. (2018, February 20). FSSAI. [Link]

  • What is the importance of testing Acid value and ester content in monomeric Phalate plasticizer like DINP? (2017, May 30). ResearchGate. [Link]

  • Acid Value of Various Domestic Uses Oil. (n.d.). Research Journal of Science and Technology. [Link]

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Validation & Comparative

A Comparative Analysis of Diisodecyl Adipate (DIDA) and Di(2-ethylhexyl) Phthalate (DEHP) as Plasticizers for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two prominent plasticizers: Diisodecyl adipate (DIDA) and Di(2-ethylhexyl) phthalate (DEHP). For decades, DEHP has been the benchmark plasticizer for polyvinyl chloride (PVC) due to its exceptional cost-performance profile.[1] However, mounting toxicological concerns have catalyzed a shift towards alternative plasticizers.[2] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of DIDA and DEHP, supported by experimental data and standardized testing protocols, to inform material selection in critical applications.

Introduction: The Evolving Landscape of Plasticizers

Plasticizers are additives that increase the flexibility, workability, and durability of polymers, most notably PVC.[3] The choice of plasticizer is critical as it dictates the final properties of the material, including its performance under various environmental conditions and its biocompatibility.

  • Di(2-ethylhexyl) phthalate (DEHP): A phthalate ester that has been the industry standard for flexible PVC for over half a century.[4] It is valued for its efficiency and low cost. Despite its performance advantages, DEHP is not chemically bound to the PVC matrix and can leach out, leading to human exposure.[5][6] Significant research has linked DEHP to endocrine disruption and reproductive toxicity, prompting regulatory bodies worldwide to restrict its use, particularly in medical devices, toys, and food contact materials.[7][8][9]

  • This compound (DIDA): An adipate ester, part of the aliphatic dibasic acid ester family.[10] DIDA is increasingly recognized as a high-performance, safer alternative to DEHP.[11] It is particularly noted for its excellent low-temperature flexibility, low volatility, and superior resistance to extraction, making it suitable for demanding applications in the medical, automotive, and industrial sectors.[12][13]

This guide will dissect the key performance metrics—plasticizing efficiency, migration resistance, thermal stability, and low-temperature performance—and conclude with a toxicological assessment to provide a holistic view for informed decision-making.

Comparative Performance Analysis

The functional differences between DIDA and DEHP are rooted in their molecular structures. DEHP is an aromatic ortho-phthalate, while DIDA is a linear, aliphatic adipate. These structural distinctions have profound implications for their performance characteristics.

Plasticizing Efficiency

Plasticizer efficiency is a measure of the concentration of plasticizer required to achieve a desired level of flexibility in the polymer. A common metric is the amount of plasticizer (in parts per hundred of resin, phr) needed to reach a specific Shore A hardness.

While DEHP is a highly efficient plasticizer, DIDA's efficiency is comparable, though it may sometimes require slightly higher loading levels to achieve the same degree of softness as some general-purpose phthalates.[12] The key takeaway is that efficiency must be balanced with other critical performance attributes like permanence and safety.

Migration Resistance and Permanence

A plasticizer's permanence is its ability to remain within the polymer matrix over the product's lifespan. Migration, the process of a plasticizer leaching out, can be driven by contact with liquids (extraction), exposure to air (volatilization), or absorption by adjacent materials.[14] This is a critical parameter for medical devices, where leached substances can enter a patient's system, and for food contact materials.

  • DEHP: Has a well-documented tendency to migrate from the PVC matrix, particularly into lipophilic substances like blood, fatty foods, and oils.[15][16][17] Studies have shown that DEHP levels in intravenous bags can increase tenfold over a three-year shelf life.[15]

  • DIDA: Exhibits significantly lower volatility and higher resistance to extraction.[12] This is attributed to its higher molecular weight and linear ester structure, which enhances its compatibility and physical entanglement within the PVC matrix.[10] This superior permanence translates to a longer service life and a more stable product.[12]

The logical flow for selecting a plasticizer based on performance and safety often follows a hierarchical decision-making process, as illustrated below.

cluster_performance Performance Metrics A Application Requirement Analysis (e.g., Flexibility, Temperature Range) B Initial Plasticizer Screening (DEHP vs. Alternatives like DIDA) A->B C Performance Evaluation B->C D Toxicity & Regulatory Assessment B->D Prioritize non-toxic options C->D P1 Plasticizing Efficiency P2 Migration Resistance P3 Thermal Stability P4 Low-Temp Flexibility E Final Material Selection D->E Select optimal candidate cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare PVC Sample (Known surface area) B 2. Select Food Simulant (e.g., 95% Ethanol) A->B C 3. Immerse Sample in Simulant B->C D 4. Incubate (e.g., 40°C, 10 days) C->D E 5. Extract Plasticizer from Simulant D->E F 6. Analyze by GC-MS E->F G 7. Quantify Migration (mg/kg) F->G

Sources

A Comparative Performance Analysis: Diisodecyl Adipate (DIDA) vs. Diisononyl Phthalate (DINP)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of a plasticizer is a critical decision in the formulation of flexible polymeric materials, profoundly influencing mechanical properties, thermal stability, chemical resistance, and, crucially for scientific and medical applications, the material's toxicological profile. This guide provides a detailed, data-driven comparison between Diisodecyl adipate (DIDA), a non-phthalate aliphatic diester, and Diisononyl phthalate (DINP), a high-molecular-weight ortho-phthalate.

Historically, phthalates like DINP have been the workhorses of the PVC industry due to their high efficiency and versatility.[1] However, regulatory scrutiny and health concerns surrounding some phthalates have accelerated the adoption of alternatives.[2] Adipate esters, such as DIDA, have emerged as leading alternatives, prized for their excellent low-temperature flexibility and more favorable safety profiles.[2][3] This analysis will delve into the key performance differences, grounded in standardized experimental methodologies, to empower informed material selection.

Molecular Structure and Physical Properties: The Foundation of Performance

The fundamental differences in the performance of DIDA and DINP originate from their distinct chemical structures. DIDA is an aliphatic diester of adipic acid, characterized by linear alkyl chains. In contrast, DINP is an aromatic diester of phthalic anhydride with branched alkyl chains.[4][5] This structural variance directly impacts their physical properties and interaction with polymer chains.

PropertyThis compound (DIDA)Diisononyl Phthalate (DINP)Significance
Chemical Family Aliphatic Diester (Adipate)Aromatic Diester (Phthalate)Dictates fundamental performance characteristics.
Molecular Formula C26H50O4 (Typical)C26H42O4DIDA has a higher hydrogen content, contributing to its flexibility.
Molecular Weight ~426.7 g/mol ~418.6 g/mol [5]Higher molecular weight generally correlates with lower volatility and migration.
Appearance Clear, Oily LiquidColorless, Viscous Liquid[5]Both are liquids suitable for standard PVC compounding.
Boiling Point Data not available~405 °C[5]High boiling points are indicative of low volatility.
Freezing Point Data not available~-48 °C[5]Low freezing points are essential for cold-weather applications.
Specific Gravity ~0.9220.972 - 0.977[6]DINP is denser than DIDA.

Note: Properties can vary slightly based on the specific isomer mixture of the isodecyl and isononyl alcohols used in manufacturing.

Mechanism of Plasticization: A Molecular Perspective

Plasticizers function by embedding themselves between the long polymer chains of a material like polyvinyl chloride (PVC). This spacing overcomes the strong intermolecular forces (van der Waals forces) that hold the rigid polymer chains together, allowing them to slide past one another more easily. The result is a significant decrease in the glass transition temperature (Tg) and an increase in flexibility and workability.[1][7] The efficiency of this process is a key performance metric.

G cluster_0 Unplasticized PVC (Rigid) cluster_1 Plasticized PVC (Flexible) P1 PVC Chain P2 PVC Chain P3 PVC Chain P4 PVC Chain A1 Plasticizer M1 Plasticizer A2 Plasticizer M2 Plasticizer A3 Plasticizer M3 Plasticizer A4 Plasticizer G A Prepare & Weigh Specimen (W1) B Place Specimen in Container with Activated Carbon A->B C Heat in Oven (e.g., 24h @ 70°C) B->C D Cool & Clean Specimen C->D E Reweigh Specimen (W2) D->E F Calculate % Loss [(W1-W2)/W1]*100 E->F

Figure 2: Experimental workflow for determining plasticizer volatility via ASTM D1203.

Protocol 3: Resistance to Chemical Extraction (ASTM D543)

This practice evaluates the resistance of plastics to chemical reagents by measuring changes in properties like weight, dimensions, and mechanical strength after exposure. [8][9] Methodology:

  • Specimen Preparation: Prepare at least five test specimens (e.g., tensile bars) of the plasticized PVC. Measure and weigh each specimen. [10]2. Apparatus: Immersion containers, analytical balance, and equipment for mechanical testing (e.g., tensile tester).

  • Procedure (Immersion Test): a. Immerse the specimens completely in the test liquid (e.g., distilled water, oil, ethanol) at a specified temperature for a specified duration (e.g., 7 days at 23°C). [11] b. After the immersion period, remove the specimens, pat them dry, and immediately re-weigh them to determine weight change (swelling or extraction). c. Condition the specimens and then perform mechanical tests (e.g., tensile strength per ASTM D638) to assess any degradation in properties compared to unexposed control specimens. [8]4. Analysis: Report the percentage change in weight and the percentage retention of mechanical properties.

Conclusion and Application-Specific Recommendations

The choice between this compound (DIDA) and Diisononyl phthalate (DINP) is not a matter of one being universally superior, but rather a strategic decision based on the specific performance requirements of the end application.

  • Choose this compound (DIDA) when:

    • Superior low-temperature flexibility is the primary requirement (e.g., freezer gaskets, outdoor applications in cold climates).

    • Low migration is critical due to regulatory or safety concerns (e.g., food contact films, medical tubing, toys).

    • A non-phthalate solution is mandated by regulations or market preference. [2]

  • Choose Diisononyl Phthalate (DINP) when:

    • High plasticizing efficiency and cost-effectiveness are the main drivers for general-purpose applications. [12] * Good heat stability is required for applications like building wire insulation or automotive interiors operating at moderate temperatures. [13] * Resistance to oil and grease extraction is a key performance criterion.

For drug development professionals, where leachables and extractables are of paramount concern, the lower migration profile of DIDA often makes it a more suitable candidate for materials that may come into contact with drug formulations or biological systems. However, every application demands a thorough risk assessment, including specific migration studies with the relevant solvents and contact conditions.

References

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  • Bastone. (2025). DINP vs DIDP: What Are the Key Differences.
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  • Benchchem. (n.d.). A Comparative Analysis of Diisononyl Adipate and Phthalate Plasticizers: A Guide for Researchers and Drug Development Profession.
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  • BASTONE. (2025). DINP vs DEHP Plasticizer Comparison.
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  • ASTM International. (2012). D 2199 – 03 - Standard Test Method for - Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers1.
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  • Danish Ministry of the Environment. (n.d.). Determination of Migration Rates for Certain Phthalates.
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  • ChemCeed. (n.d.). Specialty Esters Comparison Chart.
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  • PubMed. (2023). Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane-1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3-L1 cells. Retrieved from [Link]

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A Senior Application Scientist's Guide to Migration Testing of Diisodecyl Adipate (DIDA) in Accordance with ISO Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the biocompatibility and safety of materials used in medical devices and pharmaceutical packaging is paramount. Diisodecyl adipate (DIDA), a common plasticizer, is frequently employed to impart flexibility to polymers like polyvinyl chloride (PVC). However, the potential for DIDA to migrate from the polymer matrix into contacting substances, such as pharmaceuticals or biological tissues, necessitates rigorous testing. This guide provides an in-depth comparison of DIDA's migration properties, grounded in ISO standards, and offers detailed experimental protocols for its evaluation.

The Criticality of Migration Testing for DIDA

Migration testing is not merely a regulatory hurdle; it is a fundamental aspect of material science and safety assessment. The migration of plasticizers like DIDA can have significant consequences, including:

  • Toxicological Risks: Leached plasticizers can pose health risks to patients.

  • Compromised Product Efficacy: The interaction of migrated substances with drug formulations can alter their stability and effectiveness.

  • Material Integrity: The loss of plasticizer can embrittle the polymer, compromising the physical properties of the device or container.

This guide will delve into the standardized methodologies for assessing DIDA migration, with a focus on providing a comparative context against alternative plasticizers.

Foundational ISO Standards for Migration Testing

The International Organization for Standardization (ISO) provides a robust framework for evaluating the biocompatibility and safety of medical materials. Two key standards are central to our discussion of DIDA migration:

  • ISO 177: Plastics — Determination of migration of plasticizers: This standard specifies a gravimetric method for determining the tendency of plasticizers to migrate from a plastic material into an absorbent material upon direct contact.[1][2][3][4][5]

  • ISO 10993: Biological evaluation of medical devices: This series of standards provides a comprehensive framework for assessing the biocompatibility of medical devices. Of particular relevance are:

    • ISO 10993-12: Sample preparation and reference materials: This standard guides the selection of appropriate test samples, extraction vehicles, and conditions.

    • ISO 10993-18: Chemical characterization of medical device materials: This standard focuses on the identification and quantification of extractable and leachable substances, such as DIDA, from medical devices.[6][7][8][9][10]

While ISO 177 offers a straightforward method for assessing migration potential, the principles of ISO 10993-18 are crucial for a more in-depth, quantitative analysis of specific migrants, which is often required for regulatory submissions.

Experimental Protocol 1: Gravimetric Migration Testing of DIDA according to ISO 177

This protocol provides a step-by-step methodology for determining the migration of DIDA from a plasticized material using the gravimetric method outlined in ISO 177.[1][2][3][4][5]

Principle:

A test specimen of the DIDA-plasticized material is placed in direct contact with two absorbent discs. The assembly is subjected to elevated temperature for a specified duration. The loss in mass of the test specimen and the gain in mass of the absorbent discs are measured to determine the extent of plasticizer migration.[2][4]

Materials and Equipment:
  • Test specimens: Discs (50 mm ± 1 mm diameter, ≥ 0.5 mm thickness) of the DIDA-plasticized material.

  • Absorbent backing discs: Standard rubber, polyethylene without additives, or polyvinyl acetate without plasticizer.[2]

  • Analytical balance (accuracy to 0.001 g).

  • Micrometer (accuracy to 0.01 mm).

  • Air-circulating oven (capable of maintaining temperature within ±2 °C).[2]

  • Glass plates.

  • Weight (to apply a pressure of approximately 10 kPa).

Procedure:
  • Conditioning: Condition the test specimens and absorbent discs in a standard atmosphere (e.g., 23 ± 2 °C and 50 ± 5 % relative humidity) for at least 24 hours as per ISO 291.

  • Initial Weighing: After conditioning, weigh each test specimen and each pair of absorbent discs to the nearest 0.001 g.

  • Assembly: Create a sandwich assembly in the following order: glass plate, absorbent disc, test specimen, absorbent disc, glass plate.

  • Applying Pressure: Place a weight on the top glass plate to ensure intimate contact between the specimen and the absorbent discs.

  • Heating: Place the assembly in the air-circulating oven at a specified temperature (e.g., 70 ± 2 °C) for a defined period (e.g., 24 hours).

  • Cooling and Reconditioning: After the heating period, remove the assembly from the oven and allow it to cool to room temperature. Separate the test specimen from the absorbent discs and recondition them under the same initial conditions.

  • Final Weighing: Reweigh the test specimen and the pair of absorbent discs to the nearest 0.001 g.

  • Calculation:

    • Calculate the change in mass of the test specimen.

    • Calculate the change in mass of the pair of absorbent discs.

    • The migration of the plasticizer is expressed as the mean change in mass for the test specimens and the mean change in mass for the pairs of absorbent discs.[1]

Causality Behind Experimental Choices:
  • Elevated Temperature: The use of elevated temperatures accelerates the migration process, allowing for testing to be completed in a reasonable timeframe. The chosen temperature should be relevant to the intended application of the material but not so high as to cause degradation.

  • Absorbent Discs: The choice of absorbent material is critical. It should have a high affinity for the plasticizer to ensure efficient absorption of the migrated DIDA. Using a material that will be in contact with the plastic in its final application provides more relevant data.[2]

  • Pressure: Applying pressure ensures intimate contact between the surfaces, which is essential for reproducible and accurate migration results.

Workflow for ISO 177 Migration Testing

ISO_177_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Prep_Sample Prepare Test Specimen (50mm disc, ≥0.5mm thick) Condition Condition Specimen & Discs (e.g., 24h at 23°C, 50% RH) Prep_Sample->Condition Prep_Absorbent Prepare Absorbent Discs Prep_Absorbent->Condition Weigh_Initial Initial Weighing (to 0.001g) Condition->Weigh_Initial Assemble Assemble Sandwich: Glass Plate -> Disc -> Specimen -> Disc -> Glass Plate Weigh_Initial->Assemble Apply_Pressure Apply Pressure (e.g., 10 kPa) Assemble->Apply_Pressure Heat Heat in Oven (e.g., 24h at 70°C) Apply_Pressure->Heat Cool_Recondition Cool & Recondition Heat->Cool_Recondition Weigh_Final Final Weighing (to 0.001g) Cool_Recondition->Weigh_Final Calculate_Mass_Loss Calculate Mass Loss of Test Specimen Weigh_Final->Calculate_Mass_Loss Calculate_Mass_Gain Calculate Mass Gain of Absorbent Discs Weigh_Final->Calculate_Mass_Gain Report Report Results Calculate_Mass_Loss->Report Calculate_Mass_Gain->Report GCMS_Workflow cluster_migration Migration cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Immerse Immerse Material in Food Simulant (e.g., 95% EtOH) Incubate Incubate (e.g., 10 days at 40°C) Immerse->Incubate Take_Aliquot Take Aliquot of Simulant Incubate->Take_Aliquot Extract Liquid-Liquid Extraction (e.g., with n-hexane) Take_Aliquot->Extract Concentrate Concentrate Extract Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantify DIDA Concentration Detect->Quantify Calibrate Prepare Calibration Curve Calibrate->Quantify Report Report Migration Value (mg/kg or mg/dm²) Quantify->Report

References

A Senior Application Scientist's Guide to the Validation of Diisodecyl Adipate (DIDA) Content in Polymers by ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Plasticizer Quantification

Diisodecyl adipate (DIDA) is a high-molecular-weight plasticizer extensively used to impart flexibility and durability to a variety of polymers, most notably polyvinyl chloride (PVC). Its applications range from food contact materials and medical devices to wire insulation and consumer goods.[1] Given its widespread use and potential for migration, the precise and accurate quantification of DIDA content is not merely a matter of quality control; it is a critical component of safety assessment and regulatory compliance.[2] This guide provides an in-depth validation framework for quantifying DIDA in polymers using Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy, comparing its performance against established chromatographic methods.

High-resolution NMR spectroscopy stands as one of the most versatile tools for characterizing molecular structure, providing unparalleled qualitative and quantitative information about polymeric materials.[3][4] Unlike many other analytical techniques, ¹H NMR can be considered a primary ratio method of analysis, where the signal intensity is directly proportional to the number of nuclei, often obviating the need for specific analyte reference standards when an internal standard is used.[5][6]

Methodology Deep Dive: Quantitative ¹H NMR for DIDA Analysis

The fundamental principle of qNMR is the direct relationship between the integrated area of a resonance signal and the molar quantity of the nuclei giving rise to that signal. By incorporating a certified internal standard of known concentration, the concentration of the analyte (DIDA) can be determined with high precision and accuracy.[7]

Causality Behind Experimental Choices
  • Solvent Selection: The choice of a deuterated solvent is paramount. It must completely dissolve the polymer sample without reacting with it. For many PVC-based materials, deuterated tetrahydrofuran (THF-d₈) is an excellent choice as it effectively dissolves PVC and its additives.[5][8] Deuterated chloroform (CDCl₃) can also be used, particularly for the extraction of plasticizers.[5][8] The solvent's residual proton signal should not overlap with analyte or standard signals.

  • Internal Standard Selection: A suitable internal standard is critical for accuracy. It must:

    • Be of high purity and non-volatile.

    • Be soluble in the chosen NMR solvent.

    • Possess sharp proton signals that do not overlap with signals from the polymer backbone or the DIDA plasticizer.

    • Have a known proton count in its resonant signals. Maleic anhydride is an excellent candidate, offering a sharp singlet in a relatively clear region of the spectrum (around 7.0 ppm) that typically does not interfere with the aliphatic signals of DIDA or the broad signals of the PVC backbone.

  • Acquisition Parameters: For accurate quantification, NMR acquisition parameters must be set to ensure complete spin-lattice relaxation (T₁) for all relevant signals. This means the relaxation delay (d1) should be at least 5 times the longest T₁ value of the protons being quantified (both analyte and standard). This prevents signal saturation and ensures the integrated areas are truly proportional to the molar amounts.

Visualizing the ¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation p1 Accurately weigh polymer sample (e.g., 20-30 mg) p2 Accurately weigh internal standard (e.g., Maleic Anhydride, 5-10 mg) p1->p2 p3 Transfer both solids to a vial p2->p3 p4 Add deuterated solvent (e.g., 0.75 mL THF-d8) p3->p4 p5 Ensure complete dissolution (Vortexing/Ultrasonication) p4->p5 p6 Transfer solution to NMR tube p5->p6 a1 Insert sample into NMR spectrometer p6->a1 a2 Tune and shim the probe a1->a2 a3 Set quantitative parameters (e.g., d1 ≥ 30s, 90° pulse) a2->a3 a4 Acquire ¹H NMR spectrum a3->a4 d1 Apply Fourier Transform a4->d1 d2 Phase and baseline correction d1->d2 d3 Integrate characteristic signals: - DIDA (e.g., α-CH₂ at ~4.0 ppm) - Internal Standard (e.g., Maleic Anhydride at ~7.0 ppm) d2->d3 d4 Calculate DIDA content (wt%) using the qNMR equation d3->d4 G start Define Analytical Procedure: ¹H NMR for DIDA Assay spec Specificity (Discrimination from matrix/impurities) start->spec lin Linearity (Proportional response to concentration) start->lin acc Accuracy (% Recovery of known amounts) start->acc prec Precision (Repeatability & Intermediate) start->prec robust Robustness (Unaffected by small variations) start->robust doc Validation Report (Document all results) spec->doc range Range (Concentration interval for linearity, accuracy, and precision) lin->range acc->range prec->range lod_loq LOD & LOQ (Lowest detectable & quantifiable amounts) range->lod_loq lod_loq->doc robust->doc

Caption: Core parameters for analytical method validation based on ICH Q2(R1).

Key Validation Parameters for the ¹H NMR Method
Validation ParameterPurpose & MethodologyAcceptance Criteria (Typical)
Specificity To ensure the signal used for quantification arises solely from DIDA. This is achieved by analyzing a blank polymer matrix, DIDA standard, and a DIDA-spiked polymer sample. The characteristic DIDA signal (e.g., α-CH₂ ester protons at ~4.0 ppm) should be absent in the blank and well-resolved in the spiked sample. [9]The DIDA signal must be free from interference from polymer or other additive signals.
Linearity To demonstrate a proportional relationship between signal response and DIDA concentration. Prepare a series of at least five standards of varying DIDA concentrations and plot the ratio of the DIDA integral to the internal standard integral against the concentration. [10][11]Correlation coefficient (R²) ≥ 0.99. [12]
Range The concentration interval over which the method is precise, accurate, and linear. For a drug product assay, this is typically 80-120% of the target concentration. [13]The specified range must be justified and confirmed by linearity, accuracy, and precision data.
Accuracy To determine the closeness of the measured value to the true value. Analyze samples of a polymer matrix spiked with known amounts of DIDA at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates each. [9]Mean recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements. - Repeatability: Multiple analyses (n≥6) of a single homogenous sample under the same conditions. - Intermediate Precision: Analysis by different analysts, on different days, or with different equipment. [10][9]Relative Standard Deviation (RSD) ≤ 2.0%. [11]
Limit of Quantification (LOQ) The lowest amount of DIDA that can be quantitatively determined with suitable precision and accuracy. Can be determined based on the signal-to-noise ratio (typically S/N = 10) or from the standard deviation of the response and the slope of the calibration curve. [10]The LOQ must be below the lowest concentration that needs to be measured.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., relaxation delay, pulse angle, processing parameters), indicating its reliability during normal use. [9]No significant change in results; system suitability parameters must still be met.

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a powerful tool, it is essential to understand its performance in the context of other common analytical methods used for plasticizer quantification, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC). [6][14]

Performance Metric ¹H NMR GC-MS HPTLC
Principle Measures signal from atomic nuclei in a magnetic field. Inherently quantitative. Separates volatile compounds, which are then detected by mass. Separation on a plate, with quantification by densitometry.
Sample Preparation Simple dissolution of polymer and internal standard. [5] Often requires more complex solvent extraction, filtration, and sometimes derivatization. [1] Solvent extraction followed by application to the HPTLC plate. [14]
Accuracy Excellent (typically 98-102% recovery). Very Good (typically 95-105% recovery). Good (can be affected by application and plate consistency).
Precision (%RSD) Excellent (< 2%). Very Good (< 5%). Good (5-10%).
Analysis Time Fast (5-15 minutes per sample for acquisition). Moderate (20-40 minutes per sample run time). Fast (allows for multiple samples to be run simultaneously). [14]
Selectivity Excellent; chemical shift provides high structural specificity. Excellent; mass fragmentation patterns provide high confidence in identification. Moderate; separation is based on polarity.
Cost (Instrument) High initial capital cost. Moderate to High. Low to Moderate.
Throughput Moderate (can be automated). Moderate (highly automatable with autosamplers). High (multiple samples per plate).

| Primary Method Capability | Yes (with internal standard, does not require DIDA-specific standard). | No (requires analyte-specific calibration standards). | No (requires analyte-specific calibration standards). |

Expert Insights: Choosing the Right Tool for the Job
  • ¹H NMR is the method of choice for R&D, structural confirmation, and when a primary, high-precision quantification method is required. Its speed and simple sample preparation make it ideal for process monitoring where accuracy is paramount. The ability to perform quantification without a specific DIDA reference standard (using a certified internal standard) is a significant advantage, especially when dealing with novel formulations. [5][15]* GC-MS is the workhorse for routine quality control, trace analysis, and migration studies. Its high sensitivity and established protocols make it invaluable for detecting low levels of plasticizers that may have leached into food simulants or other matrices. [1][16]* HPTLC excels in high-throughput screening and quality control environments where speed and cost are major considerations. It is an effective tool for rapidly screening many samples simultaneously to ensure they fall within specification, though it may lack the precision of NMR or GC-MS for borderline results. [14]

Conclusion

The validation of this compound content in polymers by ¹H NMR spectroscopy offers a rapid, precise, and highly accurate analytical solution. Its status as a primary ratio method simplifies quantification and provides a high degree of confidence in the results. While chromatographic methods like GC-MS and HPTLC have their established places in routine testing and high-throughput screening, ¹H NMR provides an unparalleled combination of structural confirmation and direct quantification. By following a rigorous validation protocol grounded in ICH Q2(R1) principles, researchers and quality control professionals can implement a trustworthy and robust method, ensuring the safety and quality of polymeric materials.

References

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Sources

A Comparative Ecotoxicological Assessment of Diisodecyl Adipate and Alternative Plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing scrutiny of traditional phthalate plasticizers has propelled the adoption of alternatives, including Diisodecyl adipate (DIDA). While often selected for its favorable human health profile, a comprehensive understanding of its environmental impact is critical for sustainable material selection. This guide presents an in-depth, objective comparison of the ecotoxicity of DIDA with three prevalent alternative plasticizers: Dioctyl terephthalate (DOTP), Acetyl tributyl citrate (ATBC), and Epoxidized soybean oil (ESBO). By synthesizing available experimental data on aquatic toxicity, biodegradability, and bioaccumulation potential, this document provides the necessary technical insights for researchers and professionals to make environmentally informed decisions. Standardized OECD test methodologies are detailed to explain the causality behind the data and ensure a trustworthy, scientifically grounded comparison.

Introduction: The Need for Ecotoxicological Scrutiny

Plasticizers are essential additives that impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC). For decades, phthalate esters like DEHP dominated the market. However, due to concerns over their endocrine-disrupting properties, a significant market shift towards non-phthalate alternatives has occurred. This compound (DIDA), an aliphatic diester, is one such alternative, valued in applications ranging from wire insulation to food packaging.

However, replacing a plasticizer based solely on human toxicological data is a shortsighted approach. A substance's environmental fate—its persistence, potential to accumulate in organisms, and toxicity to aquatic and terrestrial life—is a critical pillar of a holistic safety assessment. This guide addresses this need by comparing the ecotoxicological profiles of DIDA and three other widely used alternatives:

  • Dioctyl terephthalate (DOTP): A non-phthalate terephthalate ester, often marketed as a green alternative.[1][2]

  • Acetyl tributyl citrate (ATBC): A citrate ester, favored for its low toxicity profile in sensitive applications like toys and medical devices.[3][4]

  • Epoxidized Soybean Oil (ESBO): A bio-based plasticizer derived from soybean oil, also used as a stabilizer.[5]

The objective is to move beyond simple "pass/fail" characterizations and provide a nuanced understanding of the environmental trade-offs associated with each option, grounded in standardized experimental data.

Comparative Ecotoxicity Profiles

The environmental risk of a chemical is primarily assessed through its effects on different trophic levels (algae, invertebrates, fish), its persistence (biodegradability), and its potential to bioaccumulate.

Acute Aquatic Toxicity

Acute toxicity tests measure the adverse effects of a substance on an organism over a short period. The key metrics are the LC50 (Lethal Concentration for 50% of the population, typically for fish) and the EC50 (Effective Concentration causing a response in 50% of the population, for invertebrates and algae). Lower values indicate higher toxicity.

PlasticizerTest OrganismEndpoint (mg/L)ExposureTest GuidelineSource(s)
DIDA Data Not Readily Available---------[6]
DOTP Pimephales promelas (Fish)LC50: >98496 h---[7]
Daphnia magna (Invertebrate)EC50: >0.001448 h---[7][8][9]
P. subcapitata (Algae)EC50: >0.8672 h---[8]
ATBC Lepomis macrochirus (Fish)LC50: 38 - 6096 hOECD 203[10][11][12]
Daphnia magna (Invertebrate)48h EC50: 5.1 - 7.848 hOECD 202[12][13]
D. subspicatus (Algae)72h EC50: 11.572 hOECD 201[10][11]
ESBO FishLow Toxicity------[14]
InvertebratesLow Toxicity------[14]
Aquatic PlantsLow Toxicity------[14]

Analysis & Interpretation:

  • A significant data gap exists for the acute aquatic toxicity of DIDA , hindering a direct comparison. Regulatory assessments often rely on read-across data from analogues like DEHA (di(2-ethylhexyl) adipate), but this introduces uncertainty.[15][16]

  • DOTP exhibits very low acute toxicity to fish and algae, with effects only seen at concentrations well above its water solubility.[7] However, some studies indicate high toxicity to Daphnia magna, suggesting a specific sensitivity for this invertebrate species.[8][9]

  • ATBC demonstrates moderate acute toxicity across all three trophic levels, with LC50 and EC50 values in the range of 5 to 60 mg/L.[10][11][12][13] While not acutely toxic, it is demonstrably more impactful in short-term exposures than DOTP or ESBO.

  • ESBO is generally characterized as having low acute toxicity to aquatic organisms, making it a favorable option from this perspective.[14]

Persistence in the Environment: Biodegradability

Biodegradability is a crucial parameter determining a chemical's environmental persistence. "Ready biodegradability" is a stringent classification indicating a substance is expected to degrade rapidly and completely in an aquatic environment.[17] Standardized tests, such as those in the OECD 301 series, are used for this assessment.[18][19]

PlasticizerTest GuidelineDurationBiodegradation RateClassificationSource(s)
DIDA Data Not Readily Available---------[6]
DOTP ---------Not Readily Biodegradable---
ATBC OECD 301D28 days16%Not Readily Biodegradable[3][10]
OECD 302C28 days82%Inherently Biodegradable[3][10]
ESBO ---------Biodegradable[14]

Analysis & Interpretation:

  • ATBC is not considered readily biodegradable, achieving only 16% degradation in 28 days under stringent OECD 301D conditions.[3][10] However, it is classified as "inherently biodegradable," meaning it has the potential to degrade, albeit more slowly or under specific adapted conditions.[3][10]

  • ESBO is reported to be biodegradable, which, combined with its bio-based origin, enhances its environmental profile.[5][14]

  • Data on the ready biodegradability of DIDA and DOTP is sparse in the reviewed literature, representing another critical data gap for a comprehensive environmental risk assessment.

Experimental Methodologies: Ensuring Data Integrity

The reliability of ecotoxicity data hinges on the use of standardized, validated protocols. The Organisation for Economic Co-operation and Development (OECD) provides the global benchmark for chemical testing. Understanding these methods is key to interpreting the data and appreciating the causality behind the results.

Workflow for Acute Invertebrate Toxicity Testing (OECD 202)

The Daphnia sp. Acute Immobilisation Test is a cornerstone of aquatic toxicology, representing the invertebrate trophic level.[20][21][22]

Caption: A diagram of the OECD 202 experimental workflow.

Protocol: OECD 202 - Daphnia sp., Acute Immobilisation Test [20][23]

  • Test Organism: Juvenile Daphnia magna, less than 24 hours old, are used. This life stage is chosen for its sensitivity and to ensure uniformity across the test population.

  • Test Solutions: A geometric series of at least five concentrations of the test substance is prepared in a suitable medium, along with a control group containing no test substance.[20]

  • Exposure: At least 20 animals, divided into four replicates of five, are introduced to each test concentration and the control.[21]

  • Incubation: The test vessels are maintained at 20 ± 2°C with a defined light-dark cycle (e.g., 16 hours light, 8 hours dark) for 48 hours.[20] Feeding is withheld during the test to prevent the test substance from binding to food particles, which would alter its bioavailability.[20]

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the vessel.[20][23]

  • Endpoint Calculation: The results are used to calculate the EC50, the concentration that immobilizes 50% of the daphnids. The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) may also be determined.[23][24]

Key Principles of Other Standard Tests
  • OECD 201: Alga, Growth Inhibition Test: This 72-hour test assesses toxicity to primary producers (algae).[25][26][27][28] Exponentially growing algal cultures are exposed to the test substance, and the inhibition of growth (measured by cell count or biomass) is used to calculate the EC50.[25][29]

  • OECD 203: Fish, Acute Toxicity Test: This 96-hour test evaluates lethality in fish (e.g., Zebrafish, Rainbow Trout).[30][31][32][33] Fish are exposed to a range of concentrations, and mortality is recorded at 24, 48, 72, and 96 hours to determine the LC50.[30][32]

  • OECD 301: Ready Biodegradability: This series of tests, lasting 28 days, screens for rapid and complete biodegradation.[18][19][34] The degradation is measured by parameters like oxygen consumption or carbon dioxide production. To be classified as "readily biodegradable," a substance must reach a specific degradation threshold (e.g., 60% of theoretical oxygen demand) within a 10-day window during the 28-day test.[17][19][35]

Comparative Analysis and Discussion

The selection of an environmentally preferable plasticizer is a complex decision that involves weighing multiple factors.

Caption: Relationship between key hazard endpoints.

  • The Case for ESBO and DOTP: Based on the available data, ESBO and DOTP present a lower overall ecotoxicological hazard profile in acute scenarios.[7][14] ESBO's biodegradability is a significant advantage, suggesting lower environmental persistence.[14] DOTP's very low toxicity to fish and algae is favorable, although the potential for high toxicity to daphnids warrants further investigation and consideration in risk assessments.[8][9]

  • The Ambiguity of ATBC: ATBC is more acutely toxic to aquatic life than ESBO and DOTP.[10][11][12] Its classification as "not readily biodegradable" suggests it may persist longer in the environment, potentially leading to chronic exposure scenarios not captured by acute tests.[3][10] However, its "inherent" biodegradability means it is not completely recalcitrant.

  • The Critical Data Gaps for DIDA: The most significant finding is the lack of publicly available, standardized ecotoxicity data for DIDA itself.[6][36] While it is used as a "safer" alternative to some phthalates, this claim is not fully substantiated from an environmental perspective without robust data on its aquatic toxicity and biodegradability. Relying on analogues can be a useful screening tool but is not a substitute for empirical testing of the substance itself.

Conclusion and Future Perspectives

This comparative guide demonstrates that the transition away from traditional phthalates requires careful consideration of the environmental profiles of the alternatives.

  • ESBO emerges as a strong candidate from an ecotoxicological standpoint, combining low acute toxicity with biodegradability.[14]

  • DOTP also shows a favorable profile, with very low acute toxicity for most species, though its specific impact on invertebrates like Daphnia should not be overlooked.[7][8][9]

  • ATBC , while having a well-characterized profile, exhibits higher acute aquatic toxicity and lower biodegradability compared to ESBO and DOTP.[3][10][12]

  • For DIDA , the lack of comprehensive ecotoxicity data is a major concern.[6] Its widespread use necessitates the generation and publication of high-quality, standardized data to perform a credible environmental risk assessment.

For researchers and professionals in drug development and material science, it is imperative to look beyond the immediate human safety data and demand comprehensive environmental safety information from chemical suppliers. Prioritizing materials with complete and favorable ecotoxicological profiles is a critical step towards truly sustainable product design. Future research should focus on filling the existing data gaps for widely used plasticizers like DIDA and investigating the potential for chronic and sublethal effects of all alternatives.

References

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  • OECD. Test No. 301: Ready Biodegradability.
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  • Redox. (2023, March 31). Safety Data Sheet Acetyl tributyl citrate.
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A Senior Application Scientist's Guide to Plasticizer Selection for Polylactic Acid (PLA) Formulations: Diisodecyl Adipate vs. Bio-Based Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Enhancing Polylactic Acid

Polylactic Acid (PLA) stands at the forefront of the bioplastics revolution. Derived from renewable resources like corn starch or sugarcane, it is both bio-based and biodegradable, positioning it as a leading sustainable alternative to conventional petroleum-based polymers.[1][2][3] Its high strength, high modulus, and excellent transparency make it suitable for applications ranging from food packaging to medical devices.[2][4][5]

However, the inherent brittleness and low toughness of PLA, characterized by an elongation at break often below 10%, restrict its use in applications requiring flexibility and impact resistance.[2] This is where plasticizers become essential. By incorporating these additives, we can modulate the polymer's properties, transforming it from a rigid, brittle material into a ductile and versatile one.

The fundamental role of a plasticizer is to increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and enhancing chain mobility. This guide provides an in-depth comparison between a conventional, high-performance plasticizer, Diisodecyl adipate (DIDA), and the rapidly expanding class of bio-based plasticizers for PLA formulations. Our objective is to equip researchers and developers with the data and methodologies necessary to make informed decisions based on performance, stability, and sustainability.

The Contenders: A Profile of DIDA and Bio-Based Plasticizers

This compound (DIDA)

DIDA is a high-molecular-weight adipate ester, a type of monomeric plasticizer known for its excellent performance characteristics.[6][7] While derived from petrochemical sources, its high permanence and efficacy have made it a benchmark in various polymer systems, including its use in biodegradable films with PLA and thermoplastic starch.[6]

  • Chemical Structure: An ester of adipic acid and isodecyl alcohol.[7]

  • Molecular Weight: 426.67 g/mol .

  • Key Attributes: Noted for its low volatility, excellent low-temperature flexibility, and high resistance to extraction by soaps and detergents.[7][8] Its higher molecular weight compared to other adipates like dioctyl adipate (DOA) contributes to its improved permanence and stability.[7]

Bio-Based Plasticizers

This diverse and growing category encompasses plasticizers derived from renewable, biological sources.[4][9] Their primary advantage lies in their improved sustainability profile, often coupled with inherent biodegradability and low toxicity.[4][9][10] Common families include:

  • Citrate Esters: Derived from citric acid, examples like Tributyl Citrate (TBC) and Acetyl Tributyl Citrate (ATBC) are highly effective and have gained approval for food contact applications.[11][12]

  • Epoxidized Vegetable Oils: Epoxidized soybean oil (ESO) and other derivatives from palm, karanja, or rubber seed oil are widely used to enhance PLA's mechanical properties.[4][9][11]

  • Bio-Based Polyesters: These are oligomeric or polymeric plasticizers synthesized from bio-derived diols and diacids, offering excellent permanence and low migration due to their large molecular size.[11]

  • Glycerol Esters and Others: By-products from biofuel production, such as glycerol, can be esterified to create effective plasticizers.[11]

Performance Deep Dive: A Data-Driven Comparison

The selection of a plasticizer is a multi-faceted decision, balancing plasticizing efficiency with long-term stability and end-of-life considerations. Here, we compare DIDA and various bio-based alternatives across key performance indicators.

A. Plasticizing Efficiency and Thermal Properties

A primary measure of a plasticizer's efficiency is its ability to reduce the glass transition temperature (Tg) of PLA. A lower Tg signifies greater polymer chain mobility and, consequently, enhanced flexibility at ambient temperatures.

Causality: Plasticizer molecules position themselves between the rigid PLA chains, disrupting polymer-polymer interactions and increasing intermolecular space. This "lubricating" effect allows the chains to move past each other more easily at lower temperatures. This enhanced mobility also facilitates the crystallization process, often leading to a decrease in the cold crystallization temperature (Tcc).[9][13]

Bio-based plasticizers have demonstrated significant efficacy in this regard. Citrate esters such as glyceryl triacetate (GT) and tributyl citrate (TC) have been shown to reduce the Tg of PLA by over 12°C at concentrations of 7%.[1] Epoxidized vegetable oils and other bio-plasticizers also consistently lower the Tg, Tcc, and to a lesser extent, the melting temperature (Tm) of PLA formulations.[9][13] While specific data for DIDA in PLA is less prevalent in literature, its established use as an efficient plasticizer suggests a comparable reduction in Tg.

Table 1: Comparison of Thermal Properties of Plasticized PLA

Plasticizer Type Concentration (wt%) Tg (°C) Tcc (°C) Tm (°C) Source(s)
Neat PLA 0 ~60-65 ~125 ~151-170 [1][3][14][15]
Tributyl Citrate (TBC) 10 - 20 35 - 50 Lowered Slightly Lowered [12]
Acetyl Tributyl Citrate (ATBC) 15 ~30 Lowered Slightly Lowered [16]
Polyethylene Glycol (PEG 400) 15 ~38 Lowered Slightly Lowered [16]
Epoxidized Soybean Oil (ESO) 10 ~50 Lowered Slightly Lowered [17]

| this compound (DIDA) | Data not available | Expected Decrease | Expected Decrease | Expected Decrease | |

B. Mechanical Properties: The Flexibility vs. Strength Trade-Off

The ultimate goal of plasticization is to improve the ductility of PLA. This is typically measured by the elongation at break. However, this enhancement almost always comes at the cost of tensile strength and stiffness (Young's Modulus).

Causality: The increased chain mobility that lowers Tg also allows the material to stretch more before fracturing, thus increasing elongation. Concurrently, the reduced cohesion between polymer chains means that less force is required to pull them apart, leading to a decrease in tensile strength and modulus.[4][12]

Bio-based plasticizers have shown remarkable results. Studies report that epoxidized vegetable oils can increase elongation at break by up to 16% and impact energy by 35%, while decreasing tensile strength by about 15%.[4] Certain natural oils, like castor oil, have been reported to enhance elongation by as much as 380%.[18] DIDA is known to impart good mechanical properties and high tensile resistance, making it a robust choice for demanding applications.[7]

Table 2: Comparison of Mechanical Properties of Plasticized PLA

Plasticizer Type Concentration (wt%) Tensile Strength (MPa) Elongation at Break (%) Young's Modulus (GPa) Source(s)
Neat PLA 0 ~50-80 < 10 ~2.7-3.5 [3][19][20]
Bio-plasticizers (general) 5 - 10 ~40-50 (Decrease of ~15%) Increased up to 16% Decreased [4]
Acetyl Tributyl Citrate (ATBC) 10 - 25 Decreased 85 - 254 Decreased [17]
Polyethylene Glycol (PEG) 10 ~25 Decreased Decreased [17]

| this compound (DIDA) | Data not available | Expected Decrease | Expected Increase | Expected Decrease | |

C. Long-Term Stability: The Critical Issue of Migration

A significant challenge with plasticized polymers is the migration of the plasticizer to the material's surface over time.[14][21] This phenomenon leads to a loss of flexibility, potential contamination of contact substances (a major concern for food packaging and medical devices), and an overall reduction in the product's lifespan.

Causality: Migration is primarily driven by the plasticizer's molecular weight and its compatibility with the polymer matrix. Lower molecular weight plasticizers are more mobile and thus more prone to migrating out of the polymer.[16] Polymeric or oligomeric plasticizers, due to their larger size and chain entanglement, exhibit significantly lower migration.

DIDA, with a molecular weight of 426.67 g/mol and low volatility, offers superior permanence compared to many smaller monomeric plasticizers.[7][8] This is a key performance advantage. In the bio-based category, this issue is actively being addressed. While smaller molecules like some citrate esters can be susceptible to migration, the development of oligomeric lactic acid (OLA) or bio-based polyesters provides a sustainable solution with high stability.[21] Migration is also heavily influenced by environmental conditions; for example, contact with ethanolic solutions can promote swelling of the PLA matrix and accelerate plasticizer migration.[22]

D. Biodegradability: Impact on End-of-Life

For a material like PLA, understanding how additives affect its primary advantage—biodegradability—is crucial. The influence of plasticizers on this process is complex.

Causality: The degradation of PLA occurs primarily through hydrolysis, followed by microbial action.[23] Plasticizers can influence this in two opposing ways:

  • Acceleration: By increasing polymer chain mobility, plasticizers can allow for easier ingress of water, accelerating the initial hydrolysis step and making the polymer chains more accessible to microorganisms.[24]

  • Inhibition: Some low molecular weight plasticizers can increase the overall crystallinity of PLA over time (a process known as cold crystallization).[16][23] Since the amorphous regions of PLA degrade much faster than the crystalline regions, an increase in crystallinity can slow down the overall biodegradation rate.[23][24]

Studies suggest that higher molecular weight plasticizers that induce minimal structural changes may result in the highest biodegradation rates.[16][23] Both DIDA and many bio-based plasticizers are used in formulations intended to be biodegradable, indicating that with proper selection, the end-of-life benefits of PLA can be maintained or even enhanced.[1]

Experimental Design & Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. The following section details the methodologies for the key analyses discussed in this guide.

Diagram: Experimental Workflow for Plasticizer Evaluation

G cluster_0 1. Material Compounding cluster_1 2. Sample Preparation cluster_2 3. Material Characterization cluster_3 4. Data Analysis & Comparison A PLA Resin & Plasticizer (Pre-dried) B Twin-Screw Extrusion (Melt Blending) A->B Metering C Compression Molding (Films) E Thermal Analysis (DSC, TGA) C->E G Migration Analysis C->G H Biodegradation Study C->H D Injection Molding (Tensile Bars) F Mechanical Testing (Tensile, Impact) D->F I Performance Evaluation E->I F->I G->I H->I B->C Pelletizing B->D Pelletizing

Sources

A Comparative Guide to Leaching Studies of Diisodecyl Adipate from Food Contact Materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and considerations for studying the leaching of Diisodecyl adipate (DIDA) from food contact materials (FCMs). While DIDA is utilized as a plasticizer in various polymers to enhance flexibility, a notable scarcity of publicly available, specific migration data for this substance presents a significant challenge for direct comparative analysis. This guide, therefore, establishes a robust framework for understanding and conducting leaching studies by drawing parallels with extensively studied alternative plasticizers, such as Di-(2-ethylhexyl) adipate (DEHA) and various phthalates. We will delve into the regulatory landscape, detailed experimental protocols, and the critical interpretation of migration data, thereby equipping researchers, scientists, and drug development professionals with the necessary tools to design and evaluate leaching studies for DIDA and other plasticizers.

Introduction to this compound (DIDA) as a Plasticizer

This compound (DIDA) is a high molecular weight adipate ester employed as a plasticizer in various polymers, most notably polyvinyl chloride (PVC). Its primary function is to increase the flexibility, durability, and workability of the plastic material. Adipates are often considered alternatives to phthalate plasticizers, some of which have faced regulatory scrutiny due to potential health concerns. The choice of plasticizer is critical as it influences the final properties of the FCM and, importantly, its potential to migrate into foodstuffs.

The migration of plasticizers is a significant concern in food safety as these substances are not chemically bound to the polymer matrix and can leach into food upon contact.[1] The extent of this migration is influenced by several factors, including the chemical nature of the plasticizer and the food, the temperature and duration of contact, and the type of polymer.[2][3]

Regulatory Framework: Setting the Boundaries for Safe Use

The safety of food contact materials is governed by stringent regulations worldwide. In the European Union, the primary legislation is Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[4] In the United States, the Food and Drug Administration (FDA) regulates food contact substances under Title 21 of the Code of Federal Regulations (CFR).[5][6]

A key aspect of these regulations is the establishment of Specific Migration Limits (SMLs), which define the maximum permitted amount of a substance that can migrate from the FCM into food.

For this compound (DIDA), the European Union has established a group SML with Diisononyl phthalate (DINP).

Substance GroupFCM No.SML (mg/kg of food)Notes
Sum of Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP)728 and 7291.8The SML is for the sum of both substances.[7]

This group restriction underscores the importance of considering the cumulative exposure to similar chemical substances. It is crucial for researchers and manufacturers to be aware of the latest amendments to these regulations, as SMLs can be revised based on new toxicological data.[7][8]

Comparative Analysis of Leaching Performance: A Data-Driven Approach

A direct quantitative comparison of DIDA's leaching performance is hampered by the lack of specific migration data in the public domain. However, we can establish a comparative framework by examining the extensive data available for other prominent plasticizers. The following tables summarize representative migration data for DEHA and select phthalates under various experimental conditions. This data serves as a benchmark for what might be expected in a leaching study of DIDA and highlights the key parameters influencing migration.

Table 1: Comparative Migration Data of Plasticizers into Fatty Food Simulants (e.g., Olive Oil, 95% Ethanol, Isooctane)

PlasticizerPolymerFood SimulantTest ConditionsMigration LevelReference
Di-(2-ethylhexyl) adipate (DEHA)PVCOlive Oil10 days at 40°C> 3 mg/dm² in many cases[9]
Di-(2-ethylhexyl) adipate (DEHA)PVCIsooctane2 hours at 40°CGood correlation with olive oil test[9]
Di-(2-ethylhexyl) phthalate (DEHP)PVC50% EthanolNot specifiedHigh overall migration[10]
Di-n-butyl phthalate (DBP)Meat CasingMeat Product (50% fat)Heat processedUp to 3.88 µg/g[11]
Di-(2-ethylhexyl) phthalate (DEHP)Meat CasingMeat Product (50% fat)Heat processedUp to 7.19 µg/g[11]

Table 2: Comparative Migration Data of Plasticizers into Aqueous and Acidic Food Simulants

PlasticizerPolymerFood SimulantTest ConditionsMigration LevelReference
Di-(2-ethylhexyl) adipate (DEHA)PVCWaterNot specified≤ 0.1 mg/dm²[12]
Various PlasticizersVarious10% Ethanol (Simulant A)Not specifiedGenerally low migration[13]
Various PlasticizersVarious3% Acetic Acid (Simulant B)Not specifiedGenerally low migration[13]

Key Observations and Implications for DIDA Studies:

  • Fatty Foods are a Major Concern: The data consistently shows that migration of lipophilic plasticizers like adipates and phthalates is significantly higher into fatty food simulants (olive oil, ethanol >20%) compared to aqueous or acidic simulants.[11][14] This is a critical consideration for designing DIDA leaching studies, as the highest migration levels are expected in contact with fatty foods.

  • Temperature and Time are Key Drivers: Migration increases with both the duration and temperature of contact.[2][3] Experimental protocols should, therefore, simulate the worst-case foreseeable use of the food contact material.

  • Need for DIDA-Specific Data: The absence of specific migration data for DIDA is a critical knowledge gap. While DEHA data provides a useful analogue, the unique physicochemical properties of DIDA necessitate dedicated experimental studies to accurately assess its leaching potential and ensure consumer safety.

Experimental Design and Protocols for Leaching Studies

The design of a robust leaching study is paramount for generating reliable and reproducible data. The choice of food simulants, test conditions, and analytical methods must be scientifically justified and adhere to regulatory guidelines.

Selection of Food Simulants

Food simulants are standardized liquids that mimic the properties of different food types. The selection of the appropriate simulant is based on the intended use of the food contact material.[15]

SimulantCompositionRepresents Food Type
Simulant A 10% Ethanol (v/v)Aqueous foods (pH > 4.5)
Simulant B 3% Acetic Acid (w/v)Acidic foods (pH ≤ 4.5)
Simulant C 20% Ethanol (v/v)Alcoholic foods (≤ 20% alcohol) and foods with some lipophilic character
Simulant D1 50% Ethanol (v/v)Alcoholic foods (> 20% alcohol) and oil-in-water emulsions
Simulant D2 Vegetable Oil (e.g., Olive Oil)Fatty foods
Simulant E Tenax® (modified polyphenylene oxide)Dry foods

For a comprehensive assessment of DIDA, testing should encompass simulants representing the full range of food types the FCM is intended to contact, with a particular focus on fatty food simulants (D1 and D2) where the highest migration is anticipated.

Experimental Workflow for a Migration Study

The following diagram illustrates a typical workflow for conducting a migration study to determine the specific migration of a plasticizer like DIDA from a food contact material.

Migration_Workflow cluster_prep Sample Preparation cluster_exposure Migration Exposure cluster_analysis Analytical Quantification Sample Food Contact Material Sample Cut Cut to specified surface area Sample->Cut Clean Clean the sample surface Cut->Clean Exposure Immerse sample in simulant under controlled Time & Temperature Clean->Exposure Simulant Select appropriate Food Simulant(s) Simulant->Exposure Extraction Extract DIDA from Simulant Exposure->Extraction Analysis Analyze by GC-MS or LC-MS/MS Extraction->Analysis Quantification Quantify DIDA concentration Analysis->Quantification Result Calculate Specific Migration (mg/kg or mg/dm²) Quantification->Result

Caption: A generalized workflow for a specific migration study of a plasticizer from a food contact material.

Detailed Step-by-Step Protocol for a Migration Test (Example)

This protocol is a generalized example for determining the specific migration of DIDA from a PVC film into olive oil.

Objective: To quantify the specific migration of DIDA from a PVC film into the fatty food simulant olive oil under standardized conditions.

Materials:

  • PVC film containing DIDA

  • Olive oil (as food simulant D2)

  • Glass migration cells or containers

  • Analytical balance

  • Incubator or oven capable of maintaining 40°C ± 1°C

  • Hexane (analytical grade)

  • Anhydrous sodium sulfate

  • Gas chromatograph with mass spectrometer (GC-MS)

  • DIDA analytical standard

  • Internal standard (e.g., a deuterated adipate)

Procedure:

  • Sample Preparation:

    • Cut the PVC film into test specimens of a known surface area (e.g., 1 dm²).

    • Gently wipe the surface of the film with a lint-free cloth to remove any surface contamination. Avoid using solvents.

    • Determine the surface area to volume ratio to be used, typically 6 dm²/kg of food simulant as per Regulation (EU) No 10/2011.

  • Migration Exposure:

    • Place the PVC film specimen in a clean, inert glass container.

    • Add the pre-conditioned olive oil to the container, ensuring the film is fully immersed and the specified surface area to volume ratio is achieved.

    • Seal the container to prevent evaporation.

    • Place the container in an incubator at 40°C for 10 days. This condition simulates long-term storage at room temperature.

  • Sample Extraction:

    • After the exposure period, remove the PVC film from the olive oil.

    • Take a known aliquot of the olive oil simulant.

    • Spike the aliquot with a known amount of the internal standard.

    • Perform a liquid-liquid extraction with hexane to isolate the DIDA from the oil matrix.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Concentrate the extract to a known volume under a gentle stream of nitrogen.

  • Analytical Quantification:

    • Inject a portion of the concentrated extract into the GC-MS system.

    • Use a suitable GC column and temperature program to separate DIDA from other components.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for DIDA and the internal standard.

    • Prepare a calibration curve using DIDA standards of known concentrations.

    • Quantify the concentration of DIDA in the sample by comparing its peak area to that of the internal standard and the calibration curve.

  • Calculation of Specific Migration:

    • Calculate the amount of DIDA that migrated into the total volume of olive oil.

    • Express the specific migration in mg of DIDA per kg of food simulant (mg/kg) or mg of DIDA per dm² of the food contact material surface (mg/dm²).

Causality Behind Experimental Choices
  • Choice of Fatty Simulant (Olive Oil): DIDA is a lipophilic substance, meaning it has a high affinity for fats. Therefore, the highest migration is expected into fatty foods. Olive oil is the standardized fatty food simulant in EU regulations for this reason.[13]

  • Test Conditions (10 days at 40°C): These conditions are chosen to represent long-term storage at room temperature, which is a common scenario for many packaged foods. The elevated temperature accelerates the migration process, representing a worst-case scenario.

  • Analytical Method (GC-MS): Gas chromatography-mass spectrometry is a powerful analytical technique that provides both separation and identification of volatile and semi-volatile compounds like DIDA. Its high sensitivity and selectivity are essential for accurately quantifying the low levels of migrants often found in these studies.[9]

Advanced Analytical Techniques for Leaching Studies

While GC-MS is a workhorse for plasticizer analysis, other techniques can also be employed, each with its own advantages.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for less volatile or thermally labile compounds. It offers excellent sensitivity and selectivity.

  • High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD): A more common and less expensive technique than mass spectrometry, but it may lack the selectivity to distinguish the target analyte from interfering compounds in complex matrices.

The choice of analytical technique will depend on the specific properties of the analyte, the complexity of the food simulant matrix, and the required sensitivity.

Conclusion and Future Perspectives

The study of plasticizer migration from food contact materials is a critical aspect of ensuring food safety. While a comprehensive regulatory framework exists, and extensive data is available for many plasticizers, there is a clear and urgent need for specific experimental data on the leaching of this compound (DIDA).

This guide has provided a detailed framework for designing and conducting such studies, drawing on the established methodologies used for other plasticizers. The key takeaways for researchers are:

  • Prioritize Fatty Food Simulants: The highest migration of DIDA is expected into fatty foods.

  • Simulate Worst-Case Conditions: Test conditions should reflect the most severe foreseeable use of the food contact material in terms of temperature and contact time.

  • Employ Sensitive and Selective Analytical Methods: Techniques like GC-MS are essential for accurate quantification of migration levels.

The generation of robust migration data for DIDA is essential to allow for a direct and objective comparison with its alternatives and to ensure that its use in food contact materials is safe for consumers. Future research should focus on filling this critical data gap to facilitate comprehensive risk assessments and inform regulatory decisions.

References

A Comparative Performance Evaluation of Diisodecyl Adipate (DIDA) in Synthetic Lubricants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Diisodecyl adipate (DIDA), a Group V synthetic ester base oil, against other common synthetic alternatives. The information presented is targeted toward researchers, formulators, and scientists in the field of lubricant technology and development. Our analysis is grounded in standardized testing methodologies to ensure scientific integrity and provide actionable insights.

Synthetic esters, due to their polarity and uniform molecular structure, offer several advantages in high-performance lubricant formulations. They can enhance lubricity, improve additive solubility, increase thermal and oxidative stability, and ensure seal compatibility.[1] Adipate esters, like DIDA, are often selected as base stocks or blend components where high-temperature cleanliness and biodegradability are paramount.[1]

Key Performance Metrics for Lubricant Base Oils

The performance of a lubricant is fundamentally tied to the properties of its base oil. For this evaluation, we will focus on a series of critical metrics that define a lubricant's operational capabilities, particularly under demanding conditions. The choice of standardized test protocols is crucial for generating reproducible and comparable data.

  • Viscosity and Viscosity Index (VI): Viscosity is a measure of a fluid's resistance to flow and is a primary characteristic of any lubricant.[2] The Viscosity Index (VI) is an empirical, dimensionless number that quantifies how a lubricant's viscosity changes with temperature.[3][4] A higher VI indicates a more stable viscosity across a broad temperature range, which is critical for equipment operating in fluctuating thermal environments.[3][4][5]

  • Low-Temperature Performance (Pour Point): The pour point is the lowest temperature at which a petroleum product will continue to flow under prescribed conditions.[6][7][8] This metric is a vital indicator of a lubricant's utility in cold-weather applications, where fluidity is essential for proper circulation and start-up protection.[8]

  • Oxidative Stability: This metric assesses a lubricant's resistance to degradation at elevated temperatures in the presence of oxygen.[9][10][11] Poor oxidative stability leads to the formation of sludge, varnish, and acidic byproducts, which can impede machinery operation and cause corrosion. Synthetic esters are known for reducing varnish and deposits due to their outstanding oxidative stability.[12]

  • Volatility (Flash Point): The flash point is the lowest temperature at which a lubricant gives off enough vapor to form an ignitable mixture with air. It is a key indicator of a lubricant's volatility. Lower volatility is advantageous as it reduces oil consumption and minimizes the formation of deposits.[13] Due to intermolecular attraction, esters generally exhibit lower volatility and higher flash points compared to mineral oils of a similar viscosity.[13]

The Contenders: A Comparative Overview

To provide a comprehensive performance context, DIDA is compared against two widely used synthetic base oils from different API groups:

  • This compound (DIDA): A Group V adipate diester. DIDA is recognized for its excellent low-temperature properties and good thermal stability, making it suitable as a sole base stock or as a blend component with other oils like PAOs.[14]

  • Polyalphaolefin (PAO, 4 cSt): A Group IV synthetic hydrocarbon. PAOs are the most common synthetic base oils, known for their high VI, excellent thermal stability, and low volatility.[15][16] However, their non-polar nature can lead to challenges with additive solubility and seal swell, often requiring the addition of esters to the formulation.[15]

  • Di-2-ethylhexyl Sebacate (DOS): Another Group V diester, specifically a sebacate ester. DOS is valued for its exceptional low-temperature fluidity and strong thermal and oxidative resistance, making it a high-performance alternative.[17][18]

Comparative Performance Data

The following table summarizes the typical performance characteristics of DIDA in comparison to a representative PAO and DOS. These values are derived from industry technical data sheets and represent typical properties.

Property Test Method This compound (DIDA) Polyalphaolefin (PAO, 4 cSt) Di-2-ethylhexyl Sebacate (DOS)
Kinematic Viscosity @ 40°C, cSt ASTM D445151712.5
Kinematic Viscosity @ 100°C, cSt ASTM D4453.73.93.2
Viscosity Index (VI) ASTM D2270148126152
Pour Point, °C ASTM D97< -54-60≥ -80
Flash Point, °C ASTM D92221224215
Oxidative Stability (RPVOT), mins ASTM D2272Excellent (Typical for Diesters)Very GoodExcellent (Typical for Diesters)

Note: Oxidative stability values for base oils are highly dependent on the additive package used in the final formulation. Esters like DIDA and DOS are known to possess inherently high oxidative stability.

Analysis of Results:

  • Viscosity Index: DIDA exhibits a significantly higher VI (148) compared to the PAO (126), indicating a more stable viscosity profile over a wide temperature range.[19] The sebacate ester, DOS, shows an even higher VI (152), highlighting a key strength of this diester class.[20] A higher VI means a smaller decrease in viscosity as temperatures rise.[5]

  • Low-Temperature Performance: All three synthetic base oils demonstrate exceptional low-temperature fluidity. DIDA's pour point of less than -54°C is excellent, though the PAO and particularly the DOS show even lower pour points.[19][20] This makes all three highly suitable for applications in cold environments.

  • Volatility: The flash points of all three base oils are comparable and high, indicating low volatility. This is a characteristic advantage of synthetic lubricants, leading to reduced oil consumption and cleaner operation at high temperatures.[12][15]

  • Ester-Specific Benefits: As esters, both DIDA and DOS bring unique advantages not offered by PAOs alone. Their inherent polarity makes them excellent solvents for lubricant additives and can help swell elastomer seals, counteracting the seal-shrinking tendency of PAOs.[1][13] This makes DIDA a valuable component in PAO-based formulations to improve overall lubricant integrity.[14]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of these findings, standardized test methods developed by ASTM International are employed. Below are the workflows for two of the most critical performance tests.

The accurate determination of viscosity is essential for many product specifications.[2] This protocol measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at controlled temperatures (40°C and 100°C).[2][21][22][23] The Viscosity Index is then calculated from these two measurements.[4][24]

ASTM_D445_D2270_Workflow cluster_prep Sample Preparation cluster_visc Viscosity Measurement (ASTM D445) cluster_calc Calculation (ASTM D2270) P1 Homogenize and degas sample (ultrasonic bath) P2 Filter sample if particulates are present P1->P2 V1 Select calibrated glass capillary viscometer P2->V1 V2 Charge viscometer with prepared sample V1->V2 V3 Place in temperature- controlled bath (40°C) V2->V3 V4 Equilibrate for ~30 mins V3->V4 V5 Measure flow time of liquid V4->V5 V6 Repeat for 100°C V5->V6 C1 Calculate Kinematic Viscosity (ν) ν = C * t (C=constant, t=time) V6->C1 C2 Obtain ν at 40°C and 100°C C1->C2 C3 Use ASTM D2270 formulas or tables to calculate Viscosity Index (VI) C2->C3 Report Report C3->Report

Caption: Workflow for Viscosity and Viscosity Index Determination.

The pour point test identifies the lowest temperature at which a lubricant can flow, which is crucial for assessing its performance in cold conditions.[8] The procedure involves cooling a sample at a specified rate and examining it for flow characteristics at 3°C intervals.[7]

ASTM_D97_Workflow cluster_prep Sample Preparation cluster_test Cooling & Observation cluster_report Reporting S1 Pour specimen into test jar to level mark S2 Heat sample gently if necessary to pour S1->S2 S3 For pour points > -33°C: Heat to 45°C S2->S3 S4 Cool to 24°C before test S3->S4 T1 Place test jar in cooling jacket S4->T1 T2 Cool sample in a controlled cooling bath T1->T2 T3 At each 3°C interval, remove jar from jacket T2->T3 T4 Tilt jar to check for movement T3->T4 T5 Specimen Flows? T4->T5 T5->T3 Yes T6 Record the temperature T5->T6 No T7 Calculate Pour Point: Pour Point = Recorded Temp + 3°C T6->T7 Report Report T7->Report

Caption: Experimental Workflow for Pour Point Determination (ASTM D97).

Discussion and Field Insights

The choice between DIDA, PAO, and other esters like DOS is not a matter of simple superiority but of application-specific requirements.

  • DIDA as a High-Performance All-Rounder: this compound stands out as a robust Group V base oil with a well-balanced profile. Its high VI ensures reliable performance across varying temperatures, while its excellent low-temperature fluidity is critical for cold starts. For applications requiring good thermal stability, cleanliness, and material compatibility, DIDA is an excellent choice, either as the primary base oil or as a performance-enhancing additive in PAO formulations.[14]

  • PAO for Extreme Stability: When ultimate thermal and hydrolytic stability is the primary concern, PAOs are often the preferred choice. Their synthetic hydrocarbon structure is inherently robust. However, formulators must address their limitations in additive solvency and seal compatibility, which is where co-blending with esters like DIDA becomes a critical strategy.[13][25]

  • DOS for Ultimate Low-Temperature Performance: For the most extreme cold-temperature applications, sebacate esters like DOS offer a distinct advantage with pour points reaching as low as -80°C.[20] This makes them indispensable in specialized fields such as aviation and certain industrial hydraulic systems.[17]

Causality Behind Performance: The performance differences stem from molecular structure. The long, flexible aliphatic chains of adipate and sebacate esters impart excellent low-temperature properties. The polar ester groups (-COO-) are attracted to metal surfaces, enhancing lubricity, and also create intermolecular attraction that reduces volatility.[13] PAOs, in contrast, are non-polar, uniform branched-chain hydrocarbons, which gives them excellent thermal stability and a high VI, but lacks the benefits of polarity.[15]

Conclusion

This compound (DIDA) is a highly versatile and effective synthetic base oil that offers a compelling balance of properties. Its high viscosity index, excellent low-temperature fluidity, and inherent benefits of being an ester—such as additive solvency and seal compatibility—make it a superior choice for a wide range of demanding lubricant applications. While PAOs offer unmatched stability and specialty esters like DOS provide extreme cold-flow properties, DIDA serves as an exceptional all-around performer and a critical co-base stock for optimizing the performance of next-generation synthetic lubricants.

References

  • ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.
  • ASTM D2272 Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel.
  • ASTM D97 Test Method for Pour Point. Ayalytical.
  • ASTM D445. Anton Paar Wiki.
  • Pour Point of Petroleum Products.
  • Why Esters?
  • Esters In Synthetic Lubricants. Bob Is The Oil Guy.
  • Pour Point of Petroleum Products.
  • ASTM D2272-11 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rot
  • ASTM D2270 Standard Practice for Calculating Viscosity Index.
  • D97 Standard Test Method for Pour Point of Petroleum Products.
  • ASTM D2270. eralytics.
  • ASTM D445. eralytics.
  • ASTM D445 & IP71 - METHODS. Tamson Instruments.
  • OilLab 571: Oxidation Stability of Steam Turbine Oils. Linetronic Technologies.
  • D2272 Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel.
  • ASTM D2270. SPL.
  • ASTM D445 - Kinem
  • Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel.
  • D97 Standard Test Method for Pour Point of Petroleum Products.
  • ASTM D2270-10 - Standard Practice for Calcul
  • SYNTHETIC ESTERS. zslubes.
  • Synthetic Ester Base Oil: The Core of High-performance Lubric
  • Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C.
  • New insight into the benefits of synthetic esters in challenging lubricating applic
  • Diisodecyl Adip
  • REZILUBE™ DIDA. Hallstar Industrial.
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  • Dioctyl Sebacate (DOS) Product Overview. Nova Industries.
  • Diisodecyl Adip
  • DOS technical d
  • DEHYLUB 4005 Di(2-Ethylhexyl) Sebacate.
  • Di-2-Ethylhexyl Sebacate (DOS)
  • LUBRICIT - DOS. Zschimmer & Schwarz.
  • DEHYLUB 4045 DI-ISODECYL ADIPATE.
  • Revolutionizing Synthetic Lubricants: The Rise of New PAO Altern
  • Which Synthetic Lubricant is Superior?
  • Why does PAG base oil outperform mineral oil /PAO? Chorus.
  • What are the performance differences between polyalphaolefin (PAO) synthetic base oils and con.. YouTube.
  • Comparison of Properties between Mineral and Synthetic Base Oils. Faraz Oil.

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Comparative study of adipate plasticizers for low-temperature applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to Adipate Plasticizers for Low-Temperature Applications

Authored by a Senior Application Scientist

Introduction: The Critical Role of Plasticizers in Low-Temperature Environments

In the realm of polymer science, particularly for applications involving flexible polyvinyl chloride (PVC), the performance at low temperatures is a critical determinant of material viability. As temperatures decrease, polymers inherently become more rigid and brittle, a phenomenon governed by the reduction in molecular motion. Plasticizers are essential additives that increase the flexibility, workability, and distensibility of polymers by lowering their glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] For applications in cold climates, refrigeration, or aerospace, selecting a plasticizer that maintains its efficacy at sub-zero temperatures is paramount.

Adipate esters have emerged as a leading class of plasticizers for low-temperature applications due to their excellent flexibility, good thermal stability, and compatibility with a wide range of polymers.[1][2][3] This guide provides a comprehensive comparative analysis of three widely used adipate plasticizers: Dioctyl Adipate (DOA), Diisononyl Adipate (DINA), and Bis(2-ethylhexyl) Adipate (DEHA). We will delve into their performance characteristics, the experimental methodologies for their evaluation, and the fundamental structure-property relationships that govern their low-temperature performance.

Understanding the Mechanism: How Adipate Plasticizers Impart Low-Temperature Flexibility

The efficacy of a plasticizer is intrinsically linked to its molecular structure. Adipate plasticizers are diesters of adipic acid, featuring two alkyl side chains. The length and branching of these alkyl chains are critical factors influencing their performance at low temperatures.

The primary mechanism by which adipate plasticizers enhance low-temperature flexibility is by increasing the free volume within the polymer matrix. The plasticizer molecules intersperse themselves between the polymer chains, reducing the intermolecular forces and providing more space for the polymer chains to move, even at low temperatures. Longer, linear alkyl chains are particularly effective at this, as they create more significant separation between polymer chains.[4] However, excessive chain length can lead to compatibility issues. A branched structure in the alkyl chain can sometimes improve compatibility but may slightly compromise the ultimate low-temperature performance compared to a linear counterpart of the same carbon number.[5][6][7]

The following diagram illustrates the relationship between the molecular structure of adipate plasticizers and their key low-temperature performance attributes.

G cluster_structure Molecular Structure of Adipate Plasticizer cluster_performance Low-Temperature Performance Alkyl Chain Length Alkyl Chain Length Glass Transition Temperature (Tg) Glass Transition Temperature (Tg) Alkyl Chain Length->Glass Transition Temperature (Tg) Longer chain generally lowers Tg Brittleness Temperature Brittleness Temperature Alkyl Chain Length->Brittleness Temperature Longer chain lowers brittleness temp. Alkyl Chain Branching Alkyl Chain Branching Compatibility Compatibility Alkyl Chain Branching->Compatibility Increases compatibility Molecular Weight Molecular Weight Volatility Volatility Molecular Weight->Volatility Higher MW reduces volatility Flexibility Flexibility Glass Transition Temperature (Tg)->Flexibility Lower Tg = Higher Flexibility Brittleness Temperature->Flexibility Lower brittleness temp. = Higher Flexibility Compatibility->Flexibility Improves overall performance Long-term Performance Long-term Performance Volatility->Long-term Performance

Caption: Relationship between adipate plasticizer structure and low-temperature performance.

Comparative Performance Analysis of Adipate Plasticizers

To provide a clear comparison, the following table summarizes the typical properties and low-temperature performance of DOA, DINA, and DEHA in a representative flexible PVC formulation. The data is a synthesis of information from technical datasheets and scientific literature.[1][8][9][10][11][12][13][14][15][16][17][18][19][20] It is important to note that absolute values can vary depending on the specific formulation, including the type and concentration of PVC resin, stabilizers, and other additives.

PropertyDioctyl Adipate (DOA) / Bis(2-ethylhexyl) Adipate (DEHA)Diisononyl Adipate (DINA)
Chemical Structure Diester of adipic acid and 2-ethylhexanolDiester of adipic acid and isononyl alcohol
Molecular Formula C22H42O4C24H46O4
Molecular Weight 370.57 g/mol [13][20]~398.6 g/mol
Appearance Clear, colorless oily liquid[8][11]Clear, colorless liquid[14]
Freezing Point < -70 °C[8]-60 °C[14]
Boiling Point (@ 5 mmHg) ~215 °C[9]-
Specific Gravity (20/20°C) ~0.927[8]~0.923[17]
Plasticizing Efficiency High[9][15]Good, slightly lower than DOA
Volatility Low[11]Lower than DOA[14]
Typical Glass Transition Temp. (Tg) of Plasticized PVC -35 to -45 °C-30 to -40 °C
Typical Brittleness Temperature of Plasticized PVC -50 to -60 °C-45 to -55 °C

Key Observations:

  • DOA/DEHA is often considered the benchmark for low-temperature performance among adipates due to the linear nature of its 2-ethylhexyl chains, which efficiently increase free volume.[1] It exhibits a very low freezing point and imparts excellent flexibility at low temperatures.[8][9]

  • DINA , with its longer isononyl chains, has a slightly higher molecular weight, which contributes to its lower volatility compared to DOA.[10][14] This can be advantageous in applications where long-term performance and reduced plasticizer migration are critical. While its low-temperature performance is excellent, it is generally considered slightly less effective than DOA in depressing the glass transition and brittleness temperatures.

Experimental Evaluation of Low-Temperature Performance

To empirically validate the performance of adipate plasticizers, a series of standardized tests are employed. The following experimental workflow outlines the key analytical techniques used in our laboratories.

G cluster_prep Sample Preparation cluster_analysis Low-Temperature Performance Analysis cluster_results Data Interpretation PVC Formulation PVC Formulation Compounding Compounding PVC Formulation->Compounding Mixing of PVC, plasticizer, stabilizers Molding Molding Compounding->Molding Compression or injection molding Conditioning Conditioning Molding->Conditioning Standard temperature and humidity DSC Analysis DSC Analysis Conditioning->DSC Analysis DMA Analysis DMA Analysis Conditioning->DMA Analysis Brittleness Test Brittleness Test Conditioning->Brittleness Test Tg Determination Tg Determination DSC Analysis->Tg Determination Modulus vs. Temp Modulus vs. Temp DMA Analysis->Modulus vs. Temp Brittleness Temp. Brittleness Temp. Brittleness Test->Brittleness Temp. Comparative Analysis Comparative Analysis Tg Determination->Comparative Analysis Modulus vs. Temp->Comparative Analysis Brittleness Temp.->Comparative Analysis

Caption: Experimental workflow for evaluating low-temperature performance of adipate plasticizers.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity, and the midpoint of this transition is taken as the Tg.[21][22][23][24][25][26] A lower Tg indicates better low-temperature performance of the plasticizer.[27]

Protocol:

  • Sample Preparation: A small, uniform disc (5-10 mg) is cut from the conditioned, molded PVC sample.

  • Instrument Setup: A calibrated DSC instrument is used. The sample is placed in an aluminum pan, and an empty pan is used as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature down to -100°C at a controlled rate (e.g., 20°C/min).

    • Hold at -100°C for 5 minutes to ensure thermal equilibrium.

    • Ramp the temperature up to 100°C at a controlled rate (e.g., 10°C/min). This is the heating scan from which the Tg is determined.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

2. Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Principle: DMA measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory force.[28] It provides information on the storage modulus (elastic response), loss modulus (viscous response), and tan delta (ratio of loss to storage modulus). The peak of the tan delta curve is often used to determine the glass transition temperature.[16][29][30][31]

Protocol:

  • Sample Preparation: A rectangular specimen of precise dimensions (e.g., 30 mm x 5 mm x 1 mm) is cut from the conditioned, molded PVC sheet.

  • Instrument Setup: A DMA instrument equipped with a tensile or film clamp is used. The sample is mounted securely in the clamps.

  • Test Parameters:

    • Mode: Temperature sweep.

    • Frequency: 1 Hz (a common standard).

    • Strain Amplitude: A small strain within the linear viscoelastic region of the material (e.g., 0.1%).

    • Temperature Range: -100°C to 100°C.

    • Heating Rate: 3°C/min.

  • Data Analysis: The storage modulus, loss modulus, and tan delta are plotted against temperature. The temperature at the peak of the tan delta curve is taken as the glass transition temperature.

3. Brittleness Temperature Test (ASTM D1790)

Principle: This test determines the temperature at which a plastic sheeting exhibits brittle failure under specified impact conditions.[7] It is a direct measure of the material's ability to resist fracture at low temperatures.

Protocol:

  • Sample Preparation: Specimens of specified dimensions are cut from the conditioned PVC sheet.

  • Apparatus: A specialized brittleness temperature tester is used, which consists of a cooled chamber and an impact hammer.

  • Procedure:

    • The specimens are conditioned at the test temperature for a specified time.

    • Each specimen is then subjected to a single impact from the hammer.

    • The test is repeated at different temperatures, typically in 10°C increments, to find the temperature at which 50% of the specimens fail.

  • Data Analysis: The brittleness temperature is reported as the temperature at which 50% of the tested specimens exhibit brittle failure.

Conclusion and Future Outlook

The selection of an appropriate adipate plasticizer is a critical decision in the formulation of PVC compounds for low-temperature applications. DOA/DEHA generally offers the best low-temperature flexibility, making it an excellent choice for applications where extreme cold performance is the primary concern. DINA, with its lower volatility, presents a compelling alternative for applications requiring greater permanence and long-term stability.

The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of these and other plasticizers. A thorough understanding of the structure-property relationships allows for the informed selection and development of new and improved plasticizers.

Looking ahead, the demand for high-performance, non-phthalate, and bio-based plasticizers continues to grow.[19][32] Research is actively exploring novel adipate esters and other chemistries that offer a superior balance of low-temperature performance, permanence, and environmental safety. As the field advances, a continued focus on rigorous experimental validation and a deep understanding of the underlying molecular mechanisms will be essential for driving innovation in plasticizer technology.

References

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  • Wikipedia. (n.d.). Bis(2-ethylhexyl)
  • U.S. Consumer Product Safety Commission. (2018, October 1). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl)
  • METTLER TOLEDO. (n.d.). PVC Measured by DSC and TGA.
  • Zhang, Y., et al. (2023). Plasticization Mechanism and Low‐Temperature Property of PVC with Citrate Octyl‐Decyl Ester Plasticizers. ChemistrySelect, 8(25), e202300894.
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  • Daniels, P. H. (2014). Plasticizer Compatibility Testing: Dynamic Mechanical Analysis and Glass Transition Temperatures. Journal of Vinyl and Additive Technology, 20(4), 241-247.
  • Hitachi High-Tech Corporation. (n.d.). Thermal Analysis of Polyvinyl Chloride.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Diisodecyl Adipate (DIDA) in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diisodecyl adipate (DIDA) is a high-production-volume chemical used predominantly as a plasticizer in a wide array of polymeric materials, including polyvinyl chloride (PVC). Its function is to impart flexibility and durability to otherwise rigid plastics. The widespread use of DIDA in consumer and industrial products leads to its inevitable release into the environment through various pathways, including leaching from landfills, industrial effluents, and the degradation of plastic waste. As a result, DIDA is an emerging environmental contaminant, and its presence in soil, water, and sediment is of increasing concern.

For researchers, environmental scientists, and regulatory bodies, the accurate and reliable quantification of DIDA in complex environmental matrices is paramount for assessing its environmental fate, transport, and potential toxicological risks. This guide provides a comprehensive comparison of the two most prevalent analytical techniques for DIDA determination: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the nuances of sample preparation, instrumental analysis, and method validation, providing supporting data and detailed protocols to empower you to make informed decisions for your analytical workflows.

The Analytical Challenge: The Nature of DIDA and Environmental Matrices

DIDA is not a single chemical entity but a complex mixture of isomers, arising from the esterification of adipic acid with isomeric C10 alcohols. This isomeric complexity, coupled with the intricate nature of environmental samples (which contain a multitude of potential interferences), presents a significant analytical challenge. The ideal analytical method must be not only sensitive and selective for DIDA but also robust enough to handle the variability of environmental matrices.

Comparative Overview of Analytical Methodologies

The choice between GC-MS and LC-MS/MS for DIDA analysis is not arbitrary; it is dictated by a confluence of factors including the specific environmental matrix, required sensitivity, sample throughput, and available instrumentation. Below, we present a head-to-head comparison of these two powerful techniques.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and semi-volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.Separation of compounds in the liquid phase followed by detection using two stages of mass analysis for enhanced selectivity.
Sample Volatility Requires analytes to be volatile or semi-volatile. DIDA is amenable to GC analysis.Suitable for a wide range of polar and non-polar compounds, including those that are not amenable to GC.
Derivatization Not typically required for DIDA.Not required.
Selectivity Good, especially in Selected Ion Monitoring (SIM) mode. The characteristic ion for diisodecyl phthalate, a similar compound, is m/z 307[1].Excellent, due to the use of Multiple Reaction Monitoring (MRM), which significantly reduces matrix interference.
Sensitivity (LOD/LOQ) Generally in the low ng/g to µg/L range. For similar adipates, LOQs can be in the range of 54.1 to 76.3 ng/g[2].Typically offers lower detection limits, often in the sub-ng/g to ng/L range.
Matrix Effects Can be significant, but often manageable with appropriate cleanup.Prone to ion suppression or enhancement, requiring careful matrix-matched calibration or the use of isotopically labeled internal standards.
Instrumentation Cost Generally lower than LC-MS/MS.Higher initial investment.
Sample Throughput Can be high with modern autosamplers.Can be very high, especially with online SPE systems.

Experimental Workflows and Method Validation

A robust analytical method is built upon a foundation of meticulous sample preparation and rigorous validation. Here, we outline detailed protocols for the extraction of DIDA from water, soil, and sediment, followed by instrumental analysis using both GC-MS and LC-MS/MS.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract DIDA from the sample matrix and remove interfering substances that could compromise the analytical results. The choice of extraction technique is matrix-dependent.

Sample Preparation Workflow cluster_water Water Samples cluster_solid Soil/Sediment Samples Water 1L Water Sample LLE Liquid-Liquid Extraction (Dichloromethane) Water->LLE SPE_Water Solid-Phase Extraction (C18 Cartridge) Water->SPE_Water Concentrate_Water Final Extract for Analysis LLE->Concentrate_Water Concentrate Extract SPE_Water->Concentrate_Water Elute & Concentrate Solid 10g Soil/Sediment Sample UAE Ultrasonic-Assisted Extraction (Hexane:Acetone) Solid->UAE PLE Pressurized Liquid Extraction (Dichloromethane) Solid->PLE Cleanup Solid-Phase Extraction Cleanup (Florisil Cartridge) UAE->Cleanup Extract PLE->Cleanup Extract Concentrate_Solid Final Extract for Analysis Cleanup->Concentrate_Solid Elute & Concentrate

Workflow for DIDA extraction from environmental samples.

This method is advantageous for its simplicity and efficiency in extracting semi-volatile organic compounds from solid matrices.[3][4]

  • Sample Preparation: Weigh 10 g of homogenized, air-dried soil or sediment into a glass centrifuge tube.

  • Spiking: For recovery experiments, spike the sample with a known amount of DIDA standard solution.

  • Extraction: Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 30°C).[5]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Collection: Carefully decant the supernatant into a clean collection flask.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh solvent.

  • Concentration: Combine the extracts and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup: Proceed with Solid-Phase Extraction (SPE) cleanup as described below.

PLE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.[6][7][8][9][10]

  • Cell Preparation: Mix 10 g of the homogenized sample with a dispersing agent (e.g., diatomaceous earth) and pack it into a stainless-steel extraction cell.

  • Extraction Parameters:

    • Solvent: Dichloromethane

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 10 minutes (2 cycles)

  • Extraction: Perform the extraction according to the instrument's operating procedure.

  • Collection: Collect the extract in a vial.

  • Concentration: Concentrate the extract to 1 mL.

  • Cleanup: Proceed with SPE cleanup.

SPE is crucial for removing co-extracted interfering compounds from the sample extracts.

  • Cartridge Conditioning: Condition a Florisil SPE cartridge (e.g., 6 mL, 1 g) by passing 5 mL of hexane through it.

  • Sample Loading: Load the 1 mL concentrated extract onto the cartridge.

  • Elution: Elute the DIDA from the cartridge with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

  • Final Concentration: Concentrate the eluate to a final volume of 1 mL for instrumental analysis.

Instrumental Analysis: GC-MS vs. LC-MS/MS

Instrumental Analysis Workflow cluster_gcms GC-MS Analysis cluster_lcmsms LC-MS/MS Analysis GC_Inject Inject 1µL of Extract GC_Column Gas Chromatograph (e.g., DB-5ms column) GC_Inject->GC_Column MS_Detect_GC Mass Spectrometer (Electron Ionization) GC_Column->MS_Detect_GC Data_GC Data Acquisition (SIM/Scan) MS_Detect_GC->Data_GC LC_Inject Inject 5µL of Extract LC_Column Liquid Chromatograph (e.g., C18 column) LC_Inject->LC_Column MSMS_Detect Tandem Mass Spectrometer (Electrospray Ionization) LC_Column->MSMS_Detect Data_LCMS Data Acquisition (MRM) MSMS_Detect->Data_LCMS

General workflows for GC-MS and LC-MS/MS analysis.

GC-MS is a robust and widely used technique for the analysis of semi-volatile compounds like DIDA.[1][11]

  • Gas Chromatograph (GC):

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent)

    • Inlet Temperature: 280°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Program: 80°C (hold 1 min), ramp to 300°C at 10°C/min, hold 10 min

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Characteristic Ions for DIDA: Monitor for characteristic fragment ions, such as m/z 149 (phthalic anhydride fragment, common for many phthalates and adipates) and a more specific higher mass ion (for diisodecyl phthalate, m/z 307 is a key ion)[1].

LC-MS/MS offers superior selectivity and sensitivity, making it ideal for trace-level analysis in complex matrices.[12][13]

  • Liquid Chromatograph (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size)

    • Mobile Phase A: 5 mM Ammonium Acetate in Water

    • Mobile Phase B: Methanol

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for DIDA need to be optimized. For example, for a related compound, bis(2-ethylhexyl) adipate (DEHA), a precursor ion of [M+NH4]+ could be monitored.

Method Validation: Ensuring Data Integrity

Validation of the chosen analytical method is a mandatory requirement to ensure the reliability and defensibility of the generated data. Key validation parameters that must be assessed include:

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically desired.[14][15]

  • Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing spiked samples at different concentrations. Recoveries between 70% and 120% are generally considered acceptable for environmental analysis.[7][16]

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values <15-20% being desirable.[2][15]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Validation Parameters Method Analytical Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (RSD) Method->Precision Sensitivity Sensitivity Method->Sensitivity Specificity Specificity/Selectivity Method->Specificity Robustness Robustness Method->Robustness LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Interrelationship of key analytical method validation parameters.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the determination of this compound in environmental samples. The choice between the two is a nuanced decision that depends on the specific requirements of the analysis.

  • GC-MS is a cost-effective and robust workhorse, well-suited for routine monitoring where low to sub-ppb detection limits are sufficient. Its performance is well-documented for a wide range of semi-volatile organic compounds.

  • LC-MS/MS excels in applications demanding the highest sensitivity and selectivity, particularly for complex matrices where matrix interferences can be a significant challenge. The ability to analyze a broader range of compounds without derivatization also makes it a versatile tool for comprehensive environmental analysis.

For laboratories engaged in cutting-edge environmental research or those needing to meet stringent regulatory limits, the investment in LC-MS/MS is often justified by its superior performance. However, for many environmental monitoring programs, a well-validated GC-MS method will provide data of sufficient quality.

Regardless of the chosen technique, the importance of a well-developed and validated sample preparation protocol cannot be overstated. The methods outlined in this guide provide a solid foundation for achieving accurate and reproducible results for the analysis of DIDA in a variety of environmental matrices.

References

  • Burkhardt, M. R., ReVello, R. C., Smith, S. G., & Zaugg, S. D. (2005). Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for industrial and anthropogenic waste-indicator compounds in sediment. Journal of Chromatography A, 1066(1-2), 33-42. [Link]

  • U.S. Geological Survey. (2005). Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for industrial and anthropogenic waste-indicator compounds in sediment. [Link]

  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. [Link]

  • Restek Corporation. (2018). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]

  • Herrero, M., & Ibáñez, E. (2015). Pressurized Liquid Extraction. In Encyclopedia of Food and Health (pp. 488-493). Academic Press. [Link]

  • Van De Steene, M., & St-Germain, M. (2010). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. LCGC North America, 28(7), 544-550. [Link]

  • Picó, Y. (2024). Pressurized liquid extraction of organic contaminants in environmental and food samples. TrAC Trends in Analytical Chemistry, 171, 117502. [Link]

  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Latip, J. (2013). Determination of pharmaceuticals in freshwater sediments using ultrasonic-assisted extraction with SPE clean-up and HPLC–DAD or LC- ESI-MS/MS detection. Environmental Monitoring and Assessment, 185(11), 9057-9070. [Link]

  • Herrero, M., Cifuentes, A., & Ibáñez, E. (2006). Pressurized liquid extraction of natural products. In Comprehensive Analytical Chemistry (Vol. 47, pp. 39-78). Elsevier. [Link]

  • Spackman, C. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. LCGC International, 29(7). [Link]

  • Frena, M., Al-Qaim, F. F., Abdullah, M. P., & Latip, J. (2017). An Improved SPE-LC-MS/MS Method for Multiclass Endocrine Disrupting Compound Determination in Tropical Estuarine Sediments. Sains Malaysiana, 46(1), 115-124. [Link]

  • Lee, S., Kim, S., Park, J., & Kim, J. (2016). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Journal of Analytical Methods in Chemistry, 2016, 8541812. [Link]

  • K-M, G., & D-Y, P. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(11), 1466-1476. [Link]

  • Vranješ, M., & Madunić-Čačić, D. (2018). Optimization of matrix solid-phase dispersion for liquid chromatography tandem mass spectrometry analysis of 12 pharmaceuticals in sediments. Journal of Pharmaceutical and Biomedical Analysis, 158, 223-233. [Link]

  • Tadeo, J. L., Sánchez-Brunete, C., Albero, B., & García-Valcárcel, A. I. (2012). Application of ultrasound-assisted extraction to the determination of contaminants in food and soil samples. Journal of Chromatography A, 1248, 1-14. [Link]

  • Stilo, F. V., & Vian, M. A. (2020). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. Environmental Science and Pollution Research, 27(18), 22449-22460. [Link]

  • de la Guardia, M., & Armenta, S. (2010). Application of Ultrasound-Assisted Supercritical Extraction to Soil Remediation. Molecules, 15(1), 358-370. [Link]

  • Xia, X., Li, Y., & Wu, Y. (2013). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. Journal of agricultural and food chemistry, 61(4), 869-75. [Link]

  • Zocolo, G. J., Zanoni, M. V. B., & de Oliveira, G. R. (2015). Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples. Journal of chromatographic science, 53(8), 1333-40. [Link]

  • De Buyck, P. J., Couvent, J., Verheust, Y., Van Hulle, S., Rousseau, D., & Dumoulin, A. (2021). Validation of a simple and robust multi-residue gas chromatography-mass spectrometry method for the analysis of polycyclic aromatic hydrocarbons, phthalates and biocides in roofing material leachate and roof runoff. Journal of Chromatography Open, 1, 100007. [Link]

  • Dołęgowska, S., & Zadrożny, P. (2021). Application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples. Ecological Chemistry and Engineering S, 28(2), 263-274. [Link]

  • Xia, X., Li, Y., & Wu, Y. (2013). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. Journal of agricultural and food chemistry, 61(4), 869-75. [Link]

  • Zadrożny, P., & Dołęgowska, S. (2021). Application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples. ResearchGate. [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of Diisodecyl Adipate (DIDA)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of diisodecyl adipate (DIDA), a common plasticizer and lubricant used in laboratory and industrial settings. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we use. This document outlines the critical steps and underlying principles for managing DIDA waste, ensuring compliance and minimizing environmental impact.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

The first step in any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound (CAS No. 27178-16-1) is broadly classified as a non-hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200) and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]

Safety Data Sheets (SDS) from multiple suppliers consistently indicate that DIDA is not regulated as a dangerous good for transport and does not meet the criteria for classification as flammable, corrosive, reactive, or acutely toxic.[2][3] Specifically, toxicological data shows a very high oral LD50 in rats (e.g., 20,500 mg/kg), suggesting low acute toxicity.[3][4]

However, the absence of a hazardous classification does not permit indiscriminate disposal. The core principle of laboratory safety dictates that all chemicals should be managed with care to prevent environmental release.[5][6] The primary risk associated with DIDA is environmental contamination of soil and waterways if disposed of improperly, not acute danger to personnel.

Key Physical and Chemical Properties for Disposal Consideration
PropertyValueSignificance for DisposalSource
CAS Number 27178-16-1Unique identifier for accurate tracking and regulatory cross-reference.[7]
Appearance Colorless liquidAffects spill visibility and cleanup methods.
Classification Not a hazardous substance or mixtureDictates that DIDA should not be mixed with hazardous waste streams.[1]
Acute Oral Toxicity (LD50, Rat) 20,500 mg/kgConfirms low acute health risk, simplifying PPE requirements for handling.[4]
Chemical Stability Stable under normal conditionsLow reactivity risk during storage as waste.[4]
Incompatible Materials Strong oxidizing agentsMust be stored separately from oxidizers to prevent hazardous reactions.

Core Principles of DIDA Waste Management

Effective chemical disposal is guided by a hierarchy of controls, prioritizing waste minimization and responsible handling.

  • Waste Minimization : The most effective disposal method is to not generate waste in the first place. This can be achieved by ordering the smallest quantity of DIDA required for your research, maintaining a chemical inventory to avoid duplicate purchases, and designing experiments to use less material.[8][9]

  • Segregation is Key : Never mix DIDA waste with hazardous chemical waste streams (e.g., halogenated solvents, heavy metals, or corrosive acids).[10][11] Doing so needlessly complicates the disposal process and significantly increases costs, as the entire mixture must be treated as hazardous.[11]

  • Proper Labeling : All waste containers must be clearly and accurately labeled.[6][12] An unlabeled container of even a non-hazardous substance is treated as "unknown," which requires costly analysis and is considered a serious compliance issue.[8] The label should include the full chemical name ("this compound"), the date, and the point of origin (lab and Principal Investigator).[12]

  • Container Integrity : Use only appropriate, leak-proof containers for waste storage.[13] While glass is acceptable, plastic containers are often preferred to minimize the risk of breakage.[12] Ensure the container is compatible with DIDA and that the lid is kept tightly sealed except when adding waste.[14]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to disposing of this compound. The central causality is this: because DIDA is non-hazardous, the primary goal is to prevent its release into the environment through standard waste channels (sinks and regular trash) and to ensure it is handled by an entity equipped for chemical waste.

Step 1: Collection and Storage
  • Designate a Waste Container : Select a clean, leak-proof container, preferably plastic, and affix a completed waste label.[12][14]

  • Collect Waste : Pour waste DIDA into the designated container. This includes unused product, reaction byproducts primarily composed of DIDA, and the initial solvent rinses of contaminated glassware.

  • Secure Storage : Keep the waste container closed and store it in a designated satellite accumulation area (SAA) or your laboratory's designated chemical waste storage location.[13][14] This area should provide secondary containment (such as a spill tray) to mitigate any potential leaks.[10]

Step 2: Disposal Request and Pickup
  • Consult Local Regulations : The most critical step is to adhere to your institution's specific policies and local regulations.[1][2][3] While DIDA is not federally regulated as hazardous waste by the EPA, state or local rules may have specific requirements.[12]

  • Contact Environmental Health & Safety (EHS) : Your institution's EHS or equivalent department is the ultimate authority on disposal procedures.[12] Do not attempt to dispose of DIDA without their guidance.

  • Arrange for Pickup : Submit a chemical waste pickup request through your institution's EHS portal or designated procedure.[12][14] The waste will be handled by a licensed waste disposal company contracted by your institution.[1]

Step 3: Management of Spills and Contaminated Materials
  • Spill Response : In the event of a spill, contain it using an inert absorbent material like sand, earth, or a commercial sorbent.[4]

  • Cleanup : Collect the absorbed material and place it in a sealed, labeled container.[5]

  • Disposal : The spill cleanup material should be treated as DIDA waste and disposed of through the same EHS-managed stream.[5]

  • Empty Containers : A container that has held DIDA is considered "empty" when all contents have been removed by standard practices (e.g., pouring, scraping).[9] Once empty, the container's label should be defaced, and it can typically be disposed of as regular trash.[5] Triple-rinsing, required for acutely hazardous waste, is not necessary for DIDA containers.[9]

DIDA Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DIDA_Disposal_Workflow start This compound (DIDA) Waste Generated is_mixed Is waste mixed with hazardous chemicals? start->is_mixed hazardous_stream Manage and label as HAZARDOUS WASTE (Follow protocol for the hazardous component) is_mixed->hazardous_stream  Yes pure_dida Waste is pure DIDA or contains only non-hazardous materials is_mixed->pure_dida No   container 1. Collect in a compatible, leak-proof, and properly labeled container. pure_dida->container check_regs 2. Consult institutional EHS and local regulations. container->check_regs ehs_pickup 3. Arrange for pickup via institutional EHS as 'Non-Hazardous Chemical Waste'. check_regs->ehs_pickup Proceed disposal_company Waste is handled by a licensed disposal company. ehs_pickup->disposal_company

Caption: Decision workflow for DIDA waste management.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS.

  • Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal . HCI Environmental. (2021-01-14).

  • Properly Managing Chemical Waste in Laboratories . Ace Waste.

  • How to Dispose of Chemical Waste . Case Western Reserve University Environmental Health and Safety.

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.

  • Hazardous Waste and Disposal Considerations . American Chemical Society.

  • SAFETY DATA SHEET - this compound . TCI Chemicals. (2024-11-18).

  • SAFETY DATA SHEET - Rezilube™ DIDA . The HallStar Company. (2015-10-09).

  • Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf, NIH.

  • In-Laboratory Treatment of Chemical Waste . University of British Columbia Safety & Risk Services.

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. (2023-02-27).

  • Safe Chemical Waste Disposal Practices . Environmental Marketing Services.

  • SAFETY DATA SHEET - this compound . Sigma-Aldrich. (2024-09-06).

  • PLASTHALL® DIDA - SAFETY DATA SHEET . Hallstar. (2023-02-21).

  • PLASTHALL® DIDA - SAFETY DATA SHEET . Hallstar. (2015-04-01).

  • This compound CAS # 27178-16-1 . AccuStandard.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diisodecyl Adipate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction Diisodecyl adipate (DIDA) is an ester commonly utilized as a plasticizer to enhance the flexibility and durability of polymers.[1] Within research and drug development, its application can range from formulation excipient to a component in material science studies. While Safety Data Sheets (SDS) consistently classify DIDA as a non-hazardous substance under the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard, a robust safety protocol is non-negotiable in a professional laboratory setting.[2][3]

This guide moves beyond baseline compliance to instill a culture of safety and experimental integrity. Adherence to these Personal Protective Equipment (PPE) protocols will not only protect personnel but also safeguard against the introduction of contaminants that could compromise experimental outcomes. The core principle is to minimize all chemical exposure, regardless of the substance's formal hazard classification.[4][5]

Hazard Assessment: A Low-Hazard Profile Demanding High Standards

While DIDA does not have established occupational exposure limits (e.g., PEL, TLV) and exhibits low acute toxicity, the principles of Good Laboratory Practice (GLP) mandate proactive protection.[2] Some data suggests DIDA may cause mild skin irritation with prolonged or repeated contact.[3] Therefore, the selection of PPE is based on risk mitigation for direct contact, incidental splashes, and potential aerosol formation.

Toxicological Data for this compound (CAS: 27178-16-1)
Acute Oral Toxicity (LD50) 20,500 mg/kg (Rat)
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.[3]
Primary Hazards Potential for mild, reversible skin or eye irritation upon direct contact.[3]

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy involves selecting the right equipment for each potential route of exposure. The following recommendations are based on a risk assessment for typical laboratory-scale handling of DIDA.

Eye and Face Protection

Direct splashes of DIDA into the eyes can cause mild but reversible irritation.[3] Therefore, appropriate eye protection is mandatory at all times when handling the liquid.

  • Standard Operations: For general handling, pouring, and mixing, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • Splash Risk Operations: When there is a higher potential for splashing (e.g., heating, agitation, large volume transfers), chemical splash goggles should be worn. For maximum protection, a face shield should be used in conjunction with splash goggles.[2]

Skin Protection: Selecting the Right Glove

This is the most critical and nuanced aspect of PPE for DIDA. While some SDSs state skin protection is "not required," this is based on a low hazard classification and does not align with professional laboratory standards designed to prevent any and all chemical contact. Prolonged contact can lead to mild irritation, and the use of gloves is essential to prevent this and maintain the purity of your work.[3]

DIDA is a diester, and common laboratory gloves, particularly nitrile, can show poor resistance to this chemical class.[6] Based on chemical compatibility data, glove selection should be deliberate.

Glove MaterialChemical Resistance to DIDARecommended Use
Viton® A (Excellent)[7]Recommended for prolonged contact or immersion.
Neoprene C (Fair)[7][8]Suitable for general handling and moderate splash protection.
Nitrile (Buna-N) D to C (Severe Effect to Fair)[7][8]Not recommended for direct handling. Use only for incidental splash protection and replace immediately upon contact.
Natural Rubber (Latex) Not RecommendedPoor chemical resistance and potential for allergic reactions.[9]
Polyvinyl Chloride (PVC) Not RecommendedPoor resistance to many chemical classes.[10]

Key Insight: The conflicting data for Nitrile gloves, combined with their known weakness against esters, makes them a poor primary choice.[6][11] For routine handling of DIDA, Neoprene gloves offer a suitable balance of protection and dexterity. For tasks involving higher volumes or prolonged contact, Viton® is the authoritative choice. Always inspect gloves for any signs of degradation, such as swelling, stiffening, or discoloration, before and during use.[9]

A standard laboratory coat should be worn at all times to protect against incidental skin contact on the arms and body.

Respiratory Protection

DIDA has low volatility. Under normal laboratory conditions with adequate ventilation (e.g., working on an open bench in a well-ventilated room), respiratory protection is not required.

Respiratory protection becomes necessary under specific conditions:

  • Aerosol Generation: If you are sonicating, spraying, or performing any operation that creates a mist or aerosol.

  • Inadequate Ventilation: If you are working in a poorly ventilated or enclosed space.

  • Spill Cleanup: During the cleanup of a large spill.

In these situations, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[12][13]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Prepare to Handle DIDA q_ventilation Is ventilation adequate (e.g., open lab, fume hood)? start->q_ventilation resp_needed Wear NIOSH-approved respirator with Organic Vapor cartridge q_ventilation->resp_needed No / Aerosol Generation resp_not_needed Respiratory protection not required for routine use q_ventilation->resp_not_needed Yes q_splash Is there a significant splash risk? resp_needed->q_splash resp_not_needed->q_splash goggles_shield Wear chemical splash goggles and a face shield q_splash->goggles_shield Yes safety_glasses Wear safety glasses with side shields q_splash->safety_glasses No q_contact What is the expected level of skin contact? goggles_shield->q_contact safety_glasses->q_contact gloves_prolonged Wear Viton® gloves q_contact->gloves_prolonged Prolonged / Immersion gloves_routine Wear Neoprene gloves q_contact->gloves_routine Routine / Incidental lab_coat Always wear a standard lab coat gloves_prolonged->lab_coat gloves_routine->lab_coat end_ppe Assemble Final PPE: Eye Protection + Gloves + Lab Coat (+/- Respirator) lab_coat->end_ppe Spill_Response_Workflow spill Spill Occurs alert 1. Alert Area Personnel spill->alert isolate 2. Isolate the Spill Area alert->isolate ppe 3. Don PPE: - Goggles - Neoprene Gloves - Lab Coat - Respirator (if needed) isolate->ppe contain 4. Contain & Absorb with Inert Material ppe->contain collect 5. Collect Waste into a Labeled Container contain->collect clean 6. Clean Area with Soap and Water collect->clean dispose 7. Dispose of Waste per Institutional Policy clean->dispose end End of Response dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.